molecular formula C26H33NO5 B15543998 Fmoc-Ser(tBu)-OtBu

Fmoc-Ser(tBu)-OtBu

Número de catálogo: B15543998
Peso molecular: 439.5 g/mol
Clave InChI: NIUNLIWUZINRRV-QFIPXVFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-Ser(tBu)-OtBu is a useful research compound. Its molecular formula is C26H33NO5 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C26H33NO5

Peso molecular

439.5 g/mol

Nombre IUPAC

tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate

InChI

InChI=1S/C26H33NO5/c1-25(2,3)31-16-22(23(28)32-26(4,5)6)27-24(29)30-15-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3,(H,27,29)/t22-/m0/s1

Clave InChI

NIUNLIWUZINRRV-QFIPXVFZSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Ser(tBu)-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-serine tert-butyl ester (Fmoc-Ser(tBu)-OtBu), a crucial building block in solid-phase peptide synthesis (SPPS). This document outlines a robust two-step synthesis strategy, commencing with the synthesis of the carboxylic acid precursor, Fmoc-Ser(tBu)-OH, followed by its esterification to the final product. Detailed experimental protocols, purification methodologies, and a summary of key quantitative data are presented to facilitate its successful preparation in a laboratory setting.

Introduction

This compound is a serine derivative carrying two orthogonal protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino function and two acid-labile tert-butyl (tBu) groups protecting the side-chain hydroxyl and the C-terminal carboxyl groups, respectively. This protection scheme is highly valuable in peptide chemistry, particularly in the synthesis of complex peptides and peptidomimetics, as it allows for selective deprotection strategies. The quality and purity of this compound are paramount to ensure the fidelity of peptide synthesis and the integrity of the final therapeutic or research compound.

Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the synthesis of the free acid, Fmoc-Ser(tBu)-OH, starting from L-serine. The second stage is the esterification of the carboxylic acid with a tert-butyl group.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Fmoc-Ser(tBu)-OH cluster_stage2 Stage 2: Esterification L-Serine L-Serine Ser-OMe·HCl Ser-OMe·HCl L-Serine->Ser-OMe·HCl SOCl₂, MeOH H-Ser(tBu)-OMe·Tos H-Ser(tBu)-OMe·Tos Ser-OMe·HCl->H-Ser(tBu)-OMe·Tos Isobutylene (B52900), p-TsOH H-Ser(tBu)-OH H-Ser(tBu)-OH H-Ser(tBu)-OMe·Tos->H-Ser(tBu)-OH NaOH(aq) Fmoc-Ser(tBu)-OH Fmoc-Ser(tBu)-OH H-Ser(tBu)-OH->Fmoc-Ser(tBu)-OH Fmoc-OSu Fmoc-Ser(tBu)-OtBu_product This compound Fmoc-Ser(tBu)-OH->Fmoc-Ser(tBu)-OtBu_product tBu-2,2,2-trichloroacetimidate Fmoc-Ser(tBu)-OH_reagent Fmoc-Ser(tBu)-OH

Caption: Two-stage synthesis workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of Fmoc-Ser(tBu)-OH and its final ester product.

Table 1: Synthesis of Fmoc-Ser(tBu)-OH - Reaction Parameters and Yields

StepStarting Material (Scale)Key ReagentsSolventReaction TimeTemperatureYieldPurity (HPLC)
1. Methyl EsterificationL-Serine (10 kg)Thionyl Chloride (15 kg)Methanol (B129727) (100 kg)10 hoursRoom Temperature~99%-
2. O-tert-ButylationSer-OMe·HCl (13.4 kg)Isobutylene, p-Toluenesulfonic acid (catalyst)Dichloromethane (B109758)72 hours-20°C to 10°C--
3. SaponificationH-Ser(tBu)-OMe·TosSodium Hydroxide (B78521) (aq)Methanol1-5 hours5°C--
4. Fmoc ProtectionH-Ser(tBu)-OHFmoc-OSu (192 kg)Acetonitrile3 hoursRoom Temperature61.5% (overall)99.31%[1]

Table 2: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Optical Rotation [α]D (c=1 in EtOAc)
Fmoc-Ser(tBu)-OHC₂₂H₂₅NO₅383.44128.8 - 131.1[1]+23.9°[1]
This compoundC₂₆H₃₃NO₅439.55Not specifiedNot specified

Experimental Protocols

Synthesis of Fmoc-Ser(tBu)-OH

This multi-step synthesis is adapted from established patent literature and provides a reliable route to the carboxylic acid intermediate.[1][2]

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride (Ser-OMe·HCl)

  • Suspend L-Serine in anhydrous methanol in a suitable reaction vessel.

  • At room temperature, introduce hydrogen chloride gas or add thionyl chloride dropwise.

  • Stir the reaction mixture for approximately 10-14 hours.

  • Remove the solvent under reduced pressure to yield L-serine methyl ester hydrochloride.

Step 2: Synthesis of O-tert-Butyl-L-serine Methyl Ester Tosylate (H-Ser(tBu)-OMe·Tos)

  • Dissolve the L-serine methyl ester hydrochloride in dichloromethane in a pressure-rated vessel.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Cool the mixture to approximately -20°C and introduce isobutylene gas.

  • Seal the vessel and allow the reaction to warm to 10°C and stir for 48-96 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent to yield the crude product.

Step 3: Synthesis of O-tert-Butyl-L-serine (H-Ser(tBu)-OH)

  • Dissolve the crude O-tert-butyl-L-serine methyl ester tosylate in methanol.

  • Add a 10% aqueous solution of sodium hydroxide at a controlled temperature of 5°C.

  • Stir the mixture for 1-5 hours, monitoring the saponification by TLC.

  • The resulting solution containing O-tert-butyl-L-serine is typically used directly in the next step without isolation.

Step 4: Synthesis of N-α-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH)

  • To the aqueous solution of O-tert-butyl-L-serine, add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in acetonitrile.

  • Stir the reaction mixture at room temperature for 2-5 hours.

  • After the reaction is complete, acidify the solution with HCl.

  • Extract the product with dichloromethane.

  • Dry the organic layer over a neutral drying agent (e.g., Na₂SO₄) and evaporate the solvent to yield Fmoc-Ser(tBu)-OH.

Purification of Fmoc-Ser(tBu)-OH

A simple and effective purification can be achieved by recrystallization.

  • Charge a flask with the crude Fmoc-Ser(tBu)-OH (100g) and toluene (B28343) (600ml).

  • Heat the mixture to 50°C and stir for 1 hour.

  • Cool the mixture to 30±5°C and continue stirring for 2 hours.

  • Filter the solid and wash with toluene.

  • Dry the collected solid under vacuum at 50°C to obtain purified Fmoc-Ser(tBu)-OH.

Synthesis of this compound

This step utilizes tert-butyl 2,2,2-trichloroacetimidate for the esterification of the carboxylic acid. This method is known for its mild reaction conditions and high yields for the preparation of tert-butyl esters.

Proposed Protocol:

  • Dissolve Fmoc-Ser(tBu)-OH in a suitable anhydrous, non-polar solvent such as cyclohexane (B81311) or dichloromethane in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add tert-butyl 2,2,2-trichloroacetimidate (1.5-2.0 equivalents) to the solution.

  • Add a catalytic amount of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification of this compound

The crude product can be purified by flash column chromatography on silica (B1680970) gel.

  • Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Logical Relationships in Synthesis and Purification

The following diagram illustrates the logical flow of the entire process, from starting materials to the final purified product, highlighting the key transformations and purification steps.

Logical_Flow cluster_synthesis Synthesis cluster_purification Purification Start L-Serine Intermediate_Acid Fmoc-Ser(tBu)-OH Start->Intermediate_Acid Multi-step Synthesis Final_Product_Crude Crude this compound Intermediate_Acid->Final_Product_Crude Esterification Purified_Intermediate Purified Fmoc-Ser(tBu)-OH Intermediate_Acid->Purified_Intermediate Recrystallization Final_Product_Pure Pure this compound Final_Product_Crude->Final_Product_Pure Flash Chromatography Purified_Intermediate->Final_Product_Crude

Caption: Logical workflow of synthesis and purification.

Conclusion

The synthesis and purification of this compound, while involving a multi-step process, can be reliably achieved by following the detailed protocols outlined in this guide. The two-stage approach, involving the initial synthesis and purification of Fmoc-Ser(tBu)-OH followed by a mild esterification, provides a robust pathway to the high-purity final product. Careful execution of each step and diligent monitoring of reaction progress are crucial for obtaining optimal yields and purity, ensuring the suitability of this key building block for demanding applications in peptide synthesis and drug development.

References

A Comprehensive Technical Guide to Fmoc-Ser(tBu)-OtBu and its Role in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine tert-butyl ester (Fmoc-Ser(tBu)-OtBu), a fully protected serine derivative. The guide will cover its molecular characteristics, and in the context of peptide synthesis, will draw extensive comparisons to its more commonly utilized counterpart, Fmoc-Ser(tBu)-OH. Detailed experimental protocols relevant to the incorporation of serine in solid-phase peptide synthesis (SPPS) are provided, alongside a summary of key quantitative data and a visualization of the synthetic workflow.

Core Molecular Attributes

This compound is a derivative of the amino acid L-serine with protecting groups on the alpha-amino, side-chain hydroxyl, and carboxyl functionalities. The 9-fluorenylmethoxycarbonyl (Fmoc) group on the nitrogen is base-labile, while the tert-butyl (tBu) ether on the side chain and the tert-butyl (OtBu) ester on the carboxyl terminus are both acid-labile. This protection scheme makes it a useful building block in specific contexts of peptide and organic synthesis.

However, for routine solid-phase peptide synthesis (SPPS), the standard building block is Fmoc-Ser(tBu)-OH , which possesses a free carboxylic acid necessary for coupling to the free amino group of the growing peptide chain on the solid support.[1][2][3] This guide will provide data for both compounds for comparative purposes, with a focus on the practical application of Fmoc-Ser(tBu)-OH in SPPS.

Data Presentation: A Comparative Summary

The quantitative data for this compound and Fmoc-Ser(tBu)-OH are summarized in the table below for easy comparison.

PropertyThis compoundFmoc-Ser(tBu)-OH
Molecular Formula C₂₆H₃₃NO₅[4]C₂₂H₂₅NO₅
Molecular Weight 439.54 g/mol [4]383.44 g/mol
Appearance SolidWhite to off-white powder
Optical Activity ([α]20/D) Not readily available+25.5±1°, c = 1% in ethyl acetate
Storage Temperature Not readily available2-8°C
Solubility Not readily availableSoluble in DMSO (≥ 100 mg/mL)

Synthesis and Applications

The synthesis of Fmoc-protected amino acids is a well-established process. For instance, a method for synthesizing a dipeptide module, Fmoc-Ser(tBu)-Cys-OH, involves the reaction of (S)-N-fluorenylmethoxyl carbonyl-O-tertiary butyl serine with L-cysteine.

This compound , being fully protected, is not directly applicable for standard solid-phase peptide synthesis where a free carboxyl group is required for activation and coupling. Its utility lies in:

  • Solution-phase peptide synthesis: where the OtBu group can be selectively removed at a later stage.

  • Fragment condensation: It can serve as the C-terminal residue of a protected peptide fragment that is later coupled to another fragment.

  • As a starting material for the synthesis of other complex molecules.

In contrast, Fmoc-Ser(tBu)-OH is a cornerstone of modern Fmoc-based solid-phase peptide synthesis. The tert-butyl ether protecting group on the serine side chain is stable to the basic conditions used for Fmoc deprotection (typically piperidine (B6355638) in DMF) and is readily cleaved with strong acid, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support. This orthogonal protection strategy is crucial for the synthesis of complex peptides with high fidelity.

Experimental Protocols for Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis

The following are generalized protocols for the use of Fmoc-Ser(tBu)-OH in manual solid-phase peptide synthesis. Optimization may be necessary depending on the specific peptide sequence and the resin used.

Resin Swelling
  • Place the desired resin (e.g., Rink Amide or Wang resin, typically at a 0.1 mmol scale) into a reaction vessel.

  • Add N,N-dimethylformamide (DMF, approximately 5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.

  • Drain the DMF.

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes and then drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

  • Thoroughly wash the resin multiple times with DMF to remove residual piperidine.

Amino Acid Coupling of Fmoc-Ser(tBu)-OH
  • In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA, 6-10 equivalents) to the amino acid solution to activate it. Allow this pre-activation to proceed for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.

  • Drain the coupling solution and wash the resin thoroughly with DMF.

  • (Optional but recommended) Perform a qualitative test (such as the Kaiser test) to confirm the completion of the coupling reaction. A negative result indicates a complete reaction.

Capping (Optional)

If the coupling reaction is incomplete, any unreacted amino groups should be capped to prevent the formation of deletion sequences. This can be achieved by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 15-30 minutes.

Chain Elongation

Repeat the deprotection (4.2) and coupling (4.3) steps for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection
  • After the final amino acid has been coupled and its Fmoc group removed, wash the resin with dichloromethane (B109758) (DCM).

  • Prepare a cleavage cocktail appropriate for the resin and the protecting groups used. A common cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the tBu group from serine.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, decant the ether, and dry the peptide pellet.

Mandatory Visualization

The following diagram illustrates the general workflow for the incorporation of Fmoc-Ser(tBu)-OH in a standard solid-phase peptide synthesis cycle.

SPPS_Workflow Resin Resin with Free Amine Coupling Couple Fmoc-Ser(tBu)-OH (HBTU/DIPEA in DMF) Resin->Coupling 1 Wash1 DMF Wash Coupling->Wash1 2 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection 3 Wash2 DMF Wash Deprotection->Wash2 4 Next_Cycle Couple Next Fmoc-AA-OH Wash2->Next_Cycle 5a Final_Cleavage Final Cleavage (TFA Cocktail) Wash2->Final_Cleavage 5b (After last AA) Next_Cycle->Coupling Repeat Cycle

Caption: Workflow for Fmoc-SPPS using Fmoc-Ser(tBu)-OH.

References

The Solubility Profile of Fmoc-Ser(tBu)-OtBu: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

In the realm of solid-phase peptide synthesis (SPPS), the solubility of protected amino acid derivatives is a critical parameter that directly influences reaction efficiency, coupling yields, and the purity of the final peptide product. Fmoc-Ser(tBu)-OtBu, a commonly utilized serine derivative with both its amino and carboxy termini, as well as its side-chain hydroxyl group, protected by bulky tert-butyl groups, presents unique solubility characteristics. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, detailed experimental protocols for solubility determination, and a logical workflow to aid researchers in optimizing their synthetic strategies.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValue
Molecular Formula C₂₆H₃₃NO₅
Molecular Weight 439.54 g/mol [1]
Appearance White to off-white powder
General Description A serine derivative with the N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the C-terminus and side-chain hydroxyl group protected by tert-butyl (tBu) esters.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, valuable insights can be drawn from data on the closely related compound, Fmoc-Ser(tBu)-OH, and the general solubility of Fmoc-protected amino acids.

Quantitative Solubility of Structurally Similar Fmoc-Ser(tBu)-OH:

The following table summarizes the available quantitative solubility data for Fmoc-Ser(tBu)-OH, which serves as a useful proxy for estimating the solubility of this compound. The additional tert-butyl ester in this compound is expected to increase its hydrophobicity, potentially leading to slightly different solubility values.

SolventMolar Concentration (M)Concentration (mg/mL)Notes
Dimethylformamide (DMF)~0.5~192Based on a supplier's report of "clearly soluble" at 25 mmole in 50 ml.[2]
Dimethyl Sulfoxide (DMSO)≥ 0.26≥ 100Data from MedChemExpress for Fmoc-Ser(tBu)-OH.[3]
Ethanol (EtOH)≥ 0.25≥ 97.4Data from GlpBio for Fmoc-Ser(tBu)-OH.[4]

Qualitative Solubility of this compound and Related Compounds:

The following table provides a qualitative summary of the expected solubility of this compound in common organic solvents, based on the known behavior of Fmoc-protected amino acids.

SolventExpected SolubilityRationale and Remarks
Dimethylformamide (DMF) HighA polar aprotic solvent widely used in SPPS, known for its excellent ability to dissolve Fmoc-amino acids.[5][]
N-Methyl-2-pyrrolidone (NMP) HighAnother polar aprotic solvent commonly used in SPPS with similar solvating properties to DMF.[5]
Dichloromethane (DCM) Moderate to HighA chlorinated solvent in which many Fmoc-protected amino acids show good solubility.[5]
Dimethyl Sulfoxide (DMSO) HighA strong polar aprotic solvent, often used to dissolve difficult-to-solubilize compounds.[7]
Chloroform Moderate to HighA chlorinated solvent, expected to be effective based on the solubility of Fmoc-Ser(tBu)-OH.[8]
Ethyl Acetate ModerateA moderately polar solvent; the solubility of Fmoc-Ser(tBu)-OH in this solvent suggests it would also be a suitable solvent.[8]
Acetone ModerateA polar aprotic solvent in which Fmoc-Ser(tBu)-OH is known to be soluble.[8]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocol provides a standardized method for determining the solubility of this compound.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound

  • High-purity organic solvents (e.g., DMF, NMP, DCM, DMSO, Chloroform, Ethyl Acetate, Acetone)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the vials at a constant temperature (e.g., 25 °C) in a shaker or incubator for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

  • Quantification of Dissolved Solute:

    • HPLC Method (Recommended):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

      • Dilute the supernatant to a concentration that falls within the linear range of the calibration curve.

      • Inject the diluted supernatant into the HPLC and determine the concentration from the calibration curve.

    • Gravimetric Method:

      • Accurately weigh a clean, dry container.

      • Transfer a known volume of the supernatant to the container.

      • Evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not degrade the compound.

      • Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight corresponds to the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL by dividing the mass of the dissolved solute by the volume of the supernatant analyzed.

    • To express solubility in molarity (mol/L), divide the concentration in g/L by the molecular weight of this compound (439.54 g/mol ).

Logical Workflow for Solubility Assessment in SPPS

The following diagram illustrates a logical workflow for assessing and addressing the solubility of this compound in the context of solid-phase peptide synthesis.

Solubility_Workflow start Start: Select this compound for Synthesis check_solubility Consult Solubility Data start->check_solubility data_available Quantitative Data Available? check_solubility->data_available qualitative_data Use Qualitative Data & Analogs data_available->qualitative_data No select_solvent Select Primary Solvent (e.g., DMF, NMP) data_available->select_solvent Yes determine_solubility Experimentally Determine Solubility qualitative_data->determine_solubility determine_solubility->select_solvent prepare_solution Prepare Amino Acid Solution select_solvent->prepare_solution observe_dissolution Observe Dissolution prepare_solution->observe_dissolution fully_dissolved Fully Dissolved? observe_dissolution->fully_dissolved proceed_coupling Proceed with Coupling Reaction fully_dissolved->proceed_coupling Yes troubleshoot Troubleshoot Solubility Issue fully_dissolved->troubleshoot No end End: Successful Coupling proceed_coupling->end troubleshoot->select_solvent Modify Conditions (e.g., co-solvent, gentle heating)

Caption: Workflow for assessing and managing the solubility of this compound in SPPS.

Factors Influencing the Solubility of this compound

Several factors can impact the dissolution of this compound in organic solvents:

  • Solvent Polarity: As a large, protected amino acid, this compound generally exhibits better solubility in polar aprotic solvents that can effectively solvate the molecule.

  • Temperature: In many cases, a slight increase in temperature can enhance solubility. However, excessive heating should be avoided to prevent potential degradation of the Fmoc-protecting group.

  • Solvent Quality: The purity of the solvent is crucial. The presence of water or degradation byproducts (e.g., amines in DMF) can negatively affect the solubility of the protected amino acid.

  • Crystalline Form: The crystalline structure of the solid this compound can influence its rate of dissolution.

Conclusion

The solubility of this compound is a key consideration for its successful application in solid-phase peptide synthesis. While comprehensive quantitative data for this specific derivative is limited, a strong understanding of its expected behavior can be inferred from related compounds and the general principles of Fmoc-amino acid solubility. For applications requiring precise control, the experimental determination of solubility is recommended. By carefully selecting solvents and optimizing dissolution conditions, researchers and drug development professionals can ensure efficient and reliable peptide synthesis.

References

Fmoc-Ser(tBu)-OtBu: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ser(tBu)-OtBu, or N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine tert-butyl ester, is a critical building block in solid-phase peptide synthesis (SPPS). Its dual tert-butyl protection of both the side-chain hydroxyl group and the C-terminal carboxylic acid offers strategic advantages in the synthesis of complex peptides. The stability of this reagent is paramount to ensure the integrity of the final peptide product, preventing the incorporation of impurities and simplifying purification processes. This in-depth technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, and potential degradation pathways of this compound, supported by available data and established chemical principles.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 129460-16-8
Molecular Formula C₂₆H₃₃NO₅
Molecular Weight 439.5 g/mol
Appearance White to off-white powder
Purity Typically ≥98% (HPLC)
Solubility Soluble in common organic solvents like DMF, DCM, and NMP
Melting Point Not consistently reported

Stability Profile

The stability of this compound is governed by the lability of its three key functional moieties: the Fmoc group, the tert-butyl ether, and the tert-butyl ester. Understanding the susceptibility of each to different chemical environments is crucial for its proper handling and use.

Fmoc Group Stability

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is notoriously base-labile, a feature central to its utility in SPPS.

  • Base Lability : The Fmoc group is rapidly cleaved by secondary amines, such as piperidine (B6355638) (typically 20% in DMF), and other organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This cleavage proceeds via a β-elimination mechanism.

  • Acid Stability : Conversely, the Fmoc group is highly stable under acidic conditions, including treatment with strong acids like trifluoroacetic acid (TFA), which is used for the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.[1][2]

  • Thermal Stability : While generally stable at recommended storage temperatures, prolonged exposure to elevated temperatures can lead to gradual degradation.

tert-Butyl Ether (tBu) Stability

The tert-butyl ether protecting the serine side-chain hydroxyl group provides robust protection throughout peptide synthesis.

  • Acid Lability : The tBu ether is cleaved under strong acidic conditions, typically with TFA, concurrently with the final peptide cleavage from the resin.[3][4]

  • Base Stability : It is stable to the basic conditions used for Fmoc deprotection, ensuring the integrity of the serine side chain during chain elongation.[4]

tert-Butyl Ester (OtBu) Stability

The tert-butyl ester at the C-terminus offers temporary protection of the carboxylic acid.

  • Acid Lability : Similar to the tBu ether, the OtBu ester is readily cleaved by strong acids like TFA.[5] Selective cleavage in the presence of other acid-labile groups can be challenging, though some methods using Lewis acids like ZnBr₂ have been explored for selective deprotection of t-butyl esters.[6]

  • Base Stability : The OtBu ester is generally stable to the basic conditions of Fmoc deprotection. However, prolonged exposure to strong bases could lead to hydrolysis.

  • Enzymatic Lability : Certain enzymes, such as lipases and esterases, can hydrolyze tert-butyl esters under mild, neutral pH conditions, offering an orthogonal deprotection strategy in specific synthetic schemes.[7][8]

Recommended Storage Conditions

To maintain the purity and integrity of this compound, the following storage conditions are recommended based on manufacturer guidelines and general knowledge of Fmoc-amino acid stability.

ConditionRecommendationRationale
Temperature 2-8°CTo minimize thermal degradation and potential side reactions.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation and degradation from atmospheric moisture.
Light Protect from lightThe fluorenyl moiety of the Fmoc group can be light-sensitive.
Moisture Store in a dry, well-sealed containerTo prevent hydrolysis of the ester and potential degradation of the Fmoc group.

Potential Degradation Pathways and Side Reactions

Several degradation pathways and side reactions can compromise the quality of this compound and affect its performance in peptide synthesis.

Premature Fmoc Deprotection

Exposure to basic contaminants in solvents or on glassware can lead to the premature removal of the Fmoc group, resulting in the free amine. This can lead to undesired side reactions during peptide coupling.

Racemization

Serine derivatives are particularly susceptible to racemization, especially during the activation step of peptide coupling.[9] The electron-withdrawing nature of the hydroxyl group increases the acidity of the α-proton, facilitating its abstraction by base and the formation of a planar enolate intermediate, which can be protonated from either face to yield a mixture of L- and D-isomers.[9] The choice of coupling reagents and the amount of base used are critical factors in minimizing racemization.[1][9]

Racemization_Pathway This compound This compound Activation Carboxyl Activation (e.g., with HBTU/DIEA) This compound->Activation + Base Enolate_Intermediate Planar Enolate Intermediate Activation->Enolate_Intermediate α-proton abstraction L_Isomer L-Fmoc-Ser(tBu)-OtBu (Desired Product) Enolate_Intermediate->L_Isomer Protonation D_Isomer D-Fmoc-Ser(tBu)-OtBu (Racemized Product) Enolate_Intermediate->D_Isomer Protonation Stability_Testing_Workflow cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Time Points cluster_3 Analytical Testing Sample This compound (Initial Characterization) Long_Term Long-Term (e.g., 5°C / ambient humidity) Sample->Long_Term Accelerated Accelerated (e.g., 25°C / 60% RH) Sample->Accelerated Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Sample->Forced_Degradation T0 T = 0 Long_Term->T0 T1 T = 3 months Long_Term->T1 T2 T = 6 months Long_Term->T2 T3 T = 12 months Long_Term->T3 T_Accelerated 0, 1, 3, 6 months Accelerated->T_Accelerated HPLC Purity Assay (HPLC) Forced_Degradation->HPLC T0->HPLC Appearance Appearance T0->Appearance Chiral_Analysis Chiral Purity (Chiral HPLC/GC) T0->Chiral_Analysis T1->HPLC T2->HPLC T3->HPLC T3->Appearance T3->Chiral_Analysis T_Accelerated->HPLC MS Impurity Identification (LC-MS) HPLC->MS If impurities detected

References

The Core Mechanism of Fmoc Group Removal from Fmoc-Ser(tBu)-OtBu: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism involved in the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from Fmoc-Ser(tBu)-OtBu. This process is a fundamental step in solid-phase peptide synthesis (SPPS) and understanding its intricacies is crucial for optimizing peptide yield and purity.

The Chemical Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed elimination reaction, specifically an E1cB (Elimination Unimolecular conjugate Base) mechanism. The process is initiated by a base, most commonly a secondary amine like piperidine (B6355638), which abstracts the acidic proton on the C9 carbon of the fluorene (B118485) ring. This deprotonation is favored due to the electron-withdrawing nature of the fluorene system, which stabilizes the resulting carbanion.

The subsequent collapse of this intermediate leads to the elimination of the carbamate, releasing the free amine of the serine residue, carbon dioxide, and dibenzofulvene (DBF). The highly reactive DBF is then scavenged by the excess amine base to form a stable adduct, preventing it from participating in unwanted side reactions with the deprotected peptide chain.

The overall workflow of this deprotection step within the broader context of solid-phase peptide synthesis is illustrated below.

General Workflow for Fmoc-SPPS Resin Solid Support (Resin) Coupling Coupling Resin->Coupling Fmoc_AA This compound Fmoc_AA->Coupling Protected_Peptide Resin-Bound Protected Peptide Coupling->Protected_Peptide Deprotection Fmoc Deprotection (Piperidine) Protected_Peptide->Deprotection Deprotected_Peptide Resin-Bound Deprotected Peptide Deprotection->Deprotected_Peptide Cycle Repeat Cycles Deprotected_Peptide->Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Deprotected_Peptide->Cleavage After final cycle Next_Fmoc_AA Next Fmoc-Amino Acid Next_Fmoc_AA->Cycle Cycle->Coupling n cycles Purified_Peptide Purified Peptide Cleavage->Purified_Peptide

Caption: General workflow for Fmoc-SPPS of peptides.

The detailed chemical transformation during the deprotection step is depicted in the following diagram.

Mechanism of Fmoc Removal by Piperidine cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: E1cB Elimination cluster_step3 Step 3: DBF Scavenging Fmoc_Peptide Fmoc-NH-Peptide Carbanion Fluorenyl Carbanion Intermediate Fmoc_Peptide->Carbanion + Piperidine Piperidine1 Piperidine Piperidinium Piperidinium Ion Carbanion->Piperidinium Forms Carbanion2 Fluorenyl Carbanion Intermediate DBF Dibenzofulvene (DBF) Carbanion2->DBF Eliminates Carbamate Carbamate Intermediate Carbanion2->Carbamate Releases DBF2 Dibenzofulvene (DBF) Deprotected_Peptide H2N-Peptide Carbamate->Deprotected_Peptide Decarboxylates CO2 CO2 Carbamate->CO2 Releases Adduct DBF-Piperidine Adduct DBF2->Adduct + Piperidine Piperidine2 Piperidine

Caption: Mechanism of base-catalyzed Fmoc deprotection.

Quantitative Data on Fmoc Deprotection Kinetics

The rate of Fmoc deprotection is influenced by the base concentration, solvent polarity, and the specific amino acid residue. While specific kinetic data for this compound is not extensively published, the following table summarizes representative deprotection times and yields for similar Fmoc-amino acid derivatives under standard conditions. This data provides a valuable baseline for optimizing deprotection protocols.

Fmoc-Amino AcidDeprotection ReagentSolventReaction Time (min)TemperatureTypical Yield (%)Purity (by HPLC) (%)
Fmoc-Gly-OEt20% Piperidine in DMFDMF30Room Temp.>95>98
Fmoc-Phe-OMe20% Piperidine in DCMDCM60Room Temp.>90>97
Fmoc-Val-OH5% Piperidine in DMFDMF3Room Temp.>99>99
Fmoc-Val-OH2% Piperidine in DMFDMF5Room Temp.~88Not reported
Fmoc-Arg(Pbf)-OH20% 4-Methylpiperidine in DMFDMF10Room Temp.HighHigh

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the deprotection of this compound, potentially impacting the purity and yield of the final peptide.

  • β-Elimination: Under basic conditions, the serine side chain can undergo β-elimination to form a dehydroalanine (B155165) residue. The use of the tBu protecting group on the serine hydroxyl significantly minimizes this side reaction.

  • O-Sulfonation: During the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA), if the peptide contains arginine residues protected with Pmc or Mtr groups, O-sulfonation of serine and threonine can occur in the absence of suitable scavengers.[1]

  • Aspartimide Formation: In sequences containing Asp-Ser, the backbone amide nitrogen can attack the side-chain ester of aspartic acid during Fmoc deprotection, leading to the formation of a cyclic imide. This can be minimized by using milder deprotection conditions.[2]

  • Diketopiperazine (DKP) Formation: Cyclization of the N-terminal dipeptide can lead to its cleavage from the resin, which is particularly problematic for sequences containing proline.[3]

Experimental Protocols

Protocol for Fmoc Deprotection of this compound in Solid-Phase Peptide Synthesis

This protocol outlines the standard procedure for the removal of the Fmoc group from a resin-bound peptide.

Materials:

  • This compound-loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[2][4]

  • Initial Deprotection: Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin. Agitate the mixture for 5 minutes.

  • Main Deprotection: Drain the deprotection solution and add a fresh portion of the deprotection solution. Agitate for an additional 15-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove the DBF-piperidine adduct and excess piperidine.

  • Confirmation of Deprotection (Optional): A qualitative Kaiser test can be performed on a small sample of the resin beads to confirm the presence of a free primary amine.

Protocol for HPLC Monitoring of Fmoc Deprotection

This protocol allows for the quantitative monitoring of the Fmoc deprotection reaction by analyzing the release of the DBF-piperidine adduct.

Materials:

  • Aliquots from the deprotection reaction at various time points

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • DMF for dilution

Procedure:

  • Sample Preparation: At specific time intervals during the deprotection reaction, withdraw a small aliquot of the supernatant. Dilute the aliquot with DMF to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the diluted sample onto the C18 column.

    • Run a linear gradient elution, for example, from 5% to 95% Mobile Phase B over 15-20 minutes.

    • Monitor the absorbance at a wavelength where the DBF-piperidine adduct has a strong absorbance, typically around 301 nm.

  • Data Analysis: The area of the peak corresponding to the DBF-piperidine adduct is proportional to the amount of Fmoc group removed. By plotting the peak area against time, the kinetics of the deprotection reaction can be determined.

The following diagram illustrates the logical workflow for monitoring the deprotection reaction.

Workflow for Monitoring Fmoc Deprotection Start Start Deprotection Reaction Take_Aliquot Take Aliquot at Time 't' Start->Take_Aliquot Dilute Dilute with DMF Take_Aliquot->Dilute Inject_HPLC Inject into HPLC Dilute->Inject_HPLC Analyze Analyze Chromatogram (Peak Area at 301 nm) Inject_HPLC->Analyze More_Timepoints More Timepoints? Analyze->More_Timepoints Plot Plot Peak Area vs. Time Kinetics Determine Reaction Kinetics Plot->Kinetics End End Monitoring Kinetics->End More_Timepoints->Take_Aliquot Yes More_Timepoints->Plot No

Caption: Logical workflow for monitoring Fmoc deprotection.

References

Spectroscopic Analysis of Fmoc-Ser(tBu)-OtBu: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine tert-butyl ester (Fmoc-Ser(tBu)-OtBu), a key building block in solid-phase peptide synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering detailed experimental protocols and structured data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The following sections present the key spectroscopic data for this compound. The data provided is a combination of experimentally derived values and representative data based on the chemical structure of the molecule.

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight and elemental composition of this compound. The high-resolution mass spectrum provides the exact mass, which is crucial for confirming the identity of the compound.

Ion SpeciesCalculated m/z
[M+H]⁺440.2431
[M+Na]⁺462.2250
[M+K]⁺478.1989
M represents the neutral molecule with the formula C₂₆H₃₃NO₅ and a molecular weight of approximately 439.5 g/mol . The exact mass of the neutral molecule is 439.2359 Da.

Fragmentation Pattern:

In tandem mass spectrometry (MS/MS), this compound is expected to exhibit characteristic fragmentation patterns, including the neutral loss of isobutylene (B52900) (56 Da) from the tert-butyl ether and tert-butyl ester groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following tables outline the expected chemical shifts for ¹H and ¹³C NMR in a suitable deuterated solvent such as CDCl₃.

¹H NMR Data (Representative)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.77d2HAromatic CH (Fmoc)
7.60d2HAromatic CH (Fmoc)
7.40t2HAromatic CH (Fmoc)
7.31t2HAromatic CH (Fmoc)
5.40d1HNH
4.45 - 4.35m2HFmoc CH₂
4.25t1HFmoc CH
4.30m1Hα-CH
3.85dd1Hβ-CH₂
3.55dd1Hβ-CH₂
1.48s9HOtBu C(CH₃)₃
1.15s9HtBu C(CH₃)₃

¹³C NMR Data (Representative)

Chemical Shift (ppm)Assignment
170.0Ester C=O
156.0Urethane C=O
143.9, 141.3Aromatic C (Fmoc)
127.7, 127.1, 125.1, 120.0Aromatic CH (Fmoc)
82.0OtBu C (CH₃)₃
74.0tBu C (CH₃)₃
67.2Fmoc CH₂
62.0β-CH₂
54.0α-CH
47.2Fmoc CH
28.2OtBu C(C H₃)₃
27.5tBu C(C H₃)₃
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule. The table below lists the characteristic absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250MediumN-H Stretch (Amide)
3000 - 2850MediumC-H Stretch (Aliphatic)
1740 - 1720StrongC=O Stretch (Ester)
1715 - 1690StrongC=O Stretch (Urethane/Amide I)
1540 - 1520StrongN-H Bend (Amide II)
1450, 1370MediumC-H Bend (Aliphatic)
1250 - 1050StrongC-O Stretch (Ester and Ether)
760 - 740StrongC-H Bend (Aromatic)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Dissolve a small amount of this compound (approximately 1 mg) in a suitable solvent, such as methanol (B129727) or acetonitrile, to a final concentration of 10-100 µg/mL.

    • For electrospray ionization (ESI), it may be beneficial to add a small amount of formic acid (0.1% v/v) to promote protonation for positive ion mode analysis.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion and its common adducts (e.g., m/z 100-1000).

    • For fragmentation analysis, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID).

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain one.

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

    • Standard pulse programs for both ¹H and ¹³C NMR should be employed.

IR Spectroscopy Protocol
  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Alternatively, for transmission IR, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Instrumentation:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a protected amino acid such as this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Structure_Validation Structure Validation NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Purity_Assessment Purity Assessment Structure_Validation->Purity_Assessment

General workflow for spectroscopic analysis.

A Technical Guide to Fmoc-Ser(tBu)-OtBu: Commercial Availability, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine tert-butyl ester, commonly known as Fmoc-Ser(tBu)-OtBu. This key building block is essential for solid-phase peptide synthesis (SPPS), a cornerstone of drug discovery and development. This document details its commercial suppliers, available purity grades, synthesis, and analytical methodologies for quality control.

Commercial Suppliers and Purity Grades

The quality of this compound is critical for the successful synthesis of high-purity peptides. A variety of commercial suppliers offer this reagent at different purity levels. The following table summarizes the available information from a selection of vendors. It is important to note that purity can vary between batches, and it is always recommended to request a lot-specific certificate of analysis.

SupplierStated PurityAnalytical MethodCatalog Number
MedChemExpress99.32% (lot specific)[1]HPLCHY-159136
Cenmed≥99%[2]Not specifiedNot specified
InvivoChemNot specifiedNot specifiedNot specified
Apollo ScientificNot specifiedNot specifiedOR1033323
Sigma-AldrichNot specified for OtBu ester; ≥98.0% (HPLC) for Fmoc-Ser(tBu)-OHHPLCNot specified

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of protecting groups. A representative synthesis is outlined below, based on established chemical principles.

Synthetic Pathway Overview

The synthesis typically starts from L-serine and involves the protection of the carboxylic acid and hydroxyl groups, followed by the introduction of the Fmoc protecting group.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: O-tert-butylation cluster_2 Step 3: Fmoc Protection L-Serine L-Serine L-Serine_tert-butyl_ester L-Serine_tert-butyl_ester L-Serine->L-Serine_tert-butyl_ester tert-Butanol, H+ catalyst O-tert-butyl-L-serine_tert-butyl_ester O-tert-butyl-L-serine_tert-butyl_ester L-Serine_tert-butyl_ester->O-tert-butyl-L-serine_tert-butyl_ester Isobutylene, H+ catalyst This compound This compound O-tert-butyl-L-serine_tert-butyl_ester->this compound Fmoc-Cl or Fmoc-OSu, Base

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of N-α-Fmoc-L-serine tert-butyl ester[3]

This protocol describes the final step of introducing the Fmoc group.

Method 1:

  • Dissolve L-serine tert-butyl ester in a 10% sodium carbonate solution in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 10% 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in dichloromethane (B109758).

  • Maintain the reaction in the ice bath for 2 hours, followed by stirring at room temperature for 8 hours.

  • Dilute the mixture with water and extract four times with ethyl ether.

  • Adjust the pH of the aqueous layer to blue with concentrated hydrochloric acid.

  • Allow the product to precipitate overnight in a refrigerator.

  • Extract the white precipitate with ethyl acetate.

  • Combine the organic layers, wash with water, and dry with anhydrous magnesium sulfate.

  • Evaporate the solvent to yield N-α-Fmoc-L-serine tert-butyl ester.

Method 2:

  • Dissolve L-serine tert-butyl ester in dichloromethane and add pyridine.

  • Slowly add a solution of Fmoc-Cl in dichloromethane at room temperature with stirring.

  • Continue the reaction for 24 hours.

  • Wash the reaction mixture sequentially with dichloromethane, 5% sodium carbonate solution, 5% hydrochloric acid solution, and water.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Evaporate the dichloromethane to obtain the final product.

Quality Control and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound.

Experimental Protocol: HPLC Purity Analysis

The following is a general protocol that can be adapted for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve a small amount of this compound in the mobile phase (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 265 nm

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      25 5 95
      30 5 95
      35 95 5

      | 40 | 95 | 5 |

  • Data Analysis:

    • The purity is determined by calculating the peak area of the main component as a percentage of the total peak area.

Logical Workflow for Quality Assessment

The following diagram illustrates a logical workflow for the quality assessment of incoming this compound for use in research and development.

QC_Workflow Start Start Receive_Fmoc_Ser_tBu_OtBu Receive this compound Start->Receive_Fmoc_Ser_tBu_OtBu Request_CoA Request Certificate of Analysis Receive_Fmoc_Ser_tBu_OtBu->Request_CoA Review_CoA Review Supplier CoA Request_CoA->Review_CoA Perform_In_House_QC Perform In-House QC Analysis Review_CoA->Perform_In_House_QC HPLC_Purity_Check HPLC Purity Check Perform_In_House_QC->HPLC_Purity_Check Compare_Results Compare with Specification HPLC_Purity_Check->Compare_Results Decision Decision Compare_Results->Decision Accept_Lot Accept Lot for Use Decision->Accept_Lot Purity ≥ 99% Reject_Lot Reject Lot and Contact Supplier Decision->Reject_Lot Purity < 99% End End Accept_Lot->End Reject_Lot->End

Caption: Quality control workflow for this compound.

References

A Technical Guide to Fmoc-Ser(tBu)-OH and Fmoc-Ser(tBu)-OtBu in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the selection of appropriately protected amino acid derivatives is paramount to the success of constructing a target peptide sequence. Among the commonly utilized building blocks, serine derivatives play a crucial role in the structure and function of many peptides. This technical guide provides an in-depth comparison of two such derivatives: N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH) and N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine tert-butyl ester (Fmoc-Ser(tBu)-OtBu). Understanding the fundamental differences in their chemical structure and reactivity is essential for their effective application in peptide synthesis strategies.

Core Structural and Functional Differences

The primary distinction between Fmoc-Ser(tBu)-OH and this compound lies at the C-terminus. Fmoc-Ser(tBu)-OH possesses a free carboxylic acid, making it the standard choice for stepwise solid-phase peptide synthesis (SPPS). This free acid is readily activated for coupling to the N-terminus of a growing peptide chain attached to a solid support.

Conversely, this compound has its C-terminus protected as a tert-butyl ester. This esterification renders the carboxyl group unreactive to standard coupling conditions, thus preventing its direct use in the same manner as Fmoc-Ser(tBu)-OH in SPPS. Its application is primarily in solution-phase peptide synthesis or for the preparation of protected peptide fragments intended for subsequent fragment condensation.

G Chemical Structures of Fmoc-Ser(tBu)-OH and this compound cluster_0 Fmoc-Ser(tBu)-OH cluster_1 This compound Fmoc-Ser(tBu)-OH_img Fmoc-Ser(tBu)-OH_label Free Carboxylic Acid (-OH) Reactive for coupling Fmoc-Ser(tBu)-OtBu_img Fmoc-Ser(tBu)-OtBu_label tert-Butyl Ester (-OtBu) Protected C-terminus

Figure 1: Comparison of the chemical structures.

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented below for easy comparison. These properties are crucial for handling, storage, and application in synthesis.

PropertyFmoc-Ser(tBu)-OHThis compound
Molecular Formula C₂₂H₂₅NO₅[1][2][3]C₂₆H₃₃NO₅[4]
Molecular Weight 383.44 g/mol [1][2][3]439.5 g/mol [4]
Appearance White to light yellow crystalline powder[1]Not specified, likely a white solid
Melting Point 127-131 °C[1]Not specified
Solubility Soluble in DMF, DCM, Ethyl AcetateSoluble in organic solvents
Storage Temperature 2-8°C[2][3]Not specified, likely similar to Fmoc-Ser(tBu)-OH

Applications in Peptide Synthesis

The differing C-terminal functionalities dictate the distinct applications of these two molecules in peptide synthesis workflows.

Fmoc-Ser(tBu)-OH: The Workhorse of Fmoc-SPPS

Fmoc-Ser(tBu)-OH is an essential building block in the widely adopted Fmoc/tBu orthogonal protection strategy for SPPS.[5] The base-labile Fmoc group provides temporary protection of the α-amino group, while the acid-labile tert-butyl ether protects the serine side-chain hydroxyl group. This orthogonality allows for the selective deprotection and coupling of amino acids to build complex peptide sequences with high fidelity.[5] It is compatible with a wide range of resins and coupling reagents commonly used in Fmoc-SPPS.[5]

This compound: A Tool for Fragment Condensation and Solution-Phase Synthesis

This compound is utilized in more advanced peptide synthesis strategies, such as convergent synthesis and fragment condensation.[6] In these approaches, protected peptide fragments are synthesized and purified separately before being coupled together in solution or on a solid support to form the final peptide.[6] The C-terminal tert-butyl ester of this compound serves as a protecting group that prevents the carboxyl group from participating in undesired reactions during the synthesis of the peptide fragment. This protecting group can be selectively removed under specific acidic conditions that differ from those used for the final cleavage from the resin in SPPS.

G Application Logic in Peptide Synthesis Start Start with Amino Acid Derivative Fmoc_Ser_tBu_OH Fmoc-Ser(tBu)-OH (Free COOH) Start->Fmoc_Ser_tBu_OH Fmoc_Ser_tBu_OtBu This compound (Protected COOH) Start->Fmoc_Ser_tBu_OtBu SPPS Stepwise Solid-Phase Peptide Synthesis (SPPS) Fmoc_Ser_tBu_OH->SPPS Direct Coupling Fragment_Synth Protected Peptide Fragment Synthesis Fmoc_Ser_tBu_OtBu->Fragment_Synth C-terminal residue of a fragment Final_Peptide Final Peptide SPPS->Final_Peptide Solution_Phase Solution-Phase Fragment Condensation Fragment_Synth->Solution_Phase Solution_Phase->Final_Peptide

Figure 2: Logical flow of application for each compound.

Experimental Protocols

Standard Fmoc-SPPS Cycle using Fmoc-Ser(tBu)-OH

This protocol outlines a single coupling cycle for incorporating Fmoc-Ser(tBu)-OH into a peptide sequence on a solid support.

  • Resin Swelling: The resin (e.g., Rink Amide or Wang resin) is swelled in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes. This step is typically repeated once.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the Fmoc deprotection byproducts.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, Fmoc-Ser(tBu)-OH (3-5 equivalents relative to resin loading) is dissolved in DMF.

    • A coupling reagent, such as HBTU (3-5 equivalents), and a base, like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), are added to the amino acid solution to pre-activate it for 1-2 minutes.

    • The activated amino acid solution is then added to the deprotected resin.

    • The coupling reaction is allowed to proceed for 1-2 hours with agitation.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): A Kaiser test can be performed to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).

This cycle is repeated for each amino acid in the peptide sequence.

G Fmoc-SPPS Workflow with Fmoc-Ser(tBu)-OH Start Start with Peptide-Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Activation 4. Activation of Fmoc-Ser(tBu)-OH (HBTU/DIPEA) Wash1->Activation Coupling 5. Coupling to Resin Activation->Coupling Wash2 6. Washing (DMF) Coupling->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle Next_Cycle->Deprotection Repeat for each amino acid Final_Cleavage Final Cleavage (TFA Cocktail) Next_Cycle->Final_Cleavage

Figure 3: A typical workflow for Fmoc-SPPS.
Deprotection of the C-terminal tert-Butyl Ester from a Peptide Fragment

For peptide fragments synthesized using this compound as the C-terminal residue, the tert-butyl ester must be removed before subsequent fragment condensation. This is typically achieved under acidic conditions.

  • Dissolution: The protected peptide fragment is dissolved in a suitable organic solvent, such as dichloromethane (B109758) (DCM).

  • Acidic Cleavage: A solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA) is added to the dissolved peptide fragment. The reaction is stirred at room temperature and monitored by TLC or LC-MS.

  • Work-up: Upon completion, the TFA and DCM are removed under reduced pressure. The resulting crude peptide with a free C-terminal carboxylic acid is then purified, typically by flash chromatography or recrystallization, before being used in the next fragment condensation step.

It is important to note that the conditions for tert-butyl ester cleavage must be carefully chosen to avoid premature removal of other acid-labile side-chain protecting groups if they are to be retained for subsequent steps.

Conclusion

Fmoc-Ser(tBu)-OH and this compound are both valuable reagents in the synthesis of serine-containing peptides. Their strategic selection is dictated by the overall synthetic plan. Fmoc-Ser(tBu)-OH is the standard and indispensable building block for routine Fmoc-SPPS due to its reactive C-terminal carboxylic acid. In contrast, this compound, with its protected C-terminus, is a specialized derivative essential for the successful execution of solution-phase synthesis and convergent fragment condensation strategies. A thorough understanding of their respective properties and applications enables researchers and drug development professionals to design and execute robust and efficient peptide synthesis campaigns.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH) in solid-phase peptide synthesis (SPPS). This document details the principles of its application, potential side reactions, and step-by-step protocols for its use in synthesizing peptides.

Introduction to Fmoc-Ser(tBu)-OH in SPPS

Fmoc-Ser(tBu)-OH is a cornerstone building block in modern peptide synthesis, primarily within the Fmoc/tBu orthogonal protection strategy.[1] This strategy is favored for its mild reaction conditions.[2] The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amino group. It is stable under acidic conditions but can be readily removed by a mild base, most commonly piperidine (B6355638).[1][2] The tert-butyl (tBu) ether protects the hydroxyl side chain of the serine residue. This group is stable to the basic conditions used for Fmoc deprotection but is labile to strong acids like trifluoroacetic acid (TFA), which is used during the final cleavage of the peptide from the solid support.[1] This orthogonality is crucial as it allows for the selective deprotection of the N-terminus for chain elongation without disturbing the side-chain protection.[3]

The key attributes of high-quality Fmoc-Ser(tBu)-OH include high HPLC and enantiomeric purity (typically ≥99.0% and ≥99.8% respectively), which is vital for minimizing the incorporation of impurities into the final peptide product.[1]

Data Presentation: Performance and Purity

The success of SPPS is highly dependent on the quality of the starting materials and the efficiency of the chemical reactions. The purity of the Fmoc-amino acids directly impacts the purity of the final peptide.

Table 1: Typical Purity of Commercial Fmoc-Ser(tBu)-OH

ParameterSpecificationImplication in SPPS
HPLC Purity≥ 99.0%Reduces the incorporation of deletion or modified sequences.
Enantiomeric Purity≥ 99.8% L-isomerMinimizes the presence of diastereomeric peptide impurities.
Free Amine Content≤ 0.2%Improves the stability of the Fmoc-amino acid during storage.
Acetate Content≤ 0.02%Prevents unwanted N-terminal capping by acetic acid.

Data compiled from multiple sources indicating common commercial specifications.[4][5]

The choice of coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered amino acids or difficult sequences.

Table 2: Qualitative Comparison of Common Coupling Reagents for SPPS

Coupling ReagentReagent TypeRelative Coupling EfficiencyKey Characteristics
HBTUAminium SaltHighWidely used, but can cause guanidinylation of the N-terminus.
HATUAminium SaltVery HighMore efficient than HBTU, particularly for hindered couplings.
HCTUAminium SaltHighA cost-effective alternative to HATU with similar efficiency.
DIC/HOBtCarbodiimide (B86325)Moderate-HighLow cost, but produces an insoluble DCU byproduct.
DIC/OxymaCarbodiimideHighOffers good efficiency with a reduced risk of racemization compared to HOBt.
COMUUronium SaltVery HighKnown for superior racemization suppression.

This table provides a qualitative summary based on literature reviews.[1][6]

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. The choice of cleavage cocktail depends on the peptide sequence and the protecting groups used.

Table 3: Common Cleavage Cocktails for Peptides Containing Ser(tBu)

Reagent CocktailComposition (v/v/v)Application Notes
TFA/TIS/H₂O95:2.5:2.5Standard cocktail for most peptides without sensitive residues.
Reagent KTFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)Recommended for peptides containing sensitive residues like Trp, Met, and Cys.
TFA/DCM1:1Used for very acid-sensitive resins to cleave the peptide with protecting groups intact.

EDT = 1,2-ethanedithiol, TIS = triisopropylsilane, DCM = dichloromethane (B109758).[1]

Experimental Protocols

The following are generalized protocols for the use of Fmoc-Ser(tBu)-OH in manual and automated solid-phase peptide synthesis.

Manual SPPS Protocol (0.1 mmol scale)
  • Resin Swelling:

    • Place the desired resin (e.g., Rink Amide or Wang resin) in a reaction vessel.

    • Add N,N-dimethylformamide (DMF, ~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.[1]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for an additional 10-15 minutes.[7]

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq.), a coupling reagent such as HBTU (3 eq.), and an additive like HOBt (3 eq.) in a minimal amount of DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 eq.), to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[1]

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).[2] If the test is positive, a second coupling may be necessary.

  • Capping (Optional):

    • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 15-30 minutes.

    • Wash the resin with DMF (3 x 5 mL).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM, 3 x 5 mL) and dry it under vacuum.

    • Prepare a suitable cleavage cocktail (e.g., Reagent K).[1]

    • Add the cleavage cocktail (~5 mL) to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[1]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[1]

Automated SPPS Protocol

Automated peptide synthesizers perform the same fundamental steps as the manual protocol in a programmed sequence.

  • Resin Loading: The appropriate resin is loaded into the reaction vessel.

  • Solvent Washes: The synthesizer performs a series of washes with DMF to swell the resin.

  • Fmoc Deprotection Cycle: A solution of 20% piperidine in DMF is delivered for a programmed duration (e.g., 2 x 7 minutes).[1]

  • Washes: The synthesizer performs extensive DMF washes to remove residual piperidine.

  • Coupling Cycle: Pre-dissolved Fmoc-Ser(tBu)-OH, coupling reagents, and a base are delivered to the reaction vessel for a programmed time (e.g., 30-60 minutes).[1]

  • Washes: The resin is washed with DMF to remove excess reagents.

  • Looping: The synthesizer repeats the deprotection and coupling cycles for all amino acids in the sequence.

Potential Side Reactions and Mitigation

While Fmoc-SPPS is a robust methodology, certain side reactions can occur, particularly with serine residues.

  • Racemization: The chiral integrity of the amino acid is crucial. The use of certain bases, such as DIPEA, has been shown to potentially induce racemization with Fmoc-Ser(tBu)-OH.

    • Mitigation: Using a weaker base like 2,4,6-collidine can significantly reduce racemization. For sensitive couplings, using carbodiimide activation methods with additives like Oxyma is recommended.[6]

  • Aspartimide Formation: This is a serious side reaction that can occur when an aspartic acid residue is present in the peptide sequence. It is caused by the exposure of the peptide to the basic conditions of Fmoc deprotection.

  • β-Elimination: While less common for serine compared to other amino acids, β-elimination to form dehydroalanine (B155165) can occur under basic conditions.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_cleavage Final Cleavage and Deprotection Resin Solid Support (e.g., Wang, Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Ser(tBu)-OH + Reagents) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Coupled Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis (SPPS).

Signaling_Pathway_Placeholder cluster_synthesis Peptide Synthesis cluster_application Application in Signaling Studies SPPS Solid-Phase Peptide Synthesis (using Fmoc-Ser(tBu)-OH) Crude_Peptide Crude Serine-containing Peptide SPPS->Crude_Peptide Purified_Peptide Purified Peptide Crude_Peptide->Purified_Peptide Purification (HPLC) Kinase_Assay Kinase Assay Substrate Purified_Peptide->Kinase_Assay Phospho_Antibody Antigen for Phospho-specific Antibody Production Purified_Peptide->Phospho_Antibody Phosphorylated_Peptide Phosphorylated_Peptide Kinase_Assay->Phosphorylated_Peptide Phosphorylation

Caption: Application of synthesized peptides in studying signaling pathways.

References

Application Notes and Protocols for Coupling Fmoc-Ser(tBu)-OtBu in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and use of coupling reagents for the incorporation of N-α-Fmoc-O-tert-butyl-L-serine tert-butyl ester (Fmoc-Ser(tBu)-OtBu) in solid-phase peptide synthesis (SPPS). The steric hindrance posed by the tert-butyl protecting groups on both the side chain and the C-terminus of this amino acid derivative presents a significant challenge, necessitating the use of highly efficient coupling reagents to ensure high yields and purity of the final peptide product.

Introduction: The Challenge of Coupling Sterically Hindered Amino Acids

The synthesis of peptides containing sterically hindered amino acids, such as this compound, is often complicated by slow and incomplete coupling reactions. This can lead to the formation of deletion sequences and other impurities that are difficult to remove during purification. Furthermore, serine residues are susceptible to side reactions, including racemization and dehydration (β-elimination), which can compromise the biological activity and structural integrity of the synthesized peptide. The choice of coupling reagent and reaction conditions is therefore critical to overcoming these challenges.

Classes of Coupling Reagents for this compound

The most effective coupling reagents for sterically hindered amino acids are typically those that form highly reactive activated species, promoting rapid amide bond formation. These are broadly categorized into aminium/uronium salts, phosphonium (B103445) salts, and carbodiimides, often used in conjunction with additives.

Aminium/Uronium Salts

Aminium and uronium salts are among the most popular and effective coupling reagents for SPPS. They react with the carboxylic acid of the incoming Fmoc-amino acid to form a highly reactive O-acylisourea intermediate, which then rapidly acylates the free amine of the resin-bound peptide.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents, particularly for hindered amino acids.[1] The presence of the 7-azabenzotriazole (HOAt) moiety provides anchimeric assistance, accelerating the coupling reaction and suppressing racemization.

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly effective coupling reagent that offers a good balance of reactivity and cost-effectiveness.[2] It is often used for fast and efficient couplings in automated peptide synthesis.[3]

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate): A third-generation uronium salt that incorporates the OxymaPure anion.[2][4] It exhibits coupling efficiencies comparable to HATU, with the added benefits of improved safety (non-explosive byproducts) and solubility.[2][4]

Phosphonium Salts

Phosphonium salt-based reagents are also highly effective for hindered couplings and are less likely to cause guanidinylation of the N-terminal amine, a potential side reaction with uronium salts.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium salt that generates an OBt active ester. It is a good choice for routine and difficult couplings.

  • PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate): The phosphonium analogue of HATU, it is also highly effective for coupling sterically hindered amino acids.[5]

Carbodiimides

Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are cost-effective coupling reagents. However, for challenging couplings like that of this compound, they are almost always used with an additive to increase reaction rates and suppress side reactions.[4][6] The combination of DIC with an additive like OxymaPure is a preferred method for coupling racemization-prone amino acids.[7]

The Role of Additives

Additives are crucial for enhancing the efficiency of coupling reactions and minimizing side reactions.

  • HOBt (1-Hydroxybenzotriazole): A classic additive that increases coupling rates and suppresses racemization.[6][8][9]

  • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at preventing racemization due to its ability to act as a catalyst.[8]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt.[6] It has been shown to be particularly effective at suppressing racemization when used with DIC.[7]

Data Presentation: Comparison of Coupling Reagent Performance

The following table summarizes the performance of commonly used coupling reagents for sterically hindered amino acids. While direct quantitative data for this compound is limited, this table provides a qualitative comparison based on literature reports for similar challenging couplings.[1][7][10]

Coupling ReagentReagent TypeRelative Reactivity for Hindered CouplingsRacemization RiskAdvantagesDisadvantages
HATU Aminium/Uronium SaltVery HighVery LowHighly efficient, fast reaction times, low racemization.[1]Higher cost, potential for guanidinylation if used in excess.
HCTU Aminium/Uronium SaltHighLowFast and efficient, widely used in automated synthesis.[2][3]Potential for guanidinylation.
COMU Aminium/Uronium SaltVery HighVery LowHigh reactivity, safer byproducts than benzotriazole-based reagents.[2][4]Higher cost.
PyBOP Phosphonium SaltHighLow to ModerateEfficient, no risk of guanidinylation.Byproducts can be difficult to remove in solution-phase synthesis.
DIC/OxymaPure Carbodiimide/AdditiveHighVery LowCost-effective, very low racemization risk, especially for sensitive amino acids.[7]Slower reaction rates compared to aminium/uronium salts.
DIC/HOBt Carbodiimide/AdditiveModerateLow to ModerateCost-effective, widely used.[6][8]Slower reaction rates, potential for N-acylurea formation.

Experimental Protocols

The following are generalized protocols for the coupling of this compound in SPPS. Optimization may be required based on the specific peptide sequence and resin.

General Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the standard steps for one coupling cycle in Fmoc-based SPPS.[1][11]

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and then treat again for 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and dichloromethane (B109758) (DCM) (3 times).

  • Coupling: Perform the coupling of the Fmoc-amino acid according to one of the protocols below.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), a second coupling may be necessary.[1]

Protocol for Coupling with HATU
  • Activation Solution: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) to the activation solution. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time may be extended or a double coupling performed.[12][13]

Protocol for Coupling with HCTU
  • Activation Solution: In a separate vial, dissolve this compound (3-5 equivalents) and HCTU (3-5 equivalents) in DMF.

  • Base Addition: Add DIPEA or 2,4,6-collidine (6-10 equivalents) to the amino acid solution and allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction vessel for 30-60 minutes at room temperature.

Protocol for Coupling with COMU
  • Activation Solution: Dissolve this compound (3 equivalents) and COMU (3 equivalents) in DMF.

  • Base Addition: Add DIPEA (6 equivalents) to the solution.

  • Coupling: Immediately add the solution to the deprotected resin.

  • Reaction: Agitate for 1-2 hours at room temperature.

Protocol for Coupling with DIC/OxymaPure
  • Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents) and OxymaPure (3-4 equivalents) in DMF. Add DIC (3-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin.

  • Reaction: Agitate for 1-4 hours at room temperature.

Mandatory Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

SPPS_Workflow Resin Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA, Reagent, Base) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Couple Positive (Double Couple) Repeat Repeat Cycle Kaiser->Repeat Negative Repeat->Deprotect Next Amino Acid

Caption: General workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS).

Activation_Mechanism cluster_reactants Reactants Fmoc_AA Fmoc-Ser(tBu)-COOH Activated_Ester OAt-Active Ester Fmoc_AA->Activated_Ester + HATU + Base HATU HATU Base Base (DIPEA) Peptide_Bond Fmoc-Ser(tBu)-CO-NH-Peptide-Resin Activated_Ester->Peptide_Bond + H2N-Peptide-Resin Resin_Amine H2N-Peptide-Resin

Caption: Activation of this compound with HATU to form a reactive OAt-ester.

Reagent_Selection Start Start: Coupling of This compound Hindrance High Steric Hindrance? Start->Hindrance Racemization High Racemization Risk? Hindrance->Racemization Yes DIC_Oxyma Use DIC/OxymaPure Hindrance->DIC_Oxyma No (but still effective) Cost Cost a Major Factor? Racemization->Cost No HATU_COMU Use HATU or COMU Racemization->HATU_COMU Yes Cost->HATU_COMU No HCTU Consider HCTU Cost->HCTU Yes

Caption: Decision tree for selecting a suitable coupling reagent for Fmac-Ser(tBu)-OtBu.

Conclusion

The successful incorporation of the sterically hindered amino acid this compound into a peptide sequence is highly dependent on the choice of coupling reagent. For maximum efficiency and minimal side reactions, high-reactivity aminium/uronium salts such as HATU, HCTU, and COMU are recommended. Phosphonium salts like PyBOP also provide excellent results. For a cost-effective approach with a very low risk of racemization, the combination of DIC and OxymaPure is a strong alternative. The protocols provided herein serve as a starting point, and optimization of coupling times and reagent equivalents may be necessary depending on the specific peptide sequence.

References

A Comparative Guide: Manual vs. Automated Solid-Phase Peptide Synthesis Using Fmoc-Ser(tBu)-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) protocols, with a specific focus on the incorporation of the serine derivative, Fmoc-Ser(tBu)-OtBu. These guidelines are intended for researchers, scientists, and professionals in the field of drug development to aid in the selection of the most appropriate synthesis strategy for their specific needs.

Introduction to this compound in Peptide Synthesis

The this compound amino acid derivative is a cornerstone in modern peptide synthesis, employing the widely adopted Fmoc/tBu orthogonal protection strategy. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group and is labile to mild basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent. The tert-butyl (tBu) group, on the other hand, safeguards the hydroxyl side chain of serine and is readily removed under strongly acidic conditions, commonly with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support. This orthogonality is crucial for the stepwise and controlled assembly of the peptide chain.

However, the incorporation of serine residues, even when protected, can present challenges, most notably the risk of racemization at the α-carbon during the activation of the carboxylic acid group. This potential loss of stereochemical integrity can significantly impact the purity and biological activity of the final peptide.

Data Presentation: A Quantitative and Qualitative Comparison

The decision to employ manual or automated peptide synthesis often depends on a variety of factors, including the complexity of the peptide, the required scale and throughput, and available resources. Automated synthesis generally offers superior consistency and efficiency, particularly for longer and more complex peptides.

Table 1: General Performance Metrics: Manual vs. Automated SPPS
Performance MetricManual Peptide SynthesisAutomated Peptide SynthesizerKey Considerations
Synthesis Time Significantly longer; can take days to weeks for complex peptides.[1]Dramatically shorter; syntheses can often be completed in hours to days.[1]Automated systems excel in high-throughput and large-scale production.[1]
Crude Purity Variable (typically 70-90%), highly dependent on operator skill and sequence difficulty.[2]Generally higher and more consistent (typically 85-98%).[2]Automation minimizes human error, leading to more reliable outcomes.
Overall Yield Variable and generally lower due to potential for handling losses and incomplete reactions.Generally higher and more consistent due to optimized and enclosed fluidic pathways.Automated systems can be programmed for optimized washing and reagent delivery, minimizing losses.
Reproducibility Operator-dependent, can be challenging to achieve high reproducibility.High, with consistent results between runs.Automation is critical for applications requiring high batch-to-batch consistency, such as drug development.
Hands-on Time High; requires constant operator attention for each step.Low; primarily involves initial setup and final cleavage."Walk-away" operation of automated systems frees up significant researcher time.
Flexibility Highly flexible, allowing for on-the-fly adjustments and the use of non-standard reagents.Less flexible for non-standard protocols, though modern systems offer greater customization.Manual synthesis is often preferred for methods development and troubleshooting difficult sequences on a small scale.
Table 2: Case Study - Synthesis of a Breast Cancer Targeting Peptide
Synthesis MethodOutcomeReported Issues
Manual Synthesis UnsuccessfulThe synthesized peptides were found to be missing one or two amino acids.
Automated Synthesis SuccessfulThe target peptide and its negative analog were successfully synthesized.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for manual and automated solid-phase peptide synthesis, as well as the chemical logic of the Fmoc/tBu protection strategy.

manual_spps_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (this compound + Activator) wash1->coupling wash2 DMF Wash coupling->wash2 monitoring Monitoring (e.g., Kaiser Test) wash2->monitoring repeat Repeat for next amino acid monitoring->repeat Incomplete final_deprotection Final Fmoc Deprotection monitoring->final_deprotection Complete repeat->coupling final_wash Final Washes (DMF, DCM) final_deprotection->final_wash cleavage Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) final_wash->cleavage precipitation Peptide Precipitation (Cold Ether) cleavage->precipitation end End: Crude Peptide precipitation->end

Manual Solid-Phase Peptide Synthesis Workflow.

automated_spps_workflow start Start: Load Resin & Reagents program Program Synthesis Protocol start->program synthesis_loop Automated Synthesis Cycles (Deprotection, Wash, Coupling) program->synthesis_loop final_cleavage Manual Cleavage & Deprotection (Off-Synthesizer) synthesis_loop->final_cleavage precipitation Peptide Precipitation (Cold Ether) final_cleavage->precipitation end End: Crude Peptide precipitation->end

Automated Solid-Phase Peptide Synthesis Workflow.

fmoc_tbu_strategy cluster_deprotection Fmoc Deprotection cluster_coupling Coupling cluster_cleavage Final Cleavage peptide Fmoc-NH-CHR-CO-...-Ser(tBu)-...-Resin Peptide Chain on Solid Support deprotection Piperidine/DMF (Mild Base) peptide->deprotection deprotected_peptide H2N-CHR-CO-...-Ser(tBu)-...-Resin Free N-terminus deprotection->deprotected_peptide coupling Fmoc-AA-OH + Activator deprotected_peptide->coupling elongated_peptide Fmoc-AA-NH-CHR-CO-...-Ser(tBu)-...-Resin Elongated Peptide Chain coupling->elongated_peptide cleavage TFA Cocktail (Strong Acid) elongated_peptide->cleavage final_peptide H2N-AA-NH-CHR-CO-...-Ser(OH)-...-COOH Free Peptide cleavage->final_peptide

References

Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-Ser(tBu)-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the selection of cleavage cocktails and protocols for the final deprotection of peptides containing serine protected with a tert-butyl group (Ser(tBu)) and with a C-terminal tert-butyl ester (OtBu), synthesized via Fmoc-based solid-phase peptide synthesis (SPPS).

Introduction

The final step in Fmoc-based SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). The presence of Fmoc-Ser(tBu)-OtBu in a peptide sequence necessitates careful consideration of the cleavage cocktail to ensure efficient removal of the tBu protecting groups from both the serine side chain and the C-terminus, while minimizing potential side reactions. The highly reactive tert-butyl cations (tBu+) generated during the cleavage can lead to undesired modifications of sensitive amino acid residues if not effectively scavenged.

Selecting the Appropriate Cleavage Cocktail

The choice of cleavage cocktail is critical and depends on the overall amino acid composition of the peptide, particularly the presence of other sensitive residues such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Arginine (Arg).

Common Cleavage Cocktails

A variety of cleavage cocktails have been developed to address different challenges encountered during peptide deprotection. Below is a summary of commonly used cocktails, their compositions, and their primary applications.

Cleavage CocktailComposition (v/v/v)Key Applications & Remarks
Standard TFA/TIS/H₂O TFA (95%), Triisopropylsilane (TIS, 2.5%), Water (H₂O, 2.5%)A general-purpose, low-odor cocktail suitable for many peptides without sensitive residues. TIS is an effective scavenger for carbocations.[1][2]
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (B89551) (5%), 1,2-Ethanedithiol (EDT, 2.5%)A robust and widely used cocktail for peptides containing a combination of sensitive residues like Cys, Met, Trp, and Tyr.[3][4][5]
Reagent B TFA (88%), Phenol (5%), Water (5%), TIS (2%)An "odorless" alternative to cocktails containing thiols, particularly useful when the peptide contains trityl-protected residues. However, it does not prevent the oxidation of methionine.
Cys-Optimized Cocktail TFA (94%), TIS (1%), Water (2.5%), EDT (2.5%)Specifically formulated for peptides containing cysteine to minimize S-alkylation by tBu cations and prevent oxidation.
Two-Step Cleavage Step 1: TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 minStep 2: Add TFA to 80% and continue for 150 minAn optimized method to mitigate S-tert-butylation of Cysteine residues in the presence of tBu protecting groups from Ser(tBu).

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, H₂O: Water, EDT: 1,2-Ethanedithiol, DMS: Dimethyl sulfide, DTT: Dithiothreitol.

Potential Side Reactions with Ser(tBu)

The primary challenge during the cleavage of peptides containing Ser(tBu) is the generation of tBu cations. These electrophilic species can alkylate nucleophilic side chains, leading to undesired by-products.

  • S-tert-butylation of Cysteine: The thiol group of Cysteine is highly susceptible to alkylation by tBu cations, resulting in the formation of S-tBu-Cysteine. This is a common side reaction when peptides contain both Cys and tBu-protected residues like Ser(tBu). The use of scavengers like EDT and thioanisole is crucial to minimize this side reaction.

  • Alkylation of Tryptophan and Methionine: The indole (B1671886) ring of Tryptophan and the thioether of Methionine can also be modified by tBu cations.

Experimental Protocols

Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. All procedures involving TFA must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Standard Cleavage using TFA/TIS/H₂O

This protocol is suitable for peptides containing Ser(tBu)-OtBu but lacking other sensitive residues like Cysteine or Methionine.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water (H₂O)

  • Dichloromethane (DCM)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas source

Procedure:

  • Resin Preparation:

    • Place the dry peptidyl-resin (e.g., 50-100 mg) in a reaction vessel (e.g., a fritted syringe).

    • Wash the resin with DCM (3 x 5 mL) to remove residual DMF and swell the resin.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Cocktail Preparation:

    • In a separate glass vial, prepare the cleavage cocktail by combining TFA, TIS, and H₂O in a 95:2.5:2.5 ratio (v/v/v). For 100 mg of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature for 1.5 to 2 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture into a clean collection tube.

    • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

    • In a larger centrifuge tube, add cold diethyl ether or MTBE (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of Peptides with Sensitive Residues using Reagent K

This protocol is recommended for peptides containing Ser(tBu)-OtBu in addition to sensitive residues such as Cysteine, Methionine, or Tryptophan.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Deionized Water (H₂O)

  • Dichloromethane (DCM)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas source

Procedure:

  • Resin Preparation: Follow steps 1a-1c from Protocol 1.

  • Cleavage Cocktail Preparation (Reagent K):

    • In a fume hood, carefully prepare Reagent K by mixing TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), and EDT (2.5%). For 100 mg of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction:

    • Add the freshly prepared Reagent K to the resin.

    • Gently agitate the mixture at room temperature for 2 to 4 hours.

  • Peptide Precipitation and Isolation: Follow steps 4a-4h from Protocol 1.

Visualizations

Cleavage_Workflow Resin Peptidyl-Resin Wash_Swell Wash & Swell (DCM) Resin->Wash_Swell Dry Dry Resin Wash_Swell->Dry Cleavage Cleavage Reaction (1.5-4 hours) Dry->Cleavage Prepare_Cocktail Prepare Cleavage Cocktail Prepare_Cocktail->Cleavage Filter Filter & Collect Filtrate Cleavage->Filter Precipitate Precipitate Peptide (Cold Ether/MTBE) Filter->Precipitate Isolate Isolate & Wash Peptide Pellet Precipitate->Isolate Dry_Crude Dry Crude Peptide Isolate->Dry_Crude Analysis Analysis & Purification (HPLC/MS) Dry_Crude->Analysis

Caption: General experimental workflow for peptide cleavage and isolation.

Scavenger_Mechanism TFA TFA Protecting_Groups This compound tBu TFA->Protecting_Groups deprotection tBu_cation tBu⁺ (Reactive Cation) Protecting_Groups:f0->tBu_cation releases Scavengers Scavengers TIS, H₂O, EDT, Thioanisole tBu_cation->Scavengers trapped by Sensitive_Residues Sensitive Residues Cys, Trp, Met tBu_cation->Sensitive_Residues can alkylate Neutralized Neutralized By-products Scavengers->Neutralized Side_Products Side Products (e.g., S-tBu-Cys) Sensitive_Residues->Side_Products

Caption: Role of scavengers in preventing side reactions during cleavage.

References

Applications of Fmoc-Ser(tBu)-OtBu in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine tert-butyl ester, commonly abbreviated as Fmoc-Ser(tBu)-OtBu, is a valuable amino acid derivative in the field of peptide chemistry and plays a significant role in drug discovery. Its unique trifunctional protection scheme, with the base-labile Fmoc group at the N-terminus, an acid-labile tert-butyl (tBu) ether protecting the side-chain hydroxyl group, and an acid-labile tert-butyl (OtBu) ester at the C-terminus, makes it particularly well-suited for solution-phase peptide synthesis and fragment condensation strategies.

This fully protected serine building block allows for the synthesis of well-defined peptide fragments, which can then be coupled to construct larger, more complex therapeutic peptides. This approach can lead to higher purity and overall yields for long or challenging sequences by enabling the purification of intermediate fragments. The use of this compound is instrumental in the development of peptide-based therapeutics, including agonists and antagonists for G-protein coupled receptors (GPCRs) and modulators of other critical signaling pathways.

Key Applications in Drug Discovery

This compound is a key reagent in the synthesis of peptide drug candidates due to the versatility of solution-phase synthesis. Key applications include:

  • Convergent and Fragment Condensation Synthesis: The primary application of this compound is in the synthesis of protected peptide fragments in solution. These fragments can then be coupled together, either in solution or on a solid support, to create the final peptide. This "convergent" approach is often more efficient for the synthesis of long peptides (>30 amino acids) compared to traditional linear solid-phase peptide synthesis (SPPS).

  • Synthesis of Peptides with Modified C-Termini: The C-terminal tert-butyl ester can be selectively removed to yield a free carboxylic acid, which can then be further modified, for example, by amidation or conjugation to other molecules.

  • Development of Peptide-Based Therapeutics: Peptides synthesized using this compound as a building block are being investigated for a wide range of therapeutic areas. Many of these peptides target cell surface receptors, such as GPCRs, to modulate downstream signaling pathways involved in diseases like metabolic disorders, cancer, and inflammatory conditions.

Data Presentation: Comparison of Synthesis Strategies

The use of fragment condensation, often employing building blocks like this compound, can offer advantages in terms of yield and purity over linear stepwise synthesis, especially for longer peptides.

Synthesis StrategyPeptide TargetOverall Yield (%)Purity (%)Reference
Stepwise SPPSModel 20-mer peptide15-25~70Hypothetical Data
Fragment CondensationModel 20-mer peptide30-40>85Hypothetical Data
Stepwise SPPSA-chain of Insulin~5~50Hypothetical Data
Fragment CondensationA-chain of Insulin~15>70Hypothetical Data

Note: The data above is representative and compiled from general knowledge of peptide synthesis. Actual yields and purities are highly sequence-dependent.

Experimental Protocols

Protocol 1: Synthesis of a Protected Dipeptide Fragment using this compound in Solution

This protocol describes the coupling of this compound with another amino acid ester (e.g., H-Ala-OMe·HCl) in solution.

Materials:

  • This compound

  • H-Ala-OMe·HCl (or other amino acid ester hydrochloride)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Amino Acid Ester Neutralization: Dissolve H-Ala-OMe·HCl (1.0 eq) in DCM. Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature.

  • Activation of this compound: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.0 eq) in DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: Add DIC (1.1 eq) to the cooled solution of this compound and HOBt. Stir for 5 minutes.

  • Add the neutralized amino acid ester solution from step 1 to the activated this compound solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Filter the reaction mixture to remove the diisopropylurea byproduct. Wash the filtrate successively with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Protocol 2: C-terminal Deprotection (Saponification) of a Peptide-OtBu

This protocol describes the removal of the C-terminal tert-butyl ester to yield a peptide with a free C-terminal carboxylic acid.

Materials:

Procedure:

  • Dissolution: Dissolve the protected peptide-OtBu in DCM.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/DCM (e.g., 1:1 v/v). For peptides containing sensitive residues like Trp or Met, add scavengers such as TIS (2.5%) and water (2.5%) to the TFA.

  • Deprotection Reaction: Add the cleavage cocktail to the dissolved peptide. The reaction is typically complete within 1-2 hours at room temperature. Monitor by TLC or HPLC.

  • Work-up: Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene (B28343) can help remove residual TFA).

  • Precipitation and Washing: Precipitate the deprotected peptide by adding cold diethyl ether.

  • Centrifuge or filter to collect the peptide precipitate. Wash the solid with cold diethyl ether to remove scavengers and organic impurities.

  • Dry the peptide under vacuum.

Visualizing Relevant Signaling Pathways

Peptides synthesized using this compound are often designed to interact with key cellular signaling pathways. Below are representations of two such pathways, G-Protein Coupled Receptor (GPCR) signaling and Calcium/Calmodulin signaling, created using the DOT language for Graphviz.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide_Ligand Peptide Ligand GPCR GPCR Peptide_Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates & Leads to

Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Calcium_Calmodulin_Signaling Signal External Signal (e.g., Neurotransmitter) Ca_Channel Calcium Channel Signal->Ca_Channel Activates Ca_Influx Ca_Channel->Ca_Influx Ca_Ions Increased Intracellular Ca²⁺ Ca_Influx->Ca_Ions Calmodulin Calmodulin (CaM) Ca_Ions->Calmodulin Binds to CaM_Complex Ca²⁺/CaM Complex Calmodulin->CaM_Complex Target_Protein Target Protein (e.g., Kinase, Phosphatase) CaM_Complex->Target_Protein Activates Cellular_Response Cellular Response Target_Protein->Cellular_Response Leads to

Caption: Overview of the Calcium/Calmodulin signaling cascade.

Conclusion

This compound is a highly valuable building block for the synthesis of complex therapeutic peptides. Its application in solution-phase and fragment condensation strategies provides a powerful alternative to linear SPPS, often resulting in higher yields and purities for challenging sequences. The ability to synthesize specific peptide fragments allows for greater flexibility in drug design and development, ultimately contributing to the discovery of novel peptide-based medicines targeting a wide array of diseases. The provided protocols and pathway diagrams serve as a foundational guide for researchers and scientists working in this exciting area of drug discovery.

Application Notes and Protocols for the Use of Fmoc-Ser(tBu)-OtBu in Synthesizing Phosphorylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a ubiquitous post-translational modification that plays a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The synthesis of phosphorylated peptides is an indispensable tool for studying these processes, enabling the development of kinase inhibitors, the generation of phospho-specific antibodies, and serving as standards in analytical studies.

Fmoc-Ser(tBu)-OtBu (N-α-Fmoc-O-tert-butyl-L-serine tert-butyl ester) is a key building block in solid-phase peptide synthesis (SPPS) for the generation of serine-containing peptides. Its strategic application is paramount in the "global phosphorylation" strategy, where a serine residue is incorporated into a peptide and subsequently phosphorylated on the solid support. This methodology offers a versatile and efficient route to producing phosphoserine-containing peptides for a wide range of research and drug development applications.

Strategies for Phosphopeptide Synthesis

There are two primary strategies for the chemical synthesis of phosphopeptides: the "building block" approach and the "global phosphorylation" method.

  • Building Block Approach: This method involves the direct incorporation of a pre-phosphorylated and protected amino acid derivative, such as Fmoc-Ser(PO(OBzl)OH)-OH, during SPPS. While direct, this approach can sometimes be hindered by the steric bulk and potential side reactions associated with the protected phosphate (B84403) group during coupling.[1]

  • Global Phosphorylation Approach: In this strategy, a peptide containing a serine residue protected with a tert-butyl (tBu) group, introduced via this compound, is first synthesized. Following assembly of the peptide chain, the tBu protecting group is selectively removed, and the exposed hydroxyl group is phosphorylated on the solid support prior to cleavage and final deprotection. This method is particularly advantageous when synthesizing peptides with multiple phosphorylation sites or when the direct incorporation of a phosphorylated amino acid is challenging.

Data Presentation: Performance and Purity in Global Phosphorylation

The success of the global phosphorylation strategy is dependent on the efficiency of both the peptide synthesis and the on-resin phosphorylation step. The following tables summarize typical yields and purities that can be achieved.

Peptide SequenceSynthesis MethodCrude Purity (%)Overall Yield (%)Reference
B2R-5p (with 5 p-sites)Accelerated Microwave Peptide Synthesis (AMPS)13.7-[1]
MPP Library (4+ p-sites)AMPS7.7 - 37.23.6 - 33.6[1]
H-Glu-Ser(P)-Leu-OHGlobal PhosphorylationHighHigh[2]

Table 1: Crude Purity and Overall Yield of Phosphopeptides Synthesized via Global Phosphorylation.

ParameterMethodTypical RangeNotes
Coupling Efficiency per cycleFmoc-SPPS>99%Essential for the synthesis of long peptides.
On-resin Phosphorylation EfficiencyVarious ReagentsVariableHighly dependent on the phosphorylating agent, reaction time, and peptide sequence.
Final Purity after HPLCRP-HPLC>95%Achievable for most target phosphopeptides.

Table 2: Key Performance Parameters in Phosphopeptide Synthesis.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Serine-Containing Peptide

This protocol describes the synthesis of a peptide containing a serine residue, using this compound, on a Rink Amide resin for a C-terminal amide.

1. Resin Swelling:

  • Swell Rink Amide resin (e.g., 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
  • Wash the resin thoroughly with DMF (5-7 times) followed by dichloromethane (B109758) (DCM) (3 times).

3. Amino Acid Coupling:

  • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HATU (2.5-4.5 equivalents) in DMF.
  • Add a hindered base like N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature. For microwave-assisted synthesis, shorter reaction times at elevated temperatures (e.g., 5 minutes at 75°C) can be employed.
  • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence, including this compound.

5. Final Fmoc Deprotection:

  • After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

Protocol 2: On-Resin Global Phosphorylation of Serine

This protocol details the phosphorylation of the deprotected serine hydroxyl group on the resin-bound peptide.

1. Selective Deprotection of Serine (if necessary):

  • If a protecting group other than tBu that is not TFA-labile was used for the serine side chain, it must be selectively removed at this stage. For this compound, the tBu group is removed during the final cleavage. For on-resin phosphorylation, a different protecting group that can be removed orthogonally would be used. However, for the purpose of this protocol, we will assume a scenario where a protecting group has been selectively removed to expose the hydroxyl group.

2. Phosphorylation Reaction:

  • Swell the peptide-resin in a mixture of DCM and pyridine.
  • Prepare the phosphorylating reagent. A common method involves using a phosphoramidite (B1245037) reagent such as dibenzyl N,N-diisopropylphosphoramidite activated by tetrazole.
  • Add the activated phosphorylating reagent to the resin and agitate for 2-4 hours at room temperature.

3. Oxidation:

  • Following the phosphitylation, the intermediate phosphite (B83602) triester must be oxidized to the more stable phosphate triester.
  • Treat the resin with a solution of tert-butyl hydroperoxide or m-chloroperoxybenzoic acid (mCPBA) in DCM for 30-60 minutes.
  • Wash the resin extensively with DCM and DMF.

Protocol 3: Cleavage and Final Deprotection

1. Resin Preparation:

  • Wash the phosphorylated peptide-resin with DCM and dry thoroughly under a stream of nitrogen.

2. Cleavage Cocktail:

  • Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main cleavage reagent and scavengers to protect sensitive residues. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

4. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
  • Dry the crude peptide pellet under vacuum.
  • Purify the phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final product by mass spectrometry.

Visualization of Key Signaling Pathways and Workflows

The synthesized phosphopeptides are crucial tools for dissecting cellular signaling pathways. Below are diagrams of the ERK1/2 and Akt signaling pathways, which are frequently studied using synthetic phosphopeptides, along with a workflow for the global phosphorylation strategy.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_phosphorylation On-Resin Phosphorylation cluster_finalization Final Steps resin Resin Swelling fmoc_deprotection Fmoc Deprotection resin->fmoc_deprotection coupling Amino Acid Coupling (including this compound) fmoc_deprotection->coupling elongation Chain Elongation coupling->elongation elongation->fmoc_deprotection Repeat for each amino acid final_deprotection Final Fmoc Deprotection elongation->final_deprotection phosphorylation Phosphorylation of Serine final_deprotection->phosphorylation oxidation Oxidation phosphorylation->oxidation cleavage Cleavage & Deprotection oxidation->cleavage purification HPLC Purification cleavage->purification analysis Mass Spectrometry Analysis purification->analysis

Caption: Experimental workflow for phosphopeptide synthesis using the global phosphorylation strategy.

ERK1_2_Pathway ERK1/2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor Binding SOS SOS Grb2->SOS Ras Ras SOS->Ras GTP loading Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 p ERK1_2 ERK1/2 MEK1_2->ERK1_2 p RSK p90RSK ERK1_2->RSK p ERK1_2_n ERK1/2 ERK1_2->ERK1_2_n Translocation c_Fos c-Fos ERK1_2_n->c_Fos p c_Jun c-Jun ERK1_2_n->c_Jun p Transcription Gene Transcription (Proliferation, Differentiation) c_Fos->Transcription c_Jun->Transcription

Caption: Simplified ERK1/2 signaling pathway leading to gene transcription.

Akt_Pathway Akt Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor Binding PIP2 PIP2 PI3K->PIP2 p PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt p (Thr308) TSC2 TSC2 Akt->TSC2 p (inhibits) Bad Bad Akt->Bad p (inhibits) mTORC2 mTORC2 mTORC2->Akt p (Ser473) mTORC1 mTORC1 TSC2->mTORC1 Inhibits Apoptosis_Inhibition Inhibition of Apoptosis Bad->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth

Caption: Simplified Akt signaling pathway regulating cell growth and apoptosis.

Conclusion

The use of this compound in conjunction with the global phosphorylation strategy provides a robust and versatile method for the synthesis of phosphoserine-containing peptides. This approach is instrumental for researchers in cell biology, biochemistry, and drug development who require high-purity phosphopeptides to investigate the intricate roles of protein phosphorylation in health and disease. The detailed protocols and understanding of the underlying chemistry presented in these application notes are intended to facilitate the successful synthesis and application of these critical research tools.

References

Application Notes and Protocols for the Incorporation of Fmoc-Ser(tBu)-OtBu in Glycopeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective utilization of N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine tert-butyl ester, hereafter referred to as Fmoc-Ser(tBu)-OtBu, in the synthesis of complex glycopeptides. This specialized amino acid derivative, with protection on the α-amino, side-chain hydroxyl, and C-terminal carboxyl groups, offers strategic advantages in both solid-phase peptide synthesis (SPPS) and solution-phase fragment condensation.

The orthogonal protection scheme, featuring the base-labile Fmoc group and the acid-labile tert-butyl (tBu and OtBu) groups, allows for precise and controlled manipulations during the assembly of glycopeptide chains.[1] The tert-butyl ether on the serine side chain prevents undesirable side reactions, such as O-acylation, during peptide elongation.[2] The C-terminal tert-butyl ester provides a means to generate protected peptide fragments or to synthesize glycopeptides with a modified C-terminus.

Core Concepts and Applications

This compound is a versatile building block with two primary applications in the synthesis of glycopeptides:

  • Solid-Phase Peptide Synthesis (SPPS) for C-Terminal Modified Glycopeptides: In this approach, this compound is utilized as the first amino acid to be anchored to a resin. This strategy results in a final glycopeptide product that possesses a C-terminal tert-butyl ester. This can be advantageous for subsequent modifications or for influencing the pharmacokinetic properties of the peptide.

  • Solution-Phase Synthesis of Protected Glycopeptide Fragments: this compound can be used as the C-terminal residue in the solution-phase synthesis of a glycopeptide fragment. The OtBu group can be selectively removed to allow for further C-terminal elongation, or it can be retained to yield a fully protected fragment for subsequent condensation with another peptide fragment.

Application 1: Solid-Phase Synthesis of C-Terminal tert-Butyl Ester Glycopeptides

This protocol describes the use of this compound as the C-terminal residue in a standard Fmoc/tBu-based solid-phase peptide synthesis workflow. The resulting peptide will be C-terminally protected as a tert-butyl ester.

Experimental Protocol

1. Resin Selection and Loading of this compound:

  • Resin: 2-Chlorotrityl chloride (2-CTC) resin is recommended due to the mild acidic conditions required for cleavage, which can preserve the C-terminal tert-butyl ester.[1]

  • Procedure:

    • Swell 2-CTC resin (1 g, 1.0 mmol/g) in dichloromethane (B109758) (DCM, 10 mL) for 30 minutes in a reaction vessel.

    • Drain the DCM.

    • In a separate flask, dissolve this compound (2 eq., 2.0 mmol) in dry DCM (10 mL).

    • Add N,N-diisopropylethylamine (DIPEA) (4 eq., 4.0 mmol) to the amino acid solution.

    • Add the amino acid solution to the swollen resin and agitate for 2 hours at room temperature.

    • To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.

    • Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

    • Dry the resin under vacuum. The loading can be quantified by Fmoc analysis.[3]

2. Glycopeptide Chain Elongation:

  • Follow standard Fmoc-SPPS cycles of deprotection and coupling.

    • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 3 minutes, drain, and then treat again for 10 minutes. Wash thoroughly with DMF.[4]

    • Amino Acid Coupling: Use a 3-5 fold excess of the subsequent Fmoc-amino acid (including glycosylated amino acid building blocks), an activating agent (e.g., HCTU or HATU), and a base (e.g., DIPEA or 2,4,6-collidine). Couple for 1-2 hours.[4] Monitor coupling completion with a Kaiser test.

3. Cleavage from Resin with C-terminal OtBu Preservation:

  • Cleavage Cocktail: A mild acidic cocktail is used to cleave the peptide from the 2-CTC resin while keeping the tBu and OtBu protecting groups intact. A solution of 1-5% Trifluoroacetic acid (TFA) in DCM is typically used.[5]

  • Procedure:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add a solution of 1% TFA in DCM to the resin and agitate for 30-60 minutes.

    • Filter the cleavage mixture into a flask containing a neutralizing amount of pyridine.

    • Repeat the cleavage step once more and combine the filtrates.

    • Evaporate the solvent to obtain the crude protected glycopeptide with a C-terminal tert-butyl ester.

Data Presentation: Expected Yields and Purity

Note: The following data are typical expected values based on standard Fmoc-SPPS and may vary depending on the specific glycopeptide sequence and coupling efficiency.

StepParameterExpected Value
Resin Loading Loading efficiency on 2-CTC resin0.4 - 0.8 mmol/g
Coupling Per-step coupling efficiency>99%
Cleavage Crude peptide yield70 - 90%
Final Product Purity after purification (RP-HPLC)>95%

Workflow Diagram

SPPS_Workflow Resin 2-CTC Resin Loading Load this compound (DIPEA, DCM) Resin->Loading Wash1 Wash & Dry Loading->Wash1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotection Wash2 Wash Fmoc_Deprotection->Wash2 Coupling Couple Next Fmoc-AA-OH (HCTU, DIPEA) Wash2->Coupling Wash3 Wash Coupling->Wash3 Repeat Repeat for all residues Wash3->Repeat Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Wash4 Wash & Dry Final_Deprotection->Wash4 Cleavage Cleavage (1% TFA/DCM) Wash4->Cleavage Final_Product Protected Glycopeptide with C-terminal OtBu Cleavage->Final_Product

Caption: Workflow for SPPS using this compound on 2-CTC resin.

Application 2: Solution-Phase Synthesis of a Protected Di-glycopeptide Fragment

This protocol details the synthesis of a protected dipeptide fragment in solution, starting with this compound. This method is suitable for preparing fragments for convergent synthesis strategies.

Experimental Protocol

1. Fmoc Deprotection of this compound:

  • Procedure:

    • Dissolve this compound (1 eq.) in a 20% solution of piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Evaporate the solvent under reduced pressure.

    • Co-evaporate with toluene (B28343) to remove residual piperidine.

    • The resulting H-Ser(tBu)-OtBu can be used directly in the next step or purified by chromatography.

2. Coupling with the Next Fmoc-Amino Acid:

  • Procedure:

    • Dissolve the next Fmoc-protected amino acid (e.g., a glycosylated Fmoc-Thr-OH, 1 eq.) in DMF.

    • Add an activating agent such as HBTU (1 eq.) and HOBt (1 eq.).

    • Add DIPEA (2 eq.) to the mixture.

    • Add the crude H-Ser(tBu)-OtBu (1.1 eq.) dissolved in DMF to the activated amino acid solution.

    • Stir the reaction at room temperature overnight.

    • Dilute the reaction mixture with ethyl acetate (B1210297) and wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the protected dipeptide, Fmoc-AA-Ser(tBu)-OtBu.

3. Optional: C-terminal Deprotection for Further Elongation:

  • Procedure:

    • Dissolve the protected dipeptide in a solution of 95% TFA and 5% water.

    • Stir at room temperature for 2-4 hours. This will remove both the side-chain tBu and the C-terminal OtBu groups.

    • Evaporate the TFA under a stream of nitrogen.

    • Precipitate the deprotected peptide by adding cold diethyl ether.

Data Presentation: Expected Yields for Solution-Phase Synthesis

Note: The following data are typical expected values and are highly dependent on the specific amino acids and purification methods.

StepParameterExpected Value
Fmoc Deprotection Yield of H-Ser(tBu)-OtBu>95% (crude)
Coupling Yield of protected dipeptide60 - 80%
C-terminal Deprotection Yield of deprotected dipeptide>90%

Workflow Diagram

Solution_Phase_Workflow Start This compound Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Intermediate1 H-Ser(tBu)-OtBu Fmoc_Deprotection->Intermediate1 Coupling Couple with Fmoc-AA-OH (HBTU, HOBt, DIPEA) Intermediate1->Coupling Intermediate2 Fmoc-AA-Ser(tBu)-OtBu Coupling->Intermediate2 Deprotection_OtBu C-terminal & Side-chain Deprotection (95% TFA/H₂O) Intermediate2->Deprotection_OtBu Final_Product Fmoc-AA-Ser-OH Deprotection_OtBu->Final_Product

Caption: Workflow for solution-phase synthesis of a protected dipeptide.

Troubleshooting and Key Considerations

  • Racemization: During the activation of amino acids for coupling, there is a risk of racemization, particularly for serine.[6] The use of coupling reagents like HATU or HCTU with a less hindered base such as 2,4,6-collidine can help minimize this side reaction.

  • β-Elimination of Glycosylated Residues: O-glycosylated serine and threonine residues can be susceptible to β-elimination under the basic conditions of Fmoc deprotection.[2] While the use of acetyl protecting groups on the sugar moiety can reduce this risk, it is advisable to keep the deprotection times as short as possible.

  • Incomplete Coupling: Sterically hindered glycosylated amino acids may require longer coupling times or double coupling to ensure complete reaction. Monitoring with a Kaiser test is crucial.

  • Selective Deprotection: The acid lability of the C-terminal OtBu ester is comparable to that of the side-chain tBu ether. Therefore, selective deprotection of the C-terminus while retaining the side-chain protection is challenging and generally not feasible with standard TFA-based methods. For strategies requiring selective C-terminal deprotection, alternative protecting groups such as allyl esters should be considered.[7]

By following these detailed protocols and considering the key chemical principles, researchers can successfully utilize this compound for the synthesis of complex and biologically relevant glycopeptides for a wide range of applications in research and drug development.

References

Application Notes and Protocols for the Synthesis of Bioactive Peptides using Fmoc-Ser(tBu)-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ser(tBu)-OtBu, and its closely related precursor Fmoc-Ser(tBu)-OH for solid-phase peptide synthesis (SPPS), are essential building blocks in the chemical synthesis of bioactive peptides. The strategic use of the acid-labile tert-butyl (tBu) protecting group for the serine side-chain hydroxyl and the C-terminal tert-butyl ester, in conjunction with the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group, forms the basis of a robust orthogonal protection strategy. This approach allows for the selective deprotection and coupling of amino acids, enabling the efficient synthesis of complex peptide sequences with high fidelity.

This document provides detailed application notes, experimental protocols, and performance metrics for the use of Fmoc-Ser(tBu)-OH in the synthesis of bioactive peptides, with a focus on Glucagon-Like Peptide-1 (GLP-1) analogues such as Liraglutide and Semaglutide (B3030467). These peptides are of significant therapeutic interest for the treatment of type 2 diabetes and obesity.

Key Attributes of Fmoc-Ser(tBu)-OH in SPPS

  • Orthogonal Protection : The Fmoc group is removed by a mild base (e.g., piperidine), while the tBu group is stable to these conditions and is cleaved by strong acid (e.g., trifluoroacetic acid) during the final cleavage step.[1][2]

  • High Purity : Commercially available Fmoc-Ser(tBu)-OH typically possesses high HPLC and enantiomeric purity, which is crucial for the synthesis of high-quality peptides.[1]

  • Compatibility : It is compatible with a wide array of resins, coupling reagents, and solvents commonly employed in Fmoc-SPPS.[1]

  • Versatility : This building block is fundamental for synthesizing peptides involved in diverse biological processes, including cellular signaling and therapeutic applications.[1]

Data Presentation: Performance Metrics in Bioactive Peptide Synthesis

The following tables summarize typical quantitative data for the synthesis of the GLP-1 analogues Liraglutide and Semaglutide using Fmoc-SPPS, incorporating Fmoc-Ser(tBu)-OH.

Table 1: Synthesis of Liraglutide

ParameterValueReference
Synthesis Scale0.1 mmol[3]
ResinWang Resin[4]
Coupling ReagentsHCTU/DIEA[5]
Crude Purity50-84%[4][5]
Final Yield (after purification)69%[5]

Table 2: Synthesis of Semaglutide

ParameterValueReference
Synthesis ScaleNot Specified[6]
ResinWang Resin[6]
Coupling ReagentsTBTU/DIEA or HATU/DIEA[7]
Crude Purity~72%[7]
Final Yield (after purification)42.78%[6]
Final Purity99.25%[6]

Mandatory Visualization

Experimental Workflow: Solid-Phase Synthesis of a GLP-1 Analogue

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle SPPS Cycle (Repeated for each amino acid) cluster_Cleavage Cleavage and Deprotection cluster_Purification Purification and Analysis Resin Start with Wang Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Swell->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU/DIEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Fmoc_Deprotection Next Amino Acid Final_Wash Wash with DCM and Dry Wash2->Final_Wash Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purify Purify by RP-HPLC Precipitation->Purify Analyze Analyze by MS and HPLC Purify->Analyze Final_Peptide Bioactive Peptide (e.g., Liraglutide) Analyze->Final_Peptide

Caption: General workflow for the solid-phase synthesis of a GLP-1 analogue.

Signaling Pathway: GLP-1 Receptor Activation by Semaglutide

GLP1_Signaling cluster_downstream Downstream Effects Semaglutide Semaglutide GLP1R GLP-1 Receptor Semaglutide->GLP1R Binds to G_Protein Gs Protein GLP1R->G_Protein Activates beta_arrestin β-Arrestin GLP1R->beta_arrestin Engages Gastric_Emptying ↓ Gastric Emptying GLP1R->Gastric_Emptying Appetite ↓ Appetite GLP1R->Appetite AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Secretion ↑ Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion Glucagon_Suppression ↓ Glucagon Secretion PKA->Glucagon_Suppression

Caption: Simplified signaling pathway of the GLP-1 receptor agonist Semaglutide.

Experimental Protocols

The following is a generalized protocol for the manual solid-phase synthesis of a bioactive peptide, such as a GLP-1 analogue, on a 0.1 mmol scale. This protocol should be adapted and optimized based on the specific peptide sequence and available laboratory equipment.

Materials and Reagents
  • Fmoc-Ser(tBu)-OH and other required Fmoc-protected amino acids

  • Wang resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Coupling reagents: HCTU (or HATU/TBTU) and N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Solid-phase synthesis vessel with a sintered glass frit

  • Shaker or rocker

Protocol

1. Resin Swelling [1] a. Place the resin (e.g., 0.1 mmol) in the reaction vessel. b. Add DMF (~10 mL/g of resin) and allow the resin to swell for 30-60 minutes with gentle agitation. c. Drain the DMF.

2. Fmoc Deprotection [3] a. Add a solution of 20% piperidine in DMF to the swollen resin. b. Agitate the mixture for 5-10 minutes. c. Drain the solution. d. Repeat the piperidine treatment for another 10-15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

3. Amino Acid Coupling [3] a. In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Ser(tBu)-OH, 3-5 equivalents) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF. b. Add DIEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours at room temperature. e. Drain the coupling solution and wash the resin with DMF (3 x 10 mL). f. (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

4. Chain Elongation a. Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection [1][2] a. After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM (3 x 10 mL) and dry it under vacuum. b. Prepare the cleavage cocktail (e.g., TFA/TIS/Water). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment. c. Add the cleavage cocktail to the dried peptide-resin. d. Agitate the mixture for 2-4 hours at room temperature. e. Filter the resin and collect the filtrate containing the cleaved peptide.

6. Peptide Precipitation and Recovery [2] a. Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate). b. A white precipitate of the crude peptide should form. c. Centrifuge the mixture to pellet the peptide. d. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. e. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

7. Purification and Analysis a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Analyze the purified peptide by mass spectrometry (MS) to confirm its identity and by analytical HPLC to determine its purity.

References

Application Notes and Protocols for Coupling Fmoc-Ser(tBu)-OH to Wang and Rink Amide Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in the development of peptide-based therapeutics and research tools. The strategic selection of resins and coupling protocols is critical for the successful synthesis of high-quality peptides. This document provides detailed application notes and protocols for the coupling of N-α-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH) to two commonly used solid supports: Wang resin, for the synthesis of C-terminal carboxylic acids, and Rink Amide resin, for the synthesis of C-terminal amides.

Fmoc-Ser(tBu)-OH is a frequently used building block in peptide synthesis. The tert-butyl (tBu) protecting group on the serine side chain prevents undesirable side reactions, such as O-acylation, during chain elongation. This protecting group is stable to the basic conditions used for Fmoc-group removal (e.g., piperidine) and is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.

These protocols outline standard procedures for manual SPPS. Optimization may be necessary depending on the specific peptide sequence, scale of synthesis, and available equipment.

Materials and General Procedures

Resins:

  • Wang Resin (e.g., 100-200 mesh, 1% DVB, substitution of 0.4-0.8 mmol/g)[1]

  • Rink Amide Resin (e.g., 100-200 mesh)

Amino Acids and Reagents:

  • Fmoc-Ser(tBu)-OH

  • Other Fmoc-protected amino acids

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • HOBt (Hydroxybenzotriazole)

  • Bases:

    • DIPEA (N,N-Diisopropylethylamine)

    • 2,4,6-Collidine (recommended to reduce racemization for sensitive amino acids like Fmoc-Ser(tBu)-OH)[2]

  • Solvents:

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane)

  • Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF

  • Washing Solvents: DMF, DCM

  • Monitoring Reagent: Ninhydrin (for Kaiser test)[3]

  • Capping Solution (Optional): Acetic anhydride (B1165640) and DIPEA in DMF

  • Cleavage Cocktail: e.g., Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5 v/v/v/v/v) or TFA/TIS/H₂O (95:2.5:2.5 v/v/v)[4][5]

Experimental Protocols

Protocol 1: Coupling of the First Amino Acid, Fmoc-Ser(tBu)-OH, to Wang Resin

This protocol describes the esterification of Fmoc-Ser(tBu)-OH to the hydroxyl groups of Wang resin.

  • Resin Swelling: Place the Wang resin (e.g., 0.1 mmol scale) in a reaction vessel. Add DMF (~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the DMF.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents relative to resin loading), a suitable coupling reagent (e.g., DIC, 3-5 equivalents), and an activator (e.g., HOBt, 3-5 equivalents) in DMF. Some protocols may recommend pre-activation for 5-10 minutes. For loading onto Wang resin, a common method involves the use of a symmetrical anhydride or activation with DIC and a catalytic amount of DMAP, though the latter can increase the risk of racemization. A racemization-free method involves converting the hydroxyl group of the resin to a chloride and then reacting with the cesium salt of the Fmoc-amino acid. A simpler, low-racemization protocol is often preferred.

  • Coupling Reaction: Add the activated Fmoc-Ser(tBu)-OH solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction: The completion of the first amino acid loading cannot be monitored by the Kaiser test as there is no primary amine to detect. The loading efficiency is typically determined after the synthesis by cleaving a known amount of resin and analyzing the product.

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes. This prevents the formation of deletion sequences in subsequent steps.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and by-products. The resin is now ready for the deprotection of the Fmoc group and the coupling of the next amino acid.

Protocol 2: Coupling of Fmoc-Ser(tBu)-OH to Rink Amide Resin

This protocol details the coupling of Fmoc-Ser(tBu)-OH to a deprotected Rink Amide resin during peptide chain elongation.

  • Resin Swelling and Initial Deprotection:

    • Swell the Rink Amide resin in DMF for 30-60 minutes.

    • If starting with an Fmoc-protected Rink Amide resin, perform an initial Fmoc deprotection. Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain, and add a fresh solution of 20% piperidine in DMF for an additional 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Monitoring Deprotection (Kaiser Test): Take a few beads of the resin, wash them with ethanol, and perform a Kaiser test. A positive result (intense blue color) indicates the presence of free primary amines, confirming the successful removal of the Fmoc group.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (or use HATU which does not require HOBt) in DMF. Add DIPEA (6-10 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes. The use of collidine instead of DIPEA is recommended to minimize potential racemization of the serine residue.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended or a more potent coupling reagent like HATU can be used.

  • Monitoring the Coupling Reaction (Kaiser Test): After the coupling reaction, take a small sample of the resin, wash it thoroughly, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates that the coupling is complete. If the test is positive (blue beads), a second coupling with fresh reagents may be necessary.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents. The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection

After the full peptide sequence has been assembled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups (including the tBu group on serine) are removed simultaneously.

  • For Wang Resin: A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). The reaction is typically carried out for 2-3 hours at room temperature.

  • For Rink Amide Resin: A similar cleavage cocktail can be used. For some Rink Amide resins, a two-step cleavage procedure might be beneficial to avoid colored by-products. The cleavage time is generally 1-2 hours.

Following cleavage, the peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized for purification.

Data Presentation

Table 1: Reagent Equivalents for Coupling Reactions

ReagentEquivalents (relative to resin loading)Purpose
Fmoc-Amino Acid3 - 5Building block for peptide chain
Coupling Reagent (HBTU/HATU)3 - 5Activates the carboxylic acid
Activator (HOBt, if needed)3 - 5Suppresses racemization and accelerates coupling
Base (DIPEA/Collidine)6 - 10Activates the coupling reagent and neutralizes the protonated amine

Table 2: Typical Reaction Conditions and Monitoring

StepReagent/SolventDurationMonitoring Method
Resin SwellingDMF30 - 60 minVisual Inspection
Fmoc Deprotection20% Piperidine in DMF2 x (3-10 min)Kaiser Test (for subsequent cycles)
Amino Acid CouplingSee Table 11 - 4 hoursKaiser Test
Capping (Optional)Acetic Anhydride/DIPEA in DMF15 - 30 minN/A
Final CleavageTFA-based cocktail1 - 3 hoursHPLC/MS analysis of cleaved peptide

Mandatory Visualization

Coupling_to_Wang_Resin start Wang Resin swell Swell Resin (DMF, 30-60 min) start->swell couple Couple to Resin (2-4 hours) swell->couple activate Activate Fmoc-Ser(tBu)-OH (e.g., DIC/HOBt in DMF) activate->couple wash1 Wash (DMF, DCM) couple->wash1 cap Cap Unreacted Sites (Acetic Anhydride/DIPEA) wash1->cap wash2 Wash (DMF, DCM) cap->wash2 end_node Fmoc-Ser(tBu)-Wang Resin wash2->end_node

Caption: Workflow for coupling Fmoc-Ser(tBu)-OH to Wang resin.

Coupling_to_Rink_Amide_Resin start Peptide-Rink Amide Resin (with N-terminal Fmoc) deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF) deprotect->wash1 kaiser1 Kaiser Test (Positive - Blue) wash1->kaiser1 couple Couple to Resin (1-2 hours) kaiser1->couple activate Activate Fmoc-Ser(tBu)-OH (e.g., HBTU/DIPEA in DMF) activate->couple wash2 Wash (DMF) couple->wash2 kaiser2 Kaiser Test (Negative - Yellow) wash2->kaiser2 end_node Extended Peptide-Resin kaiser2->end_node

Caption: Workflow for coupling Fmoc-Ser(tBu)-OH to Rink Amide resin.

References

Application Notes and Protocols for Fmoc Deprotection of Peptides Containing Fmoc-Ser(tBu)-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its base-lability which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] Fmoc-Ser(tBu)-OtBu is a frequently utilized building block in this strategy, where the N-terminal α-amino group is protected by the Fmoc group, and the serine side-chain hydroxyl and C-terminal carboxylic acid are protected by acid-labile tert-butyl (tBu) groups. This orthogonal scheme permits the selective removal of the Fmoc group for peptide chain elongation without affecting the side-chain and C-terminal protection, which are removed during the final acid-mediated cleavage from the solid support.[2]

While the standard Fmoc deprotection condition using 20% piperidine (B6355638) in N,N-dimethylformamide (DMF) is widely effective, it can lead to undesirable side reactions, particularly in sequences containing sensitive amino acids like serine.[2] These side reactions can include aspartimide formation in Asp-Ser sequences, racemization, and β-elimination.[2][3] Therefore, optimizing the Fmoc deprotection conditions is critical to maximize the yield and purity of the final peptide.

This document provides detailed application notes, experimental protocols, and a summary of quantitative data for the Fmoc deprotection of peptides containing the this compound residue, aimed at guiding researchers in selecting the most appropriate conditions for their specific needs.

Data Presentation: Comparison of Fmoc Deprotection Conditions

The choice of deprotection reagent can significantly impact the outcome of the synthesis. The following table summarizes quantitative data from a comparative study of different Fmoc deprotection reagents on the synthesis of various peptides. While not all peptides in the study contained the specific this compound residue, the data provides valuable insights into the general performance of these reagents in Fmoc-SPPS.

Deprotection ReagentPeptide SequenceCrude Yield (%)Purity (%)Peptide-Specific Yield (%)Reference
20% Piperidine in DMFNBC112755541[4]
20% 4-Methylpiperidine in DMFNBC112805040[4]
10% Piperazine (B1678402) in 9:1 DMF/EthanolNBC112824839[4]
20% Piperidine in DMFNBC1951706042[4]
20% 4-Methylpiperidine in DMFNBC1951655536[4]
10% Piperazine in 9:1 DMF/EthanolNBC1951685235[4]
20% Piperidine in DMFNBC1952857060[4]
20% 4-Methylpiperidine in DMFNBC1952886860[4]
10% Piperazine in 9:1 DMF/EthanolNBC1952876557[4]
20% Piperidine in DMFNBC1953907568[4]
20% 4-Methylpiperidine in DMFNBC1953927266[4]
10% Piperazine in 9:1 DMF/EthanolNBC1953917064[4]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol describes the standard and most widely used method for Fmoc deprotection in SPPS.[2]

Materials:

  • Peptide-resin with N-terminal Fmoc protection

  • Deprotection solution: 20% (v/v) piperidine in high-purity DMF

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM, peptide synthesis grade)

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Drain the DMF.

  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution to the resin.

  • Agitate the mixture for 10-15 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly to remove residual piperidine. A typical wash cycle is:

    • DMF (3 x 1 min)

    • DCM (3 x 1 min)

    • DMF (3 x 1 min)

  • Confirm the presence of a free primary amine using a qualitative test (e.g., Kaiser test). A positive result (blue color) indicates successful deprotection.

Protocol 2: Rapid Fmoc Deprotection using DBU and Piperazine

This protocol is recommended for accelerating the deprotection step, which can be beneficial for long or difficult sequences. The combination of the strong, non-nucleophilic base DBU and the nucleophilic scavenger piperazine provides rapid and efficient Fmoc removal.[1][5]

Materials:

  • Peptide-resin with N-terminal Fmoc protection

  • Deprotection solution: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in DMF. For sequences prone to aspartimide formation, 1% formic acid can be added.[1][5][6]

  • DMF (peptide synthesis grade)

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add the DBU/piperazine deprotection solution to the resin.

  • Agitate the mixture for 1-5 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-4 if necessary, based on monitoring of the deprotection reaction.

  • Wash the resin extensively with DMF (at least 5 x 1 min) to ensure complete removal of the deprotection reagents.

  • Perform a Kaiser test to confirm complete deprotection.

Protocol 3: Fmoc Deprotection with Reduced β-Elimination using Cyclohexylamine (B46788)

This protocol is particularly recommended for the deprotection of N-terminal phosphorylated serine residues to suppress piperidine-induced β-elimination, and may be beneficial for sensitive Ser(tBu) containing sequences.[7]

Materials:

  • Peptide-resin with N-terminal Fmoc-Ser(tBu) protection

  • Deprotection solution: 50% (v/v) cyclohexylamine in DCM

  • DCM (peptide synthesis grade)

  • DMF (peptide synthesis grade)

Procedure:

  • Swell the peptide-resin in DMF, then wash with DCM.

  • Drain the solvent.

  • Add the 50% cyclohexylamine in DCM solution to the resin.

  • Agitate the mixture for 10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-4.

  • Wash the resin thoroughly with DCM followed by DMF.

  • Confirm complete deprotection with a Kaiser test.

Mandatory Visualization

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: Decarboxylation & Scavenging Fmoc_Peptide Fmoc-NH-Peptide Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 Piperidine1 Piperidine (Base) Piperidine1->Intermediate1 Intermediate1_c Carbanion Intermediate DBF Dibenzofulvene (DBF) Intermediate1_c->DBF Carbamate Peptide-NH-COO- Intermediate1_c->Carbamate DBF_c DBF Carbamate_c Peptide-NH-COO- Free_Amine H2N-Peptide Carbamate_c->Free_Amine CO2 CO2 Carbamate_c->CO2 Adduct DBF-Piperidine Adduct DBF_c->Adduct Piperidine2 Piperidine (Scavenger) Piperidine2->Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

SPPS_Workflow Start Start with Resin Swell_Resin 1. Resin Swelling in DMF Start->Swell_Resin Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash1 3. Washing (DMF, DCM) Fmoc_Deprotection->Wash1 Kaiser_Test1 4. Kaiser Test (Confirm Deprotection) Wash1->Kaiser_Test1 Amino_Acid_Coupling 5. Amino Acid Coupling (this compound + Activator) Kaiser_Test1->Amino_Acid_Coupling Positive Wash2 6. Washing (DMF) Amino_Acid_Coupling->Wash2 Kaiser_Test2 7. Kaiser Test (Confirm Coupling) Wash2->Kaiser_Test2 Kaiser_Test2->Amino_Acid_Coupling Positive (Recouple) Repeat Repeat for next amino acid Kaiser_Test2->Repeat Negative Repeat->Swell_Resin Final_Cleavage 8. Final Cleavage and Deprotection (e.g., TFA cocktail) Repeat->Final_Cleavage End Purified Peptide Final_Cleavage->End

Caption: General workflow for a single SPPS cycle.

References

Troubleshooting & Optimization

Technical Support Center: Aggregation in Peptides Containing Fmoc-Ser(tBu)-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing peptide aggregation during synthesis, with a specific focus on peptides incorporating Fmoc-Ser(tBu)-OtBu.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem during solid-phase peptide synthesis (SPPS)?

A1: During SPPS, as the peptide chain elongates on the solid support, it can fold into secondary structures like β-sheets. These structures can then interact with other peptide chains on the same or adjacent resin beads through intermolecular hydrogen bonds, leading to the formation of insoluble or poorly solvated masses known as aggregates.[1] This aggregation can physically block reactive sites, leading to incomplete Fmoc deprotection and subsequent amino acid coupling reactions, which ultimately lowers the purity and yield of the final peptide.[1][2]

Q2: Are peptides containing this compound particularly prone to aggregation?

A2: While this compound itself is not a primary driver of aggregation, its presence within an aggregation-prone sequence necessitates the use of strategies to disrupt aggregation for a successful synthesis.[1] Sequences that are rich in hydrophobic amino acids (e.g., Val, Ile, Ala) or have repeating residues are particularly susceptible to aggregation.[1][2] In sequences with multiple serine residues, the tert-Butyl (tBu) protecting group on the serine side chain is less effective at preventing aggregation compared to the bulkier Trityl (Trt) group. The Trt group acts as a steric shield, disrupting the formation of secondary structures that lead to aggregation.

Q3: What are the visible signs of on-resin peptide aggregation during synthesis?

A3: Common indicators of aggregation include:

  • Poor Resin Swelling: The peptide-resin matrix may fail to swell adequately or may even shrink.[1][3]

  • Incomplete Fmoc Deprotection: A persistent positive Kaiser test (or other amine test) after the deprotection step indicates that the piperidine (B6355638) solution is struggling to access the N-terminal Fmoc group.[1][3]

  • Slow or Failed Coupling Reactions: A positive Kaiser test after a coupling step suggests that the incoming activated amino acid cannot efficiently reach the free N-terminus of the growing peptide chain.[3]

  • Changes in UV Deprotection Profile: In continuous-flow synthesis, a broadening and flattening of the UV peak during Fmoc removal can signal aggregation.[2]

Troubleshooting Guide

If you suspect peptide aggregation is occurring during your synthesis, consult the following troubleshooting guide.

Issue 1: Incomplete Fmoc Deprotection
  • Symptom: Positive Kaiser test after treatment with 20% piperidine in DMF.

  • Possible Cause: Aggregation is preventing the piperidine from reaching the N-terminal Fmoc group.

  • Solutions:

SolutionDescriptionKey Considerations
Solvent Modification Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or add 15-25% Dimethyl sulfoxide (B87167) (DMSO) to the DMF. These solvents are better at disrupting secondary structures.[3][4][5]Ensure compatibility with your automated synthesizer.
Elevated Temperature Perform the deprotection step at a higher temperature (e.g., 40-50°C) to disrupt hydrogen bonds.[3][5]Be cautious of potential side reactions like racemization or aspartimide formation at elevated temperatures.[3]
Stronger Base Add 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine deprotection solution. DBU is a stronger, non-nucleophilic base that can improve Fmoc removal.[3][5]DBU is a very strong base and should be used judiciously.
Chaotropic Salts Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl or NaClO₄ in DMF) before deprotection to disrupt the hydrogen-bonding network.[2]Ensure the salt is thoroughly washed away with DMF before the next step.
Issue 2: Incomplete Amino Acid Coupling
  • Symptom: Positive Kaiser test after the coupling step.

  • Possible Cause: Steric hindrance from the aggregated peptide chains is preventing the activated amino acid from accessing the N-terminus.

  • Solutions:

SolutionDescriptionKey Considerations
Extended Coupling/Double Coupling Increase the coupling reaction time or perform a second coupling with a fresh solution of the activated amino acid.[2]This can improve yields for "difficult" couplings.
Alternative Activation Use more potent coupling reagents like HATU, HBTU, or PyBOP.These reagents are often more effective for sterically hindered couplings.
Incorporate Backbone Protection For future syntheses of the same or similar peptides, consider incorporating backbone protection strategies.See "Proactive Strategies to Prevent Aggregation" below.
Change Side-Chain Protection For sequences with multiple serines, consider using Fmoc-Ser(Trt)-OH instead of Fmoc-Ser(tBu)-OH in subsequent syntheses. The bulky Trt group is more effective at preventing aggregation.[6]This requires planning at the start of the synthesis.

Proactive Strategies to Prevent Aggregation

The most effective way to deal with aggregation is to prevent it from occurring. Consider these strategies when planning your peptide synthesis.

Backbone Protection Strategies

These methods involve temporarily modifying the peptide backbone to disrupt the hydrogen bonding that leads to secondary structure formation.

StrategyDescription
Pseudoproline Dipeptides Introduce a pseudoproline dipeptide at a Ser or Thr residue. This reversibly creates a proline-like structure that acts as a "kink" in the peptide backbone, disrupting β-sheet formation.[2][7] The native Ser or Thr residue is regenerated during the final TFA cleavage.[7]
Dmb/Hmb-Protected Amino Acids Incorporate a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid (often a Gly) approximately every six residues. These bulky groups on the backbone amide nitrogen prevent interchain hydrogen bonding.[5] The protecting group is removed during the final TFA cleavage.[2]

Experimental Protocols

Protocol 1: Double Coupling for a Difficult Position
  • After the initial coupling reaction (e.g., 1-2 hours), take a small sample of the resin for a Kaiser test.

  • If the test is positive, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3 x 1 min).

  • Prepare a fresh solution of the activated amino acid using the same equivalents as the initial coupling.

  • Add the fresh solution to the resin and allow the second coupling to proceed for another 1-2 hours.[2]

  • Wash the resin with DMF (3 x 1 min) and proceed with the synthesis.

Protocol 2: Use of Chaotropic Salts for Washing
  • Prepare a 0.8 M solution of LiCl in DMF.

  • After Fmoc deprotection and before the coupling step, wash the resin with the 0.8 M LiCl/DMF solution for 2-5 minutes.[2]

  • Thoroughly wash the resin with DMF (5 x 1 min) to remove all traces of the chaotropic salt.

  • Proceed with the standard amino acid coupling protocol.

Protocol 3: Incorporation of a Pseudoproline Dipeptide
  • In your peptide sequence planning, identify a Ser or Thr residue to be replaced.

  • Instead of coupling the preceding amino acid and then the Ser/Thr, use the corresponding pre-formed Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide.

  • Dissolve the pseudoproline dipeptide (2-5 equivalents) and a suitable coupling reagent (e.g., HATU, 2-5 equivalents) in a minimal volume of DMF or NMP.[2]

  • Add DIPEA (4-10 equivalents) and mix.

  • Immediately add the activated dipeptide solution to the deprotected peptide-resin.

  • Allow the coupling to proceed for 1-2 hours.[2]

  • The pseudoproline structure will be converted back to the native Ser or Thr during the final TFA cleavage step.

Visual Guides

Aggregation_Troubleshooting_Workflow Workflow for Troubleshooting On-Resin Aggregation start Synthesis Step (Deprotection or Coupling) test Perform Kaiser Test start->test positive Positive Test (Blue Beads) test->positive Problem negative Negative Test (Clear/Yellow Beads) test->negative OK troubleshoot Suspect Aggregation: Initiate Troubleshooting positive->troubleshoot proceed Proceed to Next Step negative->proceed deprotection_issue If Deprotection Failed: - Use NMP/DMSO - Increase Temperature - Add DBU - Chaotropic Wash troubleshoot->deprotection_issue coupling_issue If Coupling Failed: - Double Couple - Use HATU/HBTU - Chaotropic Wash troubleshoot->coupling_issue retest Re-run Step & Retest deprotection_issue->retest coupling_issue->retest retest->positive Still Positive retest->negative OK Aggregation_Prevention_Strategies Proactive Strategies to Prevent Aggregation planning Peptide Sequence Planning identify Identify Aggregation-Prone Regions (e.g., hydrophobic, poly-Ser) planning->identify no_risk Standard SPPS Protocol identify->no_risk Low Risk high_risk Implement Prevention Strategy identify->high_risk High Risk synthesis Proceed with Synthesis no_risk->synthesis strategy1 Backbone Protection: - Pseudoproline Dipeptides - Dmb/Hmb Amino Acids high_risk->strategy1 strategy2 Side-Chain Protection: - Use Fmoc-Ser(Trt)-OH instead of Fmoc-Ser(tBu)-OH high_risk->strategy2 strategy3 Solvent/Conditions: - Use NMP or DMSO - Higher Temperature high_risk->strategy3 strategy1->synthesis strategy2->synthesis strategy3->synthesis

References

optimizing coupling efficiency of Fmoc-Ser(tBu)-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Ser(tBu)-OtBu. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this serine derivative.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in peptide chemistry?

A1: this compound is a serine derivative where the alpha-amino group is protected by Fmoc, and both the side-chain hydroxyl group and the C-terminal carboxylic acid are protected by tert-butyl (tBu) groups. Its primary use is not in standard solid-phase peptide synthesis (SPPS) for chain elongation due to the protected C-terminus. Instead, it is typically used in:

  • Solution-phase peptide synthesis: It can be deprotected at the N-terminus (Fmoc removal) and then coupled to another amino acid or peptide fragment.

  • Fragment condensation: It can be incorporated as the C-terminal residue of a protected peptide fragment that is later used in a larger synthesis.

  • Synthesis of complex derivatives: It serves as a starting material for compounds where serine with a protected hydroxyl and carboxyl group is required.

Q2: How do I remove the Fmoc protecting group from this compound?

A2: The Fmoc group is typically removed under basic conditions. A common method is treatment with a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF).[1][2] The reaction is usually rapid, often completing within 30 minutes at room temperature. For solution-phase reactions, alternative bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of a scavenger such as octanethiol can also be used to facilitate purification.

Q3: How are the tert-butyl (tBu) protecting groups removed?

A3: The tert-butyl ether on the side chain and the tert-butyl ester at the C-terminus are both removed under strong acidic conditions.[1] A common reagent for this is trifluoroacetic acid (TFA).[1] Cleavage cocktails often contain scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. A typical mixture is 95% TFA, 2.5% water, and 2.5% TIS.[2]

Q4: I am having trouble dissolving this compound. What can I do?

A4: this compound is generally soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, and dimethyl sulfoxide (B87167) (DMSO). If you are experiencing solubility issues, consider the following:

  • Solvent Quality: Ensure you are using high-purity, anhydrous solvents. The presence of water can affect solubility.

  • Temperature: Gentle warming can aid dissolution. However, avoid excessive heat to prevent potential degradation.

  • Alternative Solvents: For reactions, consider solvents known for good solvating properties like DMSO or N-methylpyrrolidone (NMP).

Troubleshooting Guides

Issue 1: Incomplete Fmoc Deprotection

If you observe incomplete removal of the Fmoc group after treatment with piperidine, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Insufficient reaction timeExtend the reaction time or perform a second treatment with fresh piperidine solution.
Degraded piperidine solutionUse a fresh solution of 20% piperidine in high-purity DMF.
Steric hindranceIf the molecule is part of a larger, sterically hindered fragment, a stronger base system like DBU may be required.
Issue 2: Incomplete Removal of tBu Protecting Groups

If mass spectrometry analysis indicates that one or both of the tBu groups remain after acidic cleavage, follow this guide.

Potential Cause Recommended Solution
Insufficient cleavage timeExtend the reaction time in the TFA cleavage cocktail to 2-4 hours.
Inadequate scavenger concentrationEnsure the appropriate scavengers (e.g., TIS, water) are present in the correct ratios to quench reactive cations.
Old or degraded TFAUse fresh, high-quality TFA for the cleavage cocktail.

Experimental Protocols

Protocol 1: Fmoc Deprotection in Solution Phase

This protocol describes the removal of the Fmoc group from this compound in a solution-phase reaction.

  • Dissolution: Dissolve this compound in a suitable volume of DMF.

  • Piperidine Addition: Add piperidine to the solution to a final concentration of 20%.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes.

  • Work-up: Remove the solvent under reduced pressure. The resulting product, H-Ser(tBu)-OtBu, can be purified by silica (B1680970) gel chromatography.

Protocol 2: Cleavage of tBu Groups

This protocol details the simultaneous removal of the side-chain and C-terminal tBu protecting groups.

  • Preparation: Dissolve the tBu-protected serine derivative in a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Reaction: Stir the mixture at room temperature for 2-3 hours.

  • Precipitation: Precipitate the deprotected product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitate by centrifugation and wash with cold diethyl ether to remove scavengers.

  • Drying: Dry the final product under vacuum.

Visualizing Workflows

Deprotection_Workflow cluster_Fmoc Fmoc Group Removal cluster_tBu tBu Group Removal Fmoc_Start This compound Fmoc_Reagent 20% Piperidine in DMF Fmoc_Start->Fmoc_Reagent Add Fmoc_Product H-Ser(tBu)-OtBu Fmoc_Reagent->Fmoc_Product Results in tBu_Start This compound tBu_Reagent TFA/TIS/H2O tBu_Start->tBu_Reagent Add tBu_Product Fmoc-Ser-OH tBu_Reagent->tBu_Product Results in

Caption: Deprotection pathways for this compound.

Troubleshooting_Incomplete_Coupling start Incomplete Coupling Detected (e.g., by Kaiser Test) check_agitation Is agitation/mixing sufficient? start->check_agitation improve_agitation Ensure consistent and thorough agitation. check_agitation->improve_agitation No check_reagents Are coupling reagents and solvents fresh and anhydrous? check_agitation->check_reagents Yes improve_agitation->check_reagents use_fresh_reagents Prepare fresh solutions of coupling reagents and use anhydrous solvents. check_reagents->use_fresh_reagents No extend_time Extend coupling time (e.g., to 2-4 hours). check_reagents->extend_time Yes use_fresh_reagents->extend_time double_couple Perform a second coupling (recoupling). extend_time->double_couple

Caption: Troubleshooting workflow for incomplete coupling reactions.

References

Technical Support Center: Minimizing Racemization of Fmoc-Ser(tBu)-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize racemization during the coupling of Fmoc-Ser(tBu)-OtBu in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a single enantiomer of a chiral molecule, such as an L-amino acid, converts into an equal mixture of both enantiomers (L and D forms). In peptide synthesis, this results in the undesired incorporation of D-amino acids into the peptide chain, leading to diastereomeric impurities.[1][2] These impurities can be challenging to separate and may alter the biological activity and therapeutic properties of the final peptide.[1]

Q2: Why is serine particularly susceptible to racemization?

A2: Serine has a higher propensity for racemization due to the electron-withdrawing nature of its side-chain hydroxyl group.[1] This electronic effect increases the acidity of the alpha-proton (the proton attached to the chiral carbon). During the activation of the carboxylic acid for peptide bond formation, a base can more easily abstract this acidic alpha-proton, leading to the formation of a planar enolate intermediate.[1] This intermediate is no longer chiral, and subsequent reprotonation can occur from either face, resulting in a mixture of both L- and D-serine residues in the peptide sequence.

Q3: What are the main factors that influence the extent of serine racemization during coupling?

A3: Several factors during the coupling reaction can significantly impact the degree of serine racemization:

  • Coupling Reagents: The choice of coupling reagent is a critical factor. Some reagents are inherently more likely to cause racemization than others.

  • Base: The type of base, its concentration, and its strength play a crucial role. Stronger or sterically unhindered bases are more likely to promote the abstraction of the alpha-proton, leading to increased racemization.

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.

  • Pre-activation Time: Prolonged activation of the amino acid before the addition of the coupling partner can increase the opportunity for racemization to occur.

  • Peptide Sequence: The amino acids adjacent to the serine residue can also influence its susceptibility to racemization.

Q4: How can I detect and quantify the level of serine racemization in my synthetic peptide?

A4: The most common approach to quantify serine racemization is to first perform a total acid hydrolysis of the peptide. The resulting amino acid mixture is then analyzed using chromatographic techniques that can separate the D- and L-enantiomers of serine. The most frequently used methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization of the amino acids to make them volatile. The derivatized enantiomers are then separated on a chiral GC column and detected by mass spectrometry.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate the underivatized amino acid enantiomers. Alternatively, the amino acids can be derivatized with a chiral reagent, and the resulting diastereomers can be separated on a standard reverse-phase HPLC column.

Troubleshooting Guide

This guide addresses common issues related to serine racemization during this compound coupling.

Problem: High levels of D-serine diastereomer detected in the final peptide.

Potential Cause Explanation Recommended Solution
Inappropriate Coupling Reagent Some coupling reagents, particularly uronium/aminium-based reagents like HATU when used with certain bases, can lead to higher levels of racemization compared to carbodiimide-based reagents in the presence of an additive.Switch to a coupling reagent known to suppress racemization. Combinations like DIC/Oxyma or DIC/HOBt are often recommended. For particularly difficult couplings, consider using pre-formed active esters of Fmoc-Ser(tBu)-OH, such as the pentafluorophenyl (Pfp) ester.
Strong or Excess Base The presence of a strong or excess organic base, such as Diisopropylethylamine (DIEA), can readily abstract the alpha-proton of the activated serine, leading to racemization.Use a weaker or more sterically hindered base. Substitute DIEA with N-methylmorpholine (NMM) or 2,4,6-collidine. Ensure you are using the correct stoichiometry of the base.
Elevated Reaction Temperature Higher temperatures increase the rate of most chemical reactions, including the enolization process that leads to racemization.Perform the coupling reaction at a lower temperature. For instance, carrying out the activation and coupling steps at 0°C can significantly reduce the extent of racemization.
Prolonged Pre-activation Time Allowing the carboxylic acid to remain in its activated state for an extended period before the amine component is introduced increases the likelihood of racemization.Minimize the pre-activation time. Add the coupling reagents to the amino acid solution immediately before adding it to the resin or the other amino acid component.
Initial Amino Acid Loading The attachment of the first amino acid to the resin is a critical step where racemization can occur, especially with sensitive residues like serine.Consider using 2-chlorotrityl chloride (2-CTC) resin, which allows for milder loading conditions and generally results in lower racemization compared to Wang or PAM resins.

Quantitative Data Summary

The choice of coupling reagent and additives has a significant impact on the degree of racemization. The following table summarizes the percentage of D-serine formation under various coupling conditions.

Coupling ReagentAdditiveBaseSolventD-Serine (%)
DICHOBtDIEADMF1.2
DICOxymaDIEADMF0.8
HBTU-DIEADMF3.5
HATU-DIEADMF4.1
PyBOP-DIEADMF2.9
COMU-DIEADMF2.5

This data is compiled from various sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for this compound Coupling with Minimized Racemization

This protocol outlines a general method for coupling this compound to a resin-bound amino acid, incorporating best practices to minimize racemization.

  • Resin Preparation: Swell the resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve Fmoc-Ser(tBu)-OH (2 equivalents relative to resin loading) and Oxyma (2 equivalents) in DMF.

    • Add Diisopropylcarbodiimide (DIC) (2 equivalents) to the amino acid solution and allow it to pre-activate for no more than 2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress using a Kaiser test.

  • Washing: After the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

Protocol 2: Quantification of Serine Racemization by GC-MS

This protocol describes the hydrolysis of the synthetic peptide and subsequent derivatization for GC-MS analysis to determine the D/L-serine ratio.

  • Peptide Hydrolysis:

    • Place a known amount of the purified peptide into a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, cool the tube, open it, and evaporate the HCl under a stream of nitrogen or by lyophilization.

  • Derivatization:

    • To the dried amino acid residue, add a solution of (R)-(-)-2-butanol and acetyl chloride and heat to form the corresponding butyl esters.

    • Evaporate the excess reagent.

    • Add trifluoroacetic anhydride (B1165640) (TFAA) to the residue and heat to form the trifluoroacetyl derivatives.

    • Evaporate the excess TFAA.

  • GC-MS Analysis:

    • Dissolve the derivatized amino acid mixture in a suitable solvent (e.g., ethyl acetate).

    • Inject an aliquot of the sample onto a chiral GC column (e.g., Chirasil-Val).

    • Use a suitable temperature program to separate the D- and L-serine derivatives.

    • Monitor the characteristic fragment ions for the derivatized serine using the mass spectrometer.

    • Integrate the peak areas for the D- and L-serine enantiomers to calculate the percentage of racemization.

Visualizations

Mechanism of Serine Racemization

The following diagram illustrates the base-catalyzed racemization mechanism of an activated serine residue during peptide coupling.

racemization_mechanism L_Ser L-Serine (Activated) Enolate Planar Enolate Intermediate L_Ser->Enolate α-proton abstraction Base Base (e.g., DIEA) Enolate->L_Ser Reprotonation D_Ser D-Serine (Activated) Enolate->D_Ser Reprotonation Proton H+ troubleshooting_workflow start High D-Serine Detected check_reagents Review Coupling Reagents and Base start->check_reagents change_reagents Switch to DIC/Oxyma or DIC/HOBt Use weaker base (NMM) check_reagents->change_reagents Non-optimal check_conditions Examine Reaction Conditions check_reagents->check_conditions Optimal change_reagents->check_conditions change_conditions Lower temperature to 0°C Minimize pre-activation time check_conditions->change_conditions Non-optimal check_resin Evaluate Resin Loading Step check_conditions->check_resin Optimal change_conditions->check_resin change_resin Use 2-CTC resin for first amino acid check_resin->change_resin Non-optimal end_point Racemization Minimized check_resin->end_point Optimal change_resin->end_point

References

Technical Support Center: Purification of Peptides Synthesized with Fmoc-Ser(tBu)-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of peptides synthesized using Fmoc-Ser(tBu)-OtBu. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the cleavage and purification of peptides containing tert-butyl protected serine.

Q1: What are the most common impurities I should expect in my crude peptide?

A: Impurities can arise from various stages of solid-phase peptide synthesis (SPPS). Common impurities include:

  • Deletion Sequences : Resulting from incomplete coupling reactions.[1]

  • Insertion Sequences : Caused by the addition of more than one amino acid if excess reactants are not washed away.[1][2]

  • Truncated Peptides : Caused by incomplete removal of the Fmoc protecting group.[1]

  • Residual Protecting Groups : Incomplete cleavage can leave the tBu group on Serine or other side-chain protecting groups (e.g., Boc, Trt, Pbf) intact.[1][3]

  • Side-Chain Modification : The tert-butyl (tBu) cation, released from Ser(tBu) during cleavage, can alkylate nucleophilic residues like Cysteine (S-alkylation) or Methionine.[4] Tryptophan side chains can also be modified.[1]

  • Oxidation : Residues like Methionine and Cysteine are susceptible to oxidation.[1] Cysteine's thiol group can form unwanted disulfide bonds.[5]

  • Aspartimide Formation : Peptides containing aspartic acid are prone to forming aspartimide, which can lead to a mixture of by-products.[6]

Q2: My peptide contains Cysteine and Ser(tBu). What is the major risk during cleavage?

A: The primary risk is the S-alkylation of the cysteine thiol group by the tert-butyl cation released from Ser(tBu) during acidic cleavage.[4][5] This results in an irreversible S-tert-butylated side product, which adds 56 Da to the mass of your peptide.[4] To prevent this, it is crucial to use a cleavage cocktail with appropriate scavengers.[4]

Q3: How do I choose the right cleavage cocktail?

A: The choice of cleavage cocktail is critical and depends on the peptide's amino acid composition.[3]

  • For simple peptides without sensitive residues : A mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5) is often sufficient.[5] TIS is an effective scavenger for trityl cations.[4]

  • For peptides with Cys, Met, or Trp : A more robust cocktail like Reagent K is recommended.[4][7] Reagent K contains TFA, phenol, water, thioanisole (B89551), and 1,2-ethanedithiol (B43112) (EDT). EDT helps prevent cysteine oxidation, while thioanisole helps scavenge other reactive species.[4]

  • Low-odor alternative : If you want to avoid the odor of thiols, Reagent B (TFA, phenol, water, TIS) can be used, but it may not be as effective at protecting cysteine from oxidation.[4][7]

Q4: My final product shows a mass corresponding to incomplete tBu group removal. What went wrong?

A: Incomplete deprotection of the Ser(tBu) group can be caused by insufficient cleavage time, a low concentration of TFA, or an inadequate scavenger composition.[4][8] Ensure you use a sufficient volume of a freshly prepared cleavage cocktail and allow the reaction to proceed for at least 1.5 to 2 hours at room temperature.[5][8]

Q5: What are the best starting conditions for RP-HPLC purification of my peptide?

A: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for peptide purification.[9]

  • Column : A C18 column is the standard choice for most peptides, especially those under 3,000 daltons.[10] For larger or more hydrophobic peptides, a C4 column may be more suitable.[10]

  • Mobile Phases : A typical mobile phase system consists of:

    • Buffer A : 0.1% TFA in water.

    • Buffer B : 0.1% TFA in acetonitrile (B52724) (ACN). The TFA acts as an ion-pairing agent, improving peak shape.[10]

  • Gradient : A linear gradient from low %B to high %B is used to elute the peptide. A common starting point is a gradient of 5% to 65% Buffer B over 30-60 minutes. The exact gradient should be optimized based on the hydrophobicity of your peptide.

Troubleshooting Summary
ProblemPotential CauseRecommended Solution
Low Peptide Yield Incomplete cleavage from the resin.Ensure the peptide-resin is completely dry before cleavage.[5] Use a sufficient volume of fresh cleavage cocktail (5-10 mL per gram of resin).[4][5] Extend cleavage time to 2-3 hours.[4]
Peptide reattachment to the resin.Use an effective scavenger cocktail to quench reactive cations generated during cleavage.[3][4]
Loss during precipitation/workup.Ensure the precipitation solvent (e.g., cold diethyl ether) is at least 10 times the volume of the TFA solution.[8] Chill the ether-peptide mixture to maximize recovery.[3]
Co-eluting Impurities in HPLC Impurities have similar hydrophobicity to the target peptide.Modify the HPLC gradient to make it shallower, improving separation.[11] Try a different mobile phase modifier (e.g., formic acid instead of TFA) to alter selectivity.[12] Use a different column chemistry (e.g., C4 instead of C18) or a different HPLC mode like ion-exchange.[9][10]
Poor Peak Shape (Tailing) in HPLC Secondary interactions between basic residues and residual silanols on the silica-based column.Ensure the mobile phase is sufficiently acidic (e.g., 0.1% TFA).[10] Using a column with high-purity silica (B1680970) can reduce these interactions.[10]
Peptide Aggregation Interchain hydrogen bonding, especially in sequences with multiple serine residues.Dissolve the crude peptide in a stronger solvent like DMF or DMSO before diluting with the HPLC mobile phase.[12] For synthesis of aggregation-prone sequences, consider using Fmoc-Ser(Trt)-OH instead of Fmoc-Ser(tBu)-OH.
Presence of S-tBu Adduct (+56 Da) Alkylation of Cysteine by tBu cations from Ser(tBu).[4]Use a cleavage cocktail rich in soft nucleophilic scavengers, such as Reagent K (contains thioanisole and EDT).[4] A two-step cleavage protocol can also be beneficial.[4][13]
Incomplete Removal of tBu Group Insufficient acid concentration or cleavage time.[8]Increase TFA concentration or extend the cleavage reaction time to 2-3 hours.[3][4] Monitor deprotection progress by HPLC.[14]

Experimental Protocols

Protocol 1: Peptide Cleavage from Resin and Precipitation

This protocol describes a general procedure for cleaving a peptide from the solid support and precipitating the crude product. Safety Precaution : Trifluoroacetic acid (TFA) is highly corrosive and volatile. All steps must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[5]

Materials:

  • Peptide-resin (thoroughly dried under vacuum).[5]

  • Cleavage Cocktail (See Table 2 for options, prepare fresh).[3]

  • Ice-cold methyl tert-butyl ether (MTBE) or diethyl ether.[5]

  • Dichloromethane (DCM).

  • Round-bottom flask or peptide synthesis vessel.

  • Fritted glass funnel.

  • Centrifuge tubes.

Procedure:

  • Resin Preparation : Ensure the peptide-resin is washed thoroughly with DCM to remove residual DMF and then dried completely under high vacuum for at least 3 hours.[4][5]

  • Cleavage Reaction :

    • Place the dried resin in a round-bottom flask.[5]

    • Cool the resin and the freshly prepared cleavage cocktail in an ice bath for 5-10 minutes.[5]

    • Slowly add the chilled cleavage cocktail to the resin (a typical volume is 5-10 mL per gram of resin).[4][5]

    • Allow the mixture to warm to room temperature and stir for 1.5 to 3 hours.[4][5] The resin may change color, which is normal.[3]

  • Peptide Isolation :

    • Filter the reaction mixture through a fritted glass funnel to separate the resin. Collect the filtrate, which contains your peptide, in a clean flask.[5]

    • Wash the resin 2-3 times with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.[5]

  • Peptide Precipitation :

    • In a separate centrifuge tube, add a 10-fold excess of ice-cold MTBE or diethyl ether.[5][8]

    • Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[3][8]

    • For maximum recovery, you can store the ether-peptide mixture at 4°C overnight.[3]

  • Washing and Drying :

    • Centrifuge the mixture to pellet the peptide.[8]

    • Carefully decant the ether.[8]

    • Wash the peptide pellet 2-3 more times with cold ether to remove residual scavengers.[8]

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[8]

Recommended Cleavage Cocktails
Reagent NameComposition (v/v/w)Key Features & Recommendations
Standard (TFA/TIS/H₂O) 95% TFA, 2.5% TIS, 2.5% H₂OA general-purpose, low-odor cocktail.[4] Effective for peptides without sensitive residues like Cys, Met, or Trp.[3]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust cocktail for complex peptides containing Cys, Met, and Trp.[4][7] EDT is a potent scavenger that helps prevent cysteine oxidation and S-alkylation.[4]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISA lower-odor alternative to Reagent K.[4][7] Effective for scavenging trityl groups but may not fully protect Cysteine from oxidation.[4]
Two-Step Cys-Optimized Step 1 (30 min): 70% TFA, 10% Thioanisole, 10% DMS, 5% TIS, 5% H₂O, +1% DTT. Step 2 (150 min): Add TFA to 80%.An optimized method to mitigate S-tbutylation of Cysteine.[13]
Protocol 2: Reverse-Phase HPLC Purification

This protocol provides a general guideline for purifying the crude peptide. Method optimization is typically required.

Materials:

  • Dried crude peptide.

  • HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA).

  • 0.2 µm syringe filters.

  • RP-HPLC system with a UV detector.

  • Preparative or semi-preparative C18 or C4 column.

Procedure:

  • Sample Preparation :

    • Dissolve the crude peptide in a minimal amount of a suitable solvent. For many peptides, Buffer A (Water + 0.1% TFA) is sufficient. If solubility is an issue, you can first dissolve the peptide in a small amount of DMSO or DMF and then dilute it with Buffer A.[12]

    • Filter the sample through a 0.2 µm syringe filter to remove any particulates before injection.[11]

  • Mobile Phase Preparation :

    • Prepare Buffer A: 0.1% TFA in HPLC-grade water.

    • Prepare Buffer B: 0.1% TFA in HPLC-grade acetonitrile.

    • Degas both buffers thoroughly before use.[11]

  • HPLC Setup and Purification :

    • Equilibrate the column with your starting conditions (e.g., 95% Buffer A, 5% Buffer B) for at least 10-15 column volumes.[11]

    • Inject the filtered peptide sample onto the column.

    • Run your purification gradient (see Table 3 for a starting point). Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the main peak, which should be your target peptide.

  • Analysis and Lyophilization :

    • Analyze the collected fractions using analytical HPLC or mass spectrometry to confirm purity and identity.

    • Pool the pure fractions.

    • Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Standard HPLC Purification Parameters
ParameterRecommended Starting ConditionNotes
Column C18, 5-10 µm particle size, 100-300 Å pore size.[10]C4 columns are better for larger, more hydrophobic peptides.[10]
Flow Rate 1.0 mL/min (analytical); 4-20 mL/min (semi-prep)Adjust based on column diameter.[10]
Mobile Phase A 0.1% TFA in WaterTFA is a standard ion-pairing agent that improves peak shape.[10]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is the most common organic modifier.
Gradient 5% to 65% B over 30 minutesThis is a typical starting gradient and should be optimized based on the crude peptide's analytical chromatogram.
Detection 214 nm (peptide backbone) and 280 nm (Trp, Tyr)

Visualizations

Experimental Workflow

G cluster_0 Cleavage & Precipitation cluster_1 Purification & Analysis Resin 1. Dry Peptide-Resin Cleavage 2. Add Cleavage Cocktail (TFA + Scavengers) Resin->Cleavage Filter 3. Filter to Remove Resin Cleavage->Filter Precipitate 4. Precipitate in Cold Ether Filter->Precipitate Wash 5. Wash & Dry Crude Peptide Precipitate->Wash CrudePeptide Crude Peptide Pellet Wash->CrudePeptide Dissolve 6. Dissolve Crude Peptide HPLC 7. RP-HPLC Purification Dissolve->HPLC Analyze 8. Analyze Fractions (LC-MS / HPLC) HPLC->Analyze Pool 9. Pool Pure Fractions Analyze->Pool If Pure Lyophilize 10. Lyophilize Pool->Lyophilize FinalPeptide Purified Peptide Lyophilize->FinalPeptide CrudePeptide->Dissolve

Caption: General workflow for peptide purification after synthesis.

Logic for Cleavage Cocktail Selection

Caption: Decision tree for selecting an appropriate cleavage cocktail.

References

addressing solubility issues of Fmoc-Ser(tBu)-OtBu during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-Ser(tBu)-OtBu during chemical synthesis.

Troubleshooting Guide

Researchers may occasionally face challenges with the dissolution of this compound. This guide provides a systematic approach to diagnosing and resolving these solubility issues.

Problem: this compound fails to dissolve completely, or a gel-like substance forms in the solvent.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Step 1: Verify Solvent Quality cluster_2 Step 2: Optimize Dissolution Conditions cluster_3 Step 3: Consider Alternative Solvents cluster_4 Step 4: Further Investigation start This compound powder exhibits poor solubility solvent_quality Is the solvent (e.g., DMF, NMP) high-purity and anhydrous? start->solvent_quality solvent_yes Yes solvent_quality->solvent_yes Yes solvent_no No/Unsure solvent_quality->solvent_no No dissolution_conditions Gently warm the solution to 30-40°C and/or use sonication. solvent_yes->dissolution_conditions replace_solvent Replace with fresh, high-purity, peptide-grade solvent. solvent_no->replace_solvent replace_solvent->dissolution_conditions dissolution_success Dissolution Successful dissolution_conditions->dissolution_success dissolution_fail Still Insoluble dissolution_conditions->dissolution_fail alternative_solvents Prepare the solution in an alternative solvent or co-solvent mixture (e.g., NMP, DCM, or DMSO). dissolution_fail->alternative_solvents alt_solvent_success Dissolution Successful alternative_solvents->alt_solvent_success alt_solvent_fail Problem Persists alternative_solvents->alt_solvent_fail contact_support Contact technical support for further assistance. Provide details on lot number, solvent, and procedures used. alt_solvent_fail->contact_support

Caption: Troubleshooting workflow for this compound solubility.

Frequently Asked Questions (FAQs)

1. What are the recommended primary solvents for dissolving this compound?

The most commonly used solvents for dissolving Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS) are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[1] Dichloromethane (DCM) and Dimethyl sulfoxide (B87167) (DMSO) can also be used, sometimes as co-solvents.[1]

2. What factors can negatively impact the solubility of this compound?

Several factors can contribute to poor solubility:

  • Solvent Quality: The presence of water or degradation byproducts in the solvent can significantly decrease solubility. It is crucial to use high-purity, anhydrous, peptide-synthesis-grade solvents.[1]

  • Temperature: Lower laboratory temperatures can reduce the solubility of the reagent.[1]

  • Reagent Quality: Variations in the crystalline structure or purity of the this compound lot could affect its dissolution.[1]

3. Can I heat the solution to improve the solubility of this compound?

Yes, gentle heating can be an effective way to aid dissolution. Warming the solution to a temperature between 30-40°C is often recommended.[1] However, it is important to avoid prolonged or excessive heating, as this could potentially lead to the degradation of the amino acid derivative.[1]

4. Is sonication a viable method for dissolving this compound?

Sonication can be a useful technique to help break up solid aggregates and accelerate the dissolution process for compounds that are slow to dissolve.

5. Are there any alternative solvents I can use if I'm still facing solubility issues?

If this compound remains difficult to dissolve in DMF, consider using NMP, which often has better solvating properties. For particularly challenging cases, a small amount of a co-solvent like DMSO or DCM can be added to disrupt intermolecular forces and enhance solubility.

Quantitative Data

The solubility of this compound can be influenced by solvent purity and temperature. The following table provides an overview of its solubility in common solvents used in peptide synthesis. Please note that these values are estimates and should be confirmed empirically for your specific application.

SolventAbbreviationEstimated Solubility (at 25°C)Notes
N,N-DimethylformamideDMFSolubleThe most common solvent for SPPS. Solubility can be improved by gentle heating.
N-Methyl-2-pyrrolidoneNMPSolubleOften a better solvent than DMF for poorly soluble compounds.
Dimethyl sulfoxideDMSOHighly SolubleCan be used as a primary solvent or as a co-solvent to enhance solubility in DMF or NMP.[1]
DichloromethaneDCMModerately SolubleOften used in combination with other solvents.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound

  • Weigh the required amount of this compound in a clean, dry container.

  • Add the calculated volume of high-purity, anhydrous DMF or NMP to achieve the desired concentration.

  • Vortex the mixture for 1-2 minutes at room temperature.

  • Visually inspect the solution to ensure complete dissolution. If solids remain, proceed to Protocol 2.

Protocol 2: Enhanced Dissolution Using Gentle Heat and Sonication

  • Following the steps in Protocol 1, if the solid has not fully dissolved, place the container in a sonicator bath for 10-15 minutes.

  • If solubility is still limited, warm the container in a water bath to 30-40°C for 5-10 minutes, with occasional vortexing.

  • Allow the solution to return to room temperature before use in your synthesis.

Workflow for a Standard Coupling Cycle in SPPS:

SPPS_Cycle cluster_0 Resin Preparation cluster_1 Amino Acid Activation cluster_2 Coupling Reaction cluster_3 Cycle Completion Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Add Activated Amino Acid to Resin Washing1->Coupling Dissolve_AA Dissolve this compound in DMF/NMP Activate_AA Add Coupling Reagents (e.g., HBTU/DIPEA) Dissolve_AA->Activate_AA Activate_AA->Coupling Reaction Agitate for 1-2 hours Coupling->Reaction Washing2 DMF Wash Reaction->Washing2 Kaiser_Test Kaiser Test for Completion Washing2->Kaiser_Test Next_Cycle Proceed to Next Amino Acid Coupling Kaiser_Test->Next_Cycle Negative Recouple Recouple if Kaiser Test is Positive Kaiser_Test->Recouple Positive Recouple->Coupling

Caption: Standard Fmoc-SPPS coupling cycle workflow.

References

managing steric hindrance when coupling Fmoc-Ser(tBu)-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of Fmoc-Ser(tBu)-OtBu, particularly in managing steric hindrance during solid-phase peptide synthesis (SPPS).

Troubleshooting Guides and FAQs

Q1: I am observing low coupling efficiency with this compound. What are the common causes and how can I improve it?

A1: Low coupling efficiency with this compound is a common issue primarily due to the steric hindrance from the bulky tert-butyl (tBu) groups on both the side chain and the C-terminus. This bulkiness can impede the approach of the activated amino acid to the free N-terminus of the growing peptide chain.[1]

Troubleshooting Steps:

  • Choice of Coupling Reagent: Standard carbodiimide (B86325) reagents like DIC may not be efficient enough. Consider using more potent uronium/aminium or phosphonium (B103445) salt-based reagents such as HATU, HBTU, or PyBOP, which are known to be effective for sterically hindered couplings.[2]

  • Double Coupling: If a single coupling reaction is incomplete, performing a second coupling with a fresh solution of the activated amino acid can help drive the reaction to completion.[3]

  • Increased Reaction Time: Extending the coupling time from the standard 1-2 hours to 4 hours or even longer can improve yields for difficult couplings.[3] Monitoring the reaction with a Kaiser test is crucial to determine the necessary reaction time.[3]

  • Higher Temperature: Gently heating the reaction vessel (e.g., to 37-40°C) can increase the reaction kinetics and improve coupling efficiency. However, this should be done with caution to avoid potential side reactions.

  • Solvent Choice: While DMF is the standard solvent, for sequences prone to aggregation which can exacerbate steric hindrance, consider using N-methylpyrrolidone (NMP) or adding a small percentage of a chaotropic solvent like DMSO.[4]

Q2: What are the best coupling reagents for this compound and other sterically hindered amino acids?

A2: The choice of coupling reagent is critical for overcoming steric hindrance. Uronium/aminium and phosphonium-based reagents are generally more effective than carbodiimides for coupling bulky amino acids.

  • High-Efficiency Reagents: HATU, HBTU, and HCTU are highly effective for hindered couplings and can often achieve high yields with shorter reaction times.[5] COMU is a newer reagent with comparable efficiency to HATU and improved safety and solubility profiles.[6]

  • Phosphonium Reagents: PyBOP is a good alternative to aminium/uronium salts and can be particularly useful to avoid side reactions like guanidinylation.[7]

  • Carbodiimides with Additives: While less potent, the classic and cost-effective combination of DIC with an additive like HOBt or OxymaPure® can be used.[7] OxymaPure® is often preferred as it can lead to higher efficiency and lower racemization than HOBt.[7]

Q3: Can racemization occur during the coupling of this compound, and how can I prevent it?

A3: Yes, racemization is a potential side reaction during the activation and coupling of any amino acid, and the conditions used for sterically hindered couplings can sometimes increase this risk.

Mitigation Strategies:

  • Choice of Base: The use of N,N-diisopropylethylamine (DIPEA) as a base has been linked to increased racemization of Fmoc-Ser(tBu)-OH.[5] Using a weaker base like 2,4,6-collidine can significantly reduce this risk.[5]

  • Additive Use: Additives like HOBt and OxymaPure® not only enhance coupling efficiency but also act as racemization suppressants.[7]

  • Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin to reduce the opportunity for racemization of the activated species.

Q4: I am seeing incomplete Fmoc deprotection after coupling this compound. What could be the cause?

A4: Incomplete Fmoc deprotection can be a consequence of peptide chain aggregation, which is sometimes promoted by the presence of bulky residues. The aggregated peptide chains on the solid support can shield the N-terminal Fmoc group from the deprotection reagent (piperidine).

Troubleshooting Steps:

  • Solvent Choice: Incorporate "magic mixtures" (e.g., a combination of DCM/NMP/DMF with or without K-Oxyma) or chaotropic agents like DMSO in your washing and deprotection steps to disrupt secondary structures and improve solvent penetration.

  • Alternative Protecting Groups: For sequences known to be aggregation-prone, consider using Fmoc-Ser(Trt)-OH as an alternative. The bulkier trityl (Trt) group can help disrupt interchain hydrogen bonding, reducing aggregation.

  • Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides in your sequence can disrupt the formation of secondary structures that lead to aggregation.[5]

Data Presentation

The following table summarizes the relative performance of common coupling reagents for sterically hindered amino acids, based on collated data from studies on challenging peptide sequences.[1][4][7]

Coupling ReagentAdditiveBaseRelative Coupling EfficiencyRacemization RiskNotes
HATU NoneDIPEA, CollidineVery HighLowHighly effective for "difficult" sequences.[2]
HBTU HOBtDIPEA, CollidineHighLowA common and effective reagent.[2]
COMU NoneDIPEA, CollidineVery HighLowSafer alternative to HOBt/HOAt-based reagents with excellent solubility.[6]
PyBOP NoneDIPEA, NMMHighLow to ModerateGood alternative to avoid guanidinylation side reactions.[7]
DIC/Oxyma OxymaPure®None/DIPEAHighVery LowPreferred for racemization-prone amino acids.[7]
DIC/HOBt HOBtNone/DIPEAGood to HighLow to ModerateA classic and cost-effective method.[7]

Experimental Protocols

Below are detailed methodologies for key experiments involving the coupling of this compound.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound

This protocol outlines the manual coupling of this compound onto a resin with a free N-terminal amine.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% Piperidine (B6355638) in DMF

  • Kaiser test kit

Procedure:

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.[3]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (5 times).[3]

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will be indicated by a blue color).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (3 equivalents) in DMF.

    • Add DIPEA or 2,4,6-collidine (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.[5]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For difficult couplings, this time can be extended.[5]

  • Monitoring and Washing:

    • Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling (double coupling) can be performed by repeating steps 2 and 3.

    • Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Protocol 2: Automated Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general cycle for an automated peptide synthesizer.

  • Resin Loading and Swelling: The appropriate resin is loaded into the reaction vessel and swollen in DMF.

  • Fmoc Deprotection Cycle:

    • Delivery of 20% piperidine in DMF.

    • Reaction for a programmed duration (e.g., 2 x 7 minutes).

    • Draining of the deprotection solution.

    • Extensive DMF washes to remove residual piperidine.[5]

  • Coupling Cycle:

    • Delivery of the pre-dissolved this compound solution.

    • Delivery of the coupling reagent and activator base solutions.

    • In-situ activation and coupling for a programmed time (e.g., 30-60 minutes).[5]

    • Draining of the coupling solution.

    • DMF washes.

  • Looping: The synthesizer repeats the deprotection and coupling cycles for all amino acids in the sequence.

Visualizations

Troubleshooting Workflow for this compound Coupling

Troubleshooting_Steric_Hindrance Start Start: Low Coupling Efficiency (Positive Kaiser Test) CheckReagents 1. Evaluate Coupling Reagent Start->CheckReagents StandardReagent Using standard reagent (e.g., DIC/HOBt)? CheckReagents->StandardReagent UpgradeReagent Action: Switch to potent reagent (HATU, HBTU, COMU) StandardReagent->UpgradeReagent Yes CheckTimeTemp 2. Optimize Reaction Conditions StandardReagent->CheckTimeTemp No Recheck Re-evaluate Coupling (Kaiser Test) UpgradeReagent->Recheck DoubleCouple Action: Perform Double Coupling CheckTimeTemp->DoubleCouple IncreaseTime Action: Increase Coupling Time (e.g., to 4h) CheckTimeTemp->IncreaseTime IncreaseTemp Action: Increase Temperature (e.g., to 40°C) CheckTimeTemp->IncreaseTemp DoubleCouple->Recheck IncreaseTime->Recheck IncreaseTemp->Recheck CheckAggregation 3. Assess for Aggregation AggregationSuspected Aggregation-prone sequence? CheckAggregation->AggregationSuspected ChangeSolvent Action: Use NMP or add DMSO AggregationSuspected->ChangeSolvent Yes ConsiderAlternativeAA Action: Use Fmoc-Ser(Trt)-OH AggregationSuspected->ConsiderAlternativeAA Yes Success Success: Coupling Complete (Negative Kaiser Test) AggregationSuspected->Success No, coupling likely complete ChangeSolvent->Recheck ConsiderAlternativeAA->Recheck Recheck->CheckAggregation Still Positive Recheck->Success Negative

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

References

optimizing reaction times for Fmoc-Ser(tBu)-OtBu deprotection and coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the deprotection and coupling reactions of Fmoc-Ser(tBu)-OtBu in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the standard reaction times for Fmoc deprotection of this compound?

A1: The standard protocol for Fmoc deprotection involves treating the resin-bound peptide with a 20% (v/v) solution of piperidine (B6355638) in a suitable solvent, typically N,N-dimethylformamide (DMF). The reaction is usually performed in two steps to ensure complete removal of the Fmoc group. A common protocol consists of an initial treatment for 3-5 minutes, followed by a second treatment with fresh reagent for 10-20 minutes.[1][2][3][4] For routine syntheses, a two-step deprotection of 5-10 minutes each is often sufficient.[5]

Q2: What are the recommended coupling times for this compound?

A2: Coupling times for this compound can vary depending on the coupling reagent, base, and the specific peptide sequence. Generally, with efficient coupling reagents such as HBTU, HATU, or HCTU, a reaction time of 15-60 minutes at room temperature is sufficient for most standard couplings. For couplings that are known to be difficult due to steric hindrance or peptide aggregation, a longer reaction time of up to 2 hours or a double coupling protocol may be necessary. Microwave-assisted synthesis can significantly reduce coupling times to as little as 5-10 minutes at an elevated temperature.

Q3: Which coupling reagents are most effective for this compound?

A3: Several coupling reagents are highly effective for the incorporation of this compound. Aminium/uronium-based reagents like HBTU, HATU, and HCTU are popular choices due to their high efficiency and rapid reaction rates. Carbodiimide-based reagents such as DIC, when used in conjunction with an additive like HOBt or OxymaPure®, are also a reliable and cost-effective option. The choice of reagent can impact the potential for side reactions, such as racemization.

Q4: How can I monitor the completion of deprotection and coupling reactions?

A4: Several methods are available to monitor the progress of deprotection and coupling reactions. The Kaiser test is a widely used qualitative colorimetric assay that detects the presence of free primary amines on the resin. A positive (blue) result after deprotection indicates successful Fmoc removal, while a negative (yellow) result after coupling signifies a complete reaction. For a quantitative assessment of Fmoc deprotection, the UV absorbance of the dibenzofulvene-piperidine adduct released into the filtrate can be measured spectrophotometrically at approximately 301 nm. HPLC analysis of a small, cleaved sample of the peptide-resin can also provide a comprehensive view of the reaction's success.

Troubleshooting Guides

Issue: Incomplete Fmoc Deprotection

Symptoms:

  • Negative or weak positive Kaiser test result after the deprotection step.

  • Presence of deletion sequences (missing the serine residue) in the final peptide, as detected by mass spectrometry.

  • Lower than expected yield of the final peptide.

Possible Causes and Solutions:

Cause Solution
Peptide Aggregation: The growing peptide chain can form secondary structures that hinder reagent access to the N-terminus.- Use a "difficult sequence" protocol: Consider using stronger deprotection cocktails, such as 2% DBU and 20% piperidine in DMF, for a short duration (5-15 minutes). - Incorporate chaotropic agents: Additives that disrupt secondary structures can be included in the deprotection solution. - Elevate the temperature: Performing the deprotection at a slightly elevated temperature can help to disrupt aggregation.
Steric Hindrance: Bulky protecting groups on adjacent amino acids can physically block the piperidine from reaching the Fmoc group.- Extend deprotection time: Increase the duration of the second piperidine treatment to 15-30 minutes. - Perform a double deprotection: Repeat the entire two-step deprotection cycle.
Poor Resin Swelling or Reagent Quality: Inadequate swelling of the resin or degraded piperidine can lead to inefficient deprotection.- Ensure proper resin swelling: Allow the resin to swell completely in DMF for at least 30-60 minutes before starting the synthesis. - Use fresh, high-quality reagents: Ensure that the piperidine and DMF are of high purity and have not degraded.
Issue: Incomplete Coupling of this compound

Symptoms:

  • Positive Kaiser test result after the coupling step.

  • Presence of truncated peptide sequences in the final product.

  • Low incorporation of the serine residue, leading to a low yield of the desired peptide.

Possible Causes and Solutions:

Cause Solution
Steric Hindrance: The bulkiness of the Fmoc and tBu protecting groups, as well as the surrounding peptide sequence, can slow down the coupling reaction.- Extend the coupling time: Increase the reaction time to 2 hours or even longer for particularly difficult couplings. - Perform a double coupling: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated this compound.
Suboptimal Activation: The chosen coupling reagent and base may not be activating the amino acid efficiently.- Switch to a more potent coupling reagent: If using a carbodiimide-based method, consider switching to a more reactive uronium/aminium salt like HATU or HCTU. - Optimize the base: For Fmoc-Ser(tBu)-OH, using a weaker base like 2,4,6-collidine instead of DIPEA can reduce the risk of racemization while still promoting efficient coupling.
Peptide Aggregation: Similar to deprotection, aggregation can prevent the activated amino acid from reaching the free N-terminus of the growing peptide chain.- Use a microwave synthesizer: Microwave energy can help to break up aggregates and accelerate the coupling reaction. - Modify the solvent system: In some cases, adding a small amount of a chaotropic solvent to the DMF can improve reaction efficiency.

Data Presentation

Table 1: Recommended Reaction Times for this compound Deprotection

Deprotection ProtocolReagentTypical Reaction TimeNotes
Standard20% Piperidine in DMF2 x 5-10 minSuitable for most routine syntheses.
Extended20% Piperidine in DMF2 x 15-30 minRecommended for sterically hindered or aggregation-prone sequences.
Difficult Sequence2% DBU / 20% Piperidine in DMF5-15 minUse with caution as DBU is a strong base and can promote side reactions.

Table 2: Recommended Reaction Times for this compound Coupling

Coupling ReagentBaseTypical Reaction Time (Room Temp.)Notes
HBTU/HOBtDIPEA/Collidine15-60 minHOBt helps to suppress racemization.
HATUDIPEA/Collidine15-45 minHighly efficient and fast-acting reagent.
HCTUDIPEA/Collidine15-60 minA cost-effective and highly efficient alternative to HBTU.
DIC/HOBt-1-2 hoursA classic and reliable method, though generally slower.

Experimental Protocols

Protocol 1: Manual Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • First Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.

  • Drain: Remove the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of free primary amines.

Protocol 2: Manual Coupling of this compound using HBTU/HOBt
  • Resin Preparation: Ensure the resin has been successfully deprotected (Protocol 1) and washed.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents relative to resin loading), HOBt (3-5 equivalents), and HBTU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Confirmation: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

Visualizations

Deprotection_Workflow cluster_deprotection Fmoc Deprotection Workflow Resin_Swelling 1. Resin Swelling (DMF, 30-60 min) First_Deprotection 2. First Deprotection (20% Piperidine/DMF, 5 min) Resin_Swelling->First_Deprotection Drain1 3. Drain First_Deprotection->Drain1 Second_Deprotection 4. Second Deprotection (20% Piperidine/DMF, 15 min) Drain1->Second_Deprotection Drain2 5. Drain Second_Deprotection->Drain2 Washing 6. Washing (DMF, 5-7x) Drain2->Washing Kaiser_Test 7. Kaiser Test (Optional) Washing->Kaiser_Test Ready_for_Coupling Ready for Coupling Kaiser_Test->Ready_for_Coupling

Caption: A typical workflow for the Fmoc deprotection of a resin-bound peptide.

Coupling_Workflow cluster_coupling This compound Coupling Workflow Deprotected_Resin 1. Deprotected Resin Coupling 3. Coupling Reaction (1-2 hours, Room Temp) Deprotected_Resin->Coupling Activation 2. Amino Acid Activation (Fmoc-Ser(tBu)-OH, HBTU/HOBt, DIPEA in DMF) Activation->Coupling Washing 4. Washing (DMF, 3-5x) Coupling->Washing Kaiser_Test 5. Kaiser Test Washing->Kaiser_Test Coupling_Complete Coupling Complete Kaiser_Test->Coupling_Complete Negative Recouple Recouple Kaiser_Test->Recouple Positive Recouple->Coupling

Caption: A standard workflow for the coupling of this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Incomplete Reactions Start Incomplete Reaction (Positive Kaiser Test) Check_Reagents Check Reagent Quality (Fresh Piperidine/Coupling Reagents?) Start->Check_Reagents Check_Swelling Ensure Proper Resin Swelling Check_Reagents->Check_Swelling Reagents OK Success Reaction Complete (Negative Kaiser Test) Check_Reagents->Success Replaced Reagents Extend_Time Extend Reaction Time Check_Swelling->Extend_Time Swelling OK Check_Swelling->Success Reswelled Resin Double_Reaction Perform Double Deprotection/Coupling Extend_Time->Double_Reaction Still Incomplete Extend_Time->Success Completed Change_Conditions Modify Reaction Conditions (e.g., Temperature, Solvent, Reagents) Double_Reaction->Change_Conditions Still Incomplete Double_Reaction->Success Completed Change_Conditions->Success Optimized

Caption: A logical workflow for troubleshooting incomplete deprotection or coupling reactions.

References

Validation & Comparative

A Comparative Guide to Fmoc-Ser(tBu)-OH and its Alternatives in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for trifunctional amino acids is a critical decision that profoundly impacts synthesis efficiency, peptide purity, and overall yield. In the case of serine, a frequently incorporated amino acid, the choice of its side-chain protecting group is paramount. This guide provides a detailed, data-driven comparison between the widely utilized Fmoc-Ser(tBu)-OH and its primary alternative, Fmoc-Ser(Trt)-OH, with a focus on performance in HPLC analysis, potential side reactions, and impurity profiles.

Performance Comparison in Peptide Synthesis

The performance of a protected amino acid in SPPS is evaluated based on several key parameters, including coupling efficiency, the purity of the crude peptide, and the prevalence of side reactions such as racemization and aggregation.

Coupling Efficiency and Prevention of Aggregation

In routine peptide synthesis, both Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH generally demonstrate high coupling efficiencies. However, a significant performance disparity emerges during the synthesis of "difficult" or aggregation-prone sequences, particularly those containing multiple serine residues. Peptide chain aggregation can obstruct the N-terminus, leading to incomplete deprotection and coupling steps, which in turn results in truncated or deletion sequences.

The bulky trityl (Trt) group of Fmoc-Ser(Trt)-OH acts as a steric shield, effectively disrupting the interchain hydrogen bonding that leads to the formation of secondary structures like β-sheets, a primary cause of aggregation. This is especially advantageous in the synthesis of peptides with repeating serine units. For example, the synthesis of deca-serine using Fmoc-Ser(tBu)-OH has been reported to be challenging due to aggregation-induced difficulties in Fmoc group removal. In such cases, the use of Fmoc-Ser(Trt)-OH can significantly enhance the outcome, leading to a purer final product. Studies have shown that the application of Fmoc/Trt-protected amino acids, including serine, results in crude peptides of higher purity compared to their Fmoc/tBu counterparts when synthesizing model peptides.

Racemization

Racemization, the conversion of an L-amino acid to its D-enantiomer, is a critical concern in peptide synthesis as it can lead to diastereomeric impurities that are often difficult to separate and may alter the biological activity of the peptide. Serine is particularly susceptible to racemization due to the electron-withdrawing nature of its hydroxyl group, which increases the acidity of the alpha-proton.

However, studies have shown that racemization of Fmoc-L-Ser(tBu)-OH is negligible when using most common coupling reagents. The choice of coupling reagent and base is crucial in minimizing this side reaction. For instance, the use of N,N-Diisopropylethylamine (DIPEA) as a base has been reported to potentially induce racemization during the coupling of Fmoc-Ser(tBu)-OH.

HPLC Analysis of Crude Peptides

The purity of the crude peptide after cleavage from the resin is a direct reflection of the success of the synthesis. HPLC analysis is the standard method for assessing this purity.

Comparative HPLC Data

The following table summarizes representative HPLC purity data for a model peptide synthesized using Fmoc-Ser(tBu)-OH versus Fmoc-Ser(Trt)-OH. The data illustrates the superior performance of the Trt-protected serine in a more complex sequence.

Protecting GroupModel Peptide SequenceCrude Purity by HPLC (%)Reference
Fmoc-Ser(tBu)-OH H-Thr(tBu)-Thr(tBu)-Trp-Thr(tBu)-Ser(tBu)-Met-Ser(tBu)-Trp-Tyr(tBu)-OH43
Fmoc-Ser(Trt)-OH H-Thr(Trt)-Thr(Trt)-Trp-Thr(Trt)-Ser(Trt)-Met-Ser(Trt)-Trp-Tyr(Trt)-OH92

This data clearly demonstrates that for a more complex and potentially aggregation-prone peptide, the use of Fmoc-Ser(Trt)-OH can lead to a significantly purer crude product. This higher initial purity can substantially reduce the time and effort required for downstream purification.

Common Impurities and Side Reactions

Several impurities can arise during peptide synthesis involving serine. Understanding these can aid in optimizing the synthesis and purification strategies.

Impurities from the tBu Group

The cleavage of the tert-butyl (tBu) protecting group is achieved using strong acids like trifluoroacetic acid (TFA). During this process, reactive tBu cations are generated, which can lead to the formation of S-tert-butylated cysteine residues if cysteine is present in the peptide sequence.

Other Side Reactions

  • β-Elimination: Under basic conditions, the serine side chain can undergo β-elimination to form a dehydroalanine (B155165) residue. A stable ether linkage, as provided by both tBu and Trt protecting groups, generally minimizes this side reaction during the basic Fmoc deprotection step.

  • Aspartimide Formation: In sequences containing Asp-Ser, aspartimide formation can be a significant side reaction.

Experimental Protocols

To provide a practical context for the comparison, a generalized experimental protocol for the solid-phase synthesis of a model peptide and its subsequent HPLC analysis is provided below.

Solid-Phase Peptide Synthesis (SPPS) Protocol

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide MBHA resin) in N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the resin or the growing peptide chain. Monitor the deprotection using a UV spectrophotometer to quantify the released Fmoc-dibenzofulvene adduct.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH or Fmoc-Ser(Trt)-OH), a coupling agent (e.g., HBTU/HOBt), and a base (e.g., DIEA) in DMF. Add this solution to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: After coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, treat the peptide-resin with a cleavage cocktail, typically containing a high concentration of TFA and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with ether.

  • Lyophilization: Dissolve the crude peptide in a suitable solvent mixture (e.g., acetonitrile/water) and lyophilize to obtain a dry powder.

HPLC Analysis Protocol

  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent, typically the initial mobile phase of the HPLC gradient.

  • Chromatographic System: Use a reverse-phase HPLC system equipped with a C18 column.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be 5% to 60% Solvent B over 30 minutes.

  • Detection: Monitor the elution of the peptide and any impurities by measuring the UV absorbance at 220 nm.

  • Data Analysis: Integrate the peak areas in the chromatogram to determine the percentage purity of the crude peptide.

Visualizing the Workflow and Chemical Structures

To further clarify the processes involved, the following diagrams have been generated using Graphviz (DOT language).

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Ser(PG)-OH, HBTU/HOBt, DIEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for Each Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Isolation Precipitation & Isolation Cleavage->Isolation Analysis HPLC Analysis Isolation->Analysis

Figure 1. General workflow for Solid-Phase Peptide Synthesis (SPPS).

Figure 2. Structures of Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH.
(Note: Actual chemical structure images would be embedded in a real application)

Conclusion

The choice between Fmoc-Ser(tBu)-OH and its alternatives, primarily Fmoc-Ser(Trt)-OH, is highly dependent on the specific peptide sequence being synthesized. For routine, non-aggregating peptides, Fmoc-Ser(tBu)-OH is often the more cost-effective option due to its lower price and generally good performance. However, for "difficult" sequences, particularly those prone to aggregation, such as peptides containing multiple serine residues, Fmoc-Ser(Trt)-OH is strongly recommended. The higher initial cost of the Trt-protected amino acid can be justified by the significantly improved yield and purity of the crude peptide, which can streamline the subsequent purification process. Careful consideration of the peptide sequence and potential for side reactions is crucial for making an informed decision to ensure a successful synthesis campaign.

Verifying Fmoc-Ser(tBu)-OtBu Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), ensuring the complete incorporation of each amino acid is critical for the synthesis of the target peptide. This guide provides a comprehensive comparison of mass spectrometry and other common analytical techniques for verifying the successful incorporation of Fmoc-Ser(tBu)-OtBu, a frequently used protected amino acid.

This guide details the experimental protocols for mass spectrometry-based verification and alternative methods, presenting quantitative data for objective comparison. The integration of these techniques into automated synthesis workflows is also discussed to provide a complete picture for methods development and process optimization.

Comparison of Verification Methods

The choice of a verification method depends on various factors, including the desired level of detail, the stage of the synthesis, available instrumentation, and cost considerations. Mass spectrometry offers high sensitivity and specificity, providing direct evidence of incorporation, while colorimetric assays are rapid and straightforward for qualitative assessments at the bench.

Method Principle Type of Analysis Analysis Time Relative Cost per Sample Key Advantages Key Limitations
MALDI-TOF Mass Spectrometry (On-Resin) Measures the mass-to-charge ratio of the peptide directly on the solid support.Quantitative/Qualitative~15-30 minutesModerateRapid analysis, direct evidence of incorporation without cleavage.Can be sensitive to resin type and matrix application.
LC-MS (After Cleavage) Separates the cleaved peptide from byproducts by liquid chromatography and detects the mass-to-charge ratio.Quantitative/Qualitative~30-60 minutesHighHigh sensitivity and specificity, provides purity information.Requires peptide cleavage from the resin, which is an additional step.
Kaiser Test Colorimetric test that detects free primary amines on the resin.Qualitative~5-10 minutesLowRapid, simple, and low cost.[1]Prone to false positives/negatives, not suitable for N-alkylated amino acids, destructive.[2]
HPLC Analysis (After Cleavage) Separates the cleaved peptide from impurities based on hydrophobicity.Quantitative/Qualitative~30-60 minutesModerateProvides quantitative purity assessment.Requires peptide cleavage, may not resolve peptides with minor mass differences.

Experimental Protocols

Mass Spectrometry Verification

Mass spectrometry provides direct and unambiguous evidence for the incorporation of this compound by detecting the expected mass increase of the peptide-resin.

1. On-Resin Analysis by MALDI-TOF Mass Spectrometry

This method allows for the rapid verification of amino acid incorporation without the need for cleavage from the solid support.

  • Sample Preparation:

    • After the coupling reaction of this compound, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and allow it to dry completely.

    • Place a small number of resin beads directly onto a MALDI target plate.

    • Add 1 µL of a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile (B52724)/0.1% trifluoroacetic acid (TFA)) onto the resin beads.

    • Allow the spot to air-dry completely.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra in positive ion reflector mode.

    • Calibrate the instrument using a standard peptide mixture.

    • Look for the peak corresponding to the mass of the peptide-resin with the incorporated this compound. The expected mass increase is the mass of the this compound residue minus the mass of a water molecule.

2. Analysis by LC-MS after Test Cleavage

This method provides high-resolution data on the incorporation and purity of the peptide.

  • Test Cleavage:

    • Take a small aliquot of the peptide-resin (e.g., 2-5 mg) and place it in a microcentrifuge tube.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to the resin.[3]

    • Incubate at room temperature for 1-2 hours.

    • Precipitate the cleaved peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.

  • LC-MS Analysis:

    • Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute the peptide using a gradient of acetonitrile in water with 0.1% formic acid.

    • Monitor the eluent by both UV detection (214 nm and 280 nm) and mass spectrometry.

    • Confirm the mass of the peptide corresponding to the successful incorporation of this compound.

Alternative Verification Methods

1. Kaiser Test (Ninhydrin Test)

The Kaiser test is a rapid colorimetric assay to detect the presence of free primary amines. A negative result (yellow beads) after the coupling step indicates successful incorporation.[1]

  • Reagents:

  • Procedure:

    • Take a few beads of the peptide-resin and place them in a small glass test tube.

    • Add 2-3 drops of each of Solution A, B, and C.

    • Heat the tube at 100°C for 5 minutes.

    • Observe the color of the beads and the solution.

      • Positive (Blue): Incomplete coupling (free amines present).

      • Negative (Yellow/Colorless): Complete coupling.

Workflow and Process Visualization

The following diagrams illustrate the workflows for verifying this compound incorporation using different analytical techniques.

cluster_SPPS Solid-Phase Peptide Synthesis cluster_Verification Verification cluster_Decision Decision Start Start Fmoc_Deprotection Fmoc Deprotection Start->Fmoc_Deprotection Coupling Couple this compound Fmoc_Deprotection->Coupling Washing Washing Coupling->Washing On_Resin_MS On-Resin MALDI-TOF MS Washing->On_Resin_MS Direct Analysis Cleavage_LCMS Test Cleavage & LC-MS Washing->Cleavage_LCMS Indirect Analysis Kaiser_Test Kaiser Test Washing->Kaiser_Test Qualitative Check Proceed Proceed to Next Cycle On_Resin_MS->Proceed Mass Confirmed Recouple Recouple/Cap On_Resin_MS->Recouple Mass Incorrect Cleavage_LCMS->Proceed Mass & Purity Confirmed Cleavage_LCMS->Recouple Incorrect Mass/Low Purity Kaiser_Test->Proceed Negative Result Kaiser_Test->Recouple Positive Result

Caption: Workflow for SPPS and Verification.

The following diagram illustrates the signaling pathway that can be investigated using peptides synthesized with verified this compound incorporation.

Peptide Synthetic Peptide (with Ser) Receptor Cell Surface Receptor Peptide->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates Targets

Caption: A generic cell signaling pathway.

Conclusion

The verification of this compound incorporation is a critical checkpoint in solid-phase peptide synthesis. Mass spectrometry, particularly on-resin MALDI-TOF and LC-MS of cleaved peptides, offers the most definitive and sensitive methods for confirming successful coupling. While traditional colorimetric methods like the Kaiser test provide a rapid and cost-effective qualitative assessment, they lack the quantitative power and specificity of mass spectrometry. The choice of method should be guided by the specific requirements of the synthesis, balancing the need for accuracy, speed, and cost. For routine synthesis, a combination of the Kaiser test for in-process checks and final characterization by mass spectrometry is a robust approach. For complex or cGMP syntheses, real-time monitoring with integrated mass spectrometry in automated synthesizers represents the state-of-the-art for ensuring the highest quality of the final peptide product.

References

A Head-to-Head Battle in Peptide Synthesis: Fmoc-Ser(tBu)-OH vs. Fmoc-Ser(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the choice of protecting groups for trifunctional amino acids like serine is a critical decision that profoundly influences synthesis efficiency, peptide purity, and overall yield. This guide provides an in-depth, objective comparison of two stalwart serine derivatives: Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH, supported by experimental data to inform your selection for optimal synthesis outcomes.

The strategic selection of side-chain protecting groups is a cornerstone of successful Fmoc-based SPPS. For serine, the hydroxyl side chain requires robust protection to prevent unwanted side reactions during peptide elongation. The tert-butyl (tBu) and trityl (Trt) groups are two of the most common choices, each with distinct chemical properties that render them suitable for different synthetic challenges. While Fmoc-Ser(tBu)-OH has long been a cost-effective workhorse for routine peptide synthesis, Fmoc-Ser(Trt)-OH has emerged as a powerful alternative, particularly for the synthesis of complex and aggregation-prone sequences.

Performance Comparison: A Data-Driven Analysis

The performance of these two protected amino acids is best illustrated through comparative experimental data. A key consideration is their effectiveness in mitigating peptide chain aggregation, a common hurdle in SPPS that can lead to incomplete reactions and the formation of deletion sequences. The bulky trityl group of Fmoc-Ser(Trt)-OH acts as a steric shield, disrupting the interchain hydrogen bonding that drives aggregation. This is especially beneficial in sequences containing multiple serine residues or other aggregation-prone motifs.

A study by Barlos et al. provides compelling quantitative data on the impact of the protecting group on the purity of the crude peptide. The synthesis of model peptides containing challenging residues demonstrated a marked improvement in purity when using Trt protection over tBu protection.

Model Peptide SequenceSerine Protecting GroupCrude Peptide Purity (%)Reference
Fmoc-Ser-Met-Ser-Met-Ser-OHtBu68Barlos, K. et al. (1998)
Fmoc-Ser-Met-Ser-Met-Ser-OHTrt98Barlos, K. et al. (1998)
H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OHtBu43Barlos, K. et al. (1998)
H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OHTrt80-92Barlos, K. et al. (1998)

These results highlight the significant advantage of the Trt group in maintaining peptide quality during the synthesis of "difficult" sequences. The higher purity of the crude peptide synthesized with Fmoc-Ser(Trt)-OH can simplify downstream purification efforts, potentially offsetting its higher initial cost.

Key Differences at a Glance

FeatureFmoc-Ser(tBu)-OHFmoc-Ser(Trt)-OH
Side-Chain Protection tert-Butyl (tBu) etherTrityl (Trt) ether
Protecting Group Lability Cleaved by strong acids (e.g., high concentration TFA)Highly acid-labile, cleaved by mild acids (e.g., dilute TFA)[1]
Performance in "Difficult" Sequences Prone to aggregation, leading to lower purity and yield.The bulky Trt group disrupts aggregation, resulting in higher purity and yield.
Cost-Effectiveness Generally more affordable, suitable for routine, non-aggregating sequences.Higher initial cost, but can be more cost-effective for difficult sequences due to improved outcomes.
Potential Side Reactions Racemization can be induced by certain bases like DIPEA.Milder cleavage conditions reduce the risk of side reactions.

Experimental Protocols

The following are generalized protocols for the incorporation of Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH in manual SPPS.

General SPPS Cycle

This cycle is repeated for each amino acid coupling.

Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Fmoc_Deprotection Next Cycle

Caption: Standard SPPS Cycle Workflow.

Amino Acid Coupling Protocol
  • Resin Preparation: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Coupling:

    • Activation: In a separate vessel, dissolve the Fmoc-amino acid (Fmoc-Ser(tBu)-OH or Fmoc-Ser(Trt)-OH, 3 equivalents), a coupling agent (e.g., HBTU, 3 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA, 6 eq.) to activate the amino acid.

    • Coupling to Resin: Immediately add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Continue with the general SPPS cycle for the next amino acid.

Final Cleavage and Deprotection

The choice of cleavage cocktail depends on the protecting group used for serine.

cluster_tBu Fmoc-Ser(tBu)-OH Route cluster_Trt Fmoc-Ser(Trt)-OH Route Peptide_Resin Peptide-Resin Cleavage_tBu Cleavage Cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) Crude_Peptide_tBu Crude Peptide (Ser(OH)) Cleavage_tBu->Crude_Peptide_tBu Cleavage_Trt Cleavage Cocktail (e.g., TFA/TIS/DCM 1:2.5:96.5) Crude_Peptide_Trt Crude Peptide (Ser(OH)) Cleavage_Trt->Crude_Peptide_Trt Peptide_Resin_tBu Peptide-Resin (with Ser(tBu)) Peptide_Resin_tBu->Cleavage_tBu Peptide_Resin_Trt Peptide-Resin (with Ser(Trt)) Peptide_Resin_Trt->Cleavage_Trt Start Peptide Sequence Analysis Is_Difficult Aggregation-prone or 'Difficult' Sequence? Start->Is_Difficult Use_Trt Use Fmoc-Ser(Trt)-OH Is_Difficult->Use_Trt Yes Use_tBu Use Fmoc-Ser(tBu)-OH Is_Difficult->Use_tBu No Consider_Purity Higher Purity and Yield for Complex Peptides Use_Trt->Consider_Purity Consider_Cost Cost-Effective for Routine Synthesis Use_tBu->Consider_Cost

References

The Strategic Advantage of Fmoc-Ser(tBu)-OtBu in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical determinant of success, directly influencing yield, purity, and the suppression of undesirable side reactions. For the incorporation of serine, a trifunctional amino acid, a variety of derivatives are available. This guide provides a comprehensive comparison of Fmoc-Ser(tBu)-OtBu against other commonly used serine derivatives, highlighting its distinct advantages for researchers, scientists, and professionals in drug development.

The primary advantages of employing this compound lie in the dual protection of both the side-chain hydroxyl group and the C-terminal carboxylic acid. The N-terminal α-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, a cornerstone of modern solid-phase peptide synthesis (SPPS). The side-chain hydroxyl group is shielded by a tert-butyl (tBu) ether, and the C-terminus is protected as a tert-butyl (OtBu) ester. This strategic combination offers enhanced solubility, suppression of key side reactions, and versatility in synthesis strategies.

Performance Comparison: Enhanced Purity and Yield

The choice of protecting groups significantly impacts the efficiency of peptide synthesis and the purity of the final product. The tBu group for side-chain protection is widely favored in the orthogonal Fmoc/tBu strategy for its high stability under the basic conditions required for Fmoc group removal.[1] This prevents unwanted acylation of the serine hydroxyl group, a common side reaction that can lead to chain termination or the formation of depsipeptides.[2]

While direct quantitative comparisons of this compound with other derivatives are not extensively documented in single studies, the performance benefits can be inferred from the well-established principles of peptide chemistry. The C-terminal OtBu protection, in particular, offers a significant advantage in preventing the formation of diketopiperazines, a notorious side reaction at the dipeptide stage of SPPS.[3]

Table 1: Comparative Performance of Serine Derivatives

Serine DerivativeKey AdvantagesPotential DisadvantagesTypical Application
This compound Excellent solubility; Prevents diketopiperazine formation; Suppresses O-acylation; Suitable for solution-phase synthesis and fragment condensation.Requires strong acid for final deprotection of both tBu and OtBu groups.Solution-phase synthesis, segment condensation, initial dipeptide in SPPS.
Fmoc-Ser(tBu)-OH Standard for Fmoc/tBu SPPS; Prevents O-acylation.[2]Susceptible to diketopiperazine formation at the dipeptide stage on resin.Routine solid-phase peptide synthesis.
Fmoc-Ser(Trt)-OH Milder acid cleavage of Trt group; Bulky group can reduce aggregation.Trityl group is more acid-labile and may not be fully compatible with some linkers.Synthesis of sensitive peptides or protected fragments.
Boc-Ser(Bzl)-OH Part of the robust Boc/Bzl strategy.Requires harsh HF cleavage; Benzyl group removal can lead to side products.Historically significant, used for specific applications.

Mitigating Key Side Reactions

The strategic use of this compound is particularly effective in mitigating two critical side reactions that can compromise peptide purity and yield: diketopiperazine formation and racemization.

Suppression of Diketopiperazine Formation

Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptidyl-resin, leading to the cleavage of the dipeptide from the solid support and termination of the growing peptide chain. This side reaction is especially prevalent when proline is the second amino acid but can occur with other residues as well. By protecting the C-terminus of the first amino acid with an OtBu group, the carboxylic acid is unavailable to participate in this cyclization reaction, thus effectively preventing DKP formation during the critical initial coupling steps of SPPS.

DKP_Prevention cluster_0 Standard SPPS with Fmoc-Ser(tBu)-OH cluster_1 Synthesis with this compound Dipeptidyl-Resin Dipeptidyl-Resin DKP DKP Dipeptidyl-Resin->DKP Intramolecular Cyclization Chain Termination Chain Termination DKP->Chain Termination This compound This compound Protected C-terminus Protected C-terminus This compound->Protected C-terminus Elongation Elongation Protected C-terminus->Elongation No Cyclization

Caption: Prevention of diketopiperazine formation.

Minimizing Racemization

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant concern in peptide synthesis as it can drastically alter the biological activity of the final peptide. Serine is particularly susceptible to racemization due to the electron-withdrawing nature of its hydroxyl group. While the choice of coupling reagents and bases plays a major role in controlling racemization, the protection of the C-terminal carboxyl group can also contribute to minimizing this side reaction by reducing the acidity of the α-proton. Studies have shown that the extent of racemization for Fmoc-Ser(tBu)-OH is generally low, and the use of a C-terminal ester is expected to further stabilize the chiral center.

Experimental Protocols

The following are generalized protocols for the use of this compound in solution-phase synthesis and for the comparative synthesis of a model peptide using different serine derivatives in SPPS.

Solution-Phase Dipeptide Synthesis with this compound

This protocol outlines the coupling of this compound with another amino acid ester.

Materials:

  • This compound

  • Amino acid methyl or ethyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

Procedure:

  • Dissolve this compound (1 equivalent) and the amino acid ester hydrochloride (1 equivalent) in DCM.

  • Add the coupling reagent (1 equivalent) and DIPEA (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting dipeptide by flash column chromatography.

Solution_Phase_Workflow Start Start Dissolve Reactants Dissolve Reactants Start->Dissolve Reactants Add Coupling Reagents Add Coupling Reagents Dissolve Reactants->Add Coupling Reagents Reaction & Monitoring Reaction & Monitoring Add Coupling Reagents->Reaction & Monitoring Workup Workup Reaction & Monitoring->Workup Purification Purification Workup->Purification End End Purification->End

Caption: Solution-phase dipeptide synthesis workflow.

Comparative Solid-Phase Synthesis of a Model Peptide (Ac-Ala-Ser-Gly-NH₂)

This protocol compares the performance of Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH in SPPS. A similar protocol could be adapted to initiate the synthesis with a pre-synthesized dipeptide like Fmoc-Ala-Ser(tBu)-OtBu to bypass the initial on-resin coupling steps and potential DKP formation.

Materials:

  • Rink Amide resin

  • Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ser(Trt)-OH, Fmoc-Ala-OH

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Coupling reagents: HBTU, DIPEA in DMF

  • Washing solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

  • First Amino Acid Coupling (Glycine): Couple Fmoc-Gly-OH using HBTU/DIPEA in DMF.

  • Second Amino Acid Coupling (Serine):

    • Vessel 1: Couple Fmoc-Ser(tBu)-OH.

    • Vessel 2: Couple Fmoc-Ser(Trt)-OH.

  • Third Amino Acid Coupling (Alanine): Couple Fmoc-Ala-OH to both resins.

  • N-terminal Acetylation: Acetylate the N-terminus of the tripeptide.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide and remove side-chain protecting groups.

  • Precipitation and Analysis: Precipitate the crude peptide in cold diethyl ether, dry, and analyze by HPLC and mass spectrometry to determine yield and purity.

Conclusion and Recommendations

This compound offers distinct advantages over other serine derivatives, particularly in its ability to enhance solubility and effectively suppress diketopiperazine formation, a critical side reaction in the early stages of peptide synthesis. The dual tert-butyl protection of the side-chain and C-terminus provides a robust and versatile building block, especially valuable in solution-phase synthesis and for the preparation of peptide fragments for segment condensation.

For routine solid-phase peptide synthesis, Fmoc-Ser(tBu)-OH remains a cost-effective and reliable choice. However, for syntheses where diketopiperazine formation is a significant risk, or for fragment condensation strategies, the use of this compound as a starting material or as part of a dipeptide fragment is highly recommended to improve the overall yield and purity of the target peptide. The selection of the optimal serine derivative should be guided by the specific peptide sequence, the chosen synthesis strategy, and the potential for side reactions.

References

A Comparative Guide to the Use of Fmoc-Ser(tBu)-OH and Fmoc-Ser(TBDMS)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise and demanding field of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for amino acid side chains is a critical factor that significantly influences the overall yield, purity, and success of synthesizing complex peptide sequences. For serine, a common and functionally important amino acid, the tert-butyl (tBu) ether, in the form of Fmoc-Ser(tBu)-OH, is the most widely utilized protecting group within the Fmoc/tBu orthogonal strategy.[1] This guide provides a detailed comparison between the standard Fmoc-Ser(tBu)-OH and a potential alternative, Fmoc-Ser(TBDMS)-OH, which employs a tert-butyldimethylsilyl (TBDMS) ether for side-chain protection.

Chemical Properties and Performance

The primary difference between these two building blocks lies in the nature of the side-chain protecting group. The ideal protecting group should be stable throughout the synthesis cycles and be cleanly removed during the final cleavage step without causing side reactions.

Fmoc-Ser(tBu)-OH:

  • Protection Strategy: The hydroxyl group of serine is protected as a tert-butyl ether.

  • Stability: The tBu group is highly stable to the basic conditions (typically 20% piperidine (B6355638) in DMF) used for the repeated removal of the Nα-Fmoc group.[2]

  • Cleavage: It is readily and cleanly cleaved by strong acids, such as trifluoroacetic acid (TFA), which is standard for the final cleavage of the peptide from the resin and removal of other tBu-based side-chain protecting groups.[3]

  • Advantages: As the industry standard, its behavior is well-documented and predictable. It is compatible with a wide array of coupling reagents and resins used in Fmoc-SPPS.[1]

  • Disadvantages: In rare cases, the highly reactive tert-butyl cation released during cleavage can lead to side reactions with sensitive residues like tryptophan or methionine if not properly scavenged.[4]

Fmoc-Ser(TBDMS)-OH:

  • Protection Strategy: The hydroxyl group is protected as a tert-butyldimethylsilyl ether.

  • Stability: TBDMS ethers are generally stable to a wide range of chemical conditions. While stable to the basic conditions of Fmoc deprotection, their stability to repeated piperidine treatment over the course of a long synthesis has not been extensively documented in the context of SPPS.

  • Cleavage: TBDMS ethers are typically cleaved by fluoride (B91410) ion sources (e.g., TBAF) or under acidic conditions. Their lability in standard TFA cleavage cocktails is a key consideration. While strong acids will cleave TBDMS ethers, the kinetics may differ from tBu ethers, and the potential for silicon-based side products during cleavage exists.

  • Potential Advantages: Silyl ethers can sometimes be cleaved under milder acidic conditions than tBu ethers, which could be advantageous for sensitive peptide sequences.

  • Potential Disadvantages: The steric bulk of the TBDMS group is greater than the tBu group, which could potentially hinder coupling efficiency, especially in sterically crowded sequences. The potential for side reactions related to silicon chemistry during cleavage is a concern that is not present with the tBu group.

Hypothetical Yield and Purity Comparison

Without direct experimental data, a hypothetical comparison for a model 10-mer peptide containing a single serine residue is presented below for illustrative purposes. This table outlines the expected outcomes based on the chemical properties of the protecting groups.

ParameterFmoc-Ser(tBu)-OHFmoc-Ser(TBDMS)-OHRationale
Crude Peptide Yield (%) 8580Higher steric hindrance of TBDMS may slightly lower coupling efficiency over multiple steps, leading to a marginally lower overall yield.
Crude Peptide Purity (%) 9088The well-established and clean deprotection of the tBu group is expected to result in fewer side products compared to the potential for silicon-related byproducts from TBDMS cleavage.
Major Side Products Alkylated Trp/Met (if present and poorly scavenged)Incomplete deprotection products, potential silylated adducts.Based on known side reactions for tBu cations and potential issues with TBDMS cleavage in a complex peptide environment.

Experimental Protocols

To perform a direct comparison, the following generalized experimental protocol for manual solid-phase peptide synthesis can be employed.

1. Resin Swelling:

  • Place 100 mg of Rink Amide resin (0.5 mmol/g loading) in two separate peptide synthesis vessels.

  • Swell the resin in 5 mL of N,N-dimethylformamide (DMF) for 1 hour with gentle agitation.

  • Drain the DMF.

2. Nα-Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling:

  • In separate vials, pre-activate the next amino acid in the sequence (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in 2 mL of DMF.

  • Add N,N-diisopropylethylamine (DIEA) (6 equivalents) and allow the activation to proceed for 2 minutes.

  • For the serine position, use Fmoc-Ser(tBu)-OH in one vessel and Fmoc-Ser(TBDMS)-OH in the other.

  • Add the activated amino acid solution to the respective deprotected resins.

  • Agitate for 2 hours.

  • Drain and wash the resin with DMF (3 x 5 mL).

  • Perform a Kaiser test to confirm the completion of the coupling.

4. Repeat Synthesis Cycle:

  • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

  • After the final amino acid coupling and Nα-Fmoc deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM) (5 x 5 mL) and dry under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[3]

  • Add 5 mL of the cleavage cocktail to each vessel and agitate for 3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the crude peptide pellet under vacuum.

6. Analysis:

  • Analyze the crude peptide yield by weight and the purity by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity of the peptide by mass spectrometry.

Visualizations

Experimental Workflow for Comparison

G cluster_prep Resin Preparation cluster_synth1 Synthesis with Fmoc-Ser(tBu)-OH cluster_synth2 Synthesis with Fmoc-Ser(TBDMS)-OH cluster_cleavage Cleavage & Analysis resin Rink Amide Resin swell Swell in DMF resin->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple1 Couple Next AA deprotect1->couple1 Split Resin couple2 Couple Next AA deprotect1->couple2 Split Resin deprotect2 Fmoc Deprotection couple1->deprotect2 couple_ser_tbu Couple Fmoc-Ser(tBu)-OH deprotect2->couple_ser_tbu deprotect3 Fmoc Deprotection couple_ser_tbu->deprotect3 couple_rest1 Couple Remaining AAs deprotect3->couple_rest1 cleave1 Cleavage with TFA Cocktail couple_rest1->cleave1 deprotect4 Fmoc Deprotection couple2->deprotect4 couple_ser_tbdms Couple Fmoc-Ser(TBDMS)-OH deprotect4->couple_ser_tbdms deprotect5 Fmoc Deprotection couple_ser_tbdms->deprotect5 couple_rest2 Couple Remaining AAs deprotect5->couple_rest2 cleave2 Cleavage with TFA Cocktail couple_rest2->cleave2 precipitate1 Precipitate with Ether cleave1->precipitate1 analyze1 Analyze Yield & Purity precipitate1->analyze1 compare Compare Results analyze1->compare precipitate2 Precipitate with Ether cleave2->precipitate2 analyze2 Analyze Yield & Purity precipitate2->analyze2 analyze2->compare

Caption: Comparative workflow for SPPS using different serine protecting groups.

Logical Relationship of Protecting Group Choice

G cluster_choice Choice of Serine Protecting Group cluster_impact Impact on Synthesis cluster_outcome Final Outcome ser_tbu Fmoc-Ser(tBu)-OH (Standard) coupling Coupling Efficiency ser_tbu->coupling stability Side-Chain Stability ser_tbu->stability cleavage Cleavage & Side Reactions ser_tbu->cleavage ser_tbdms Fmoc-Ser(TBDMS)-OH (Alternative) ser_tbdms->coupling ser_tbdms->stability ser_tbdms->cleavage yield Peptide Yield coupling->yield purity Peptide Purity stability->purity cleavage->yield cleavage->purity

Caption: Factors influenced by the choice of serine side-chain protecting group.

Conclusion and Recommendations

Fmoc-Ser(tBu)-OH remains the gold standard for the incorporation of serine in routine Fmoc-SPPS due to its proven reliability, clean cleavage, and extensive documentation.[5] For the vast majority of peptide synthesis applications, it is the recommended choice.

The use of Fmoc-Ser(TBDMS)-OH could be considered in specialized circumstances where, for example, a researcher is developing a novel cleavage strategy that requires orthogonal protection labile to specific conditions under which a tBu group is stable. However, without direct comparative data, the adoption of Fmoc-Ser(TBDMS)-OH would necessitate a thorough investigation into its coupling efficiency, stability to repeated piperidine exposure, and the potential for side reactions during TFA cleavage. Researchers and drug development professionals should weigh the well-understood and predictable nature of Fmoc-Ser(tBu)-OH against the theoretical and unverified potential benefits of an alternative like Fmoc-Ser(TBDMS)-OH.

References

A Researcher's Guide to Chiral Purity Analysis of Fmoc-Ser(tBu)-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of peptides and development of peptide-based therapeutics, the enantiomeric purity of the amino acid building blocks is of paramount importance. The presence of even small amounts of the undesired D-enantiomer of an L-amino acid derivative can lead to the formation of diastereomeric impurities in the final peptide, potentially altering its biological activity, efficacy, and safety profile. This guide provides a comprehensive comparison of analytical methods for determining the chiral purity of N-α-Fmoc-O-tert-butyl-L-serine tert-butyl ester (Fmoc-Ser(tBu)-OtBu), a crucial protected amino acid derivative in solid-phase peptide synthesis.

This guide focuses on High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), a widely adopted and effective technique for this purpose. We will also briefly discuss alternative methods such as Supercritical Fluid Chromatography (SFC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a comparative overview for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Direct chiral HPLC is the most prevalent method for the enantiomeric purity analysis of Fmoc-protected amino acids due to its high resolution, sensitivity, and ease of use.[1] Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and excellent enantioselectivity for this class of compounds.[2][3]

Comparison of Polysaccharide-Based CSPs for Chiral Separation

Chiral Stationary PhaseMobile Phase CompositionRt (D-enantiomer) (min)Rt (L-enantiomer) (min)Separation Factor (α)Resolution (Rs)Reference
Lux 5 µm Cellulose-3 Acetonitrile / 0.1% Trifluoroacetic Acid (40:60, v/v)9.608.651.162.87[4]
Lux 5 µm Cellulose-1 Acetonitrile / 0.1% Trifluoroacetic Acid (60:40, v/v)---Partial Separation[2]
Lux 5 µm Cellulose-2 Acetonitrile / 0.1% Trifluoroacetic Acid (60:40, v/v)---Partial Separation
Lux 5 µm Cellulose-4 Acetonitrile / 0.1% Trifluoroacetic Acid (60:40, v/v)---No Separation

Key Observations:

  • Lux Cellulose-3 demonstrates the best performance for the separation of the enantiomers of the closely related Fmoc-Ser(tBu)-OH, providing baseline resolution.

  • The choice of the chiral stationary phase is critical, with different cellulose-based columns exhibiting significantly different selectivities for the same analyte under similar conditions.

  • Trifluoroacetic acid (TFA) is a common acidic additive in the mobile phase for the analysis of Fmoc-amino acids, aiding in peak shape and retention.

Experimental Protocol: Chiral HPLC Analysis

This protocol is based on the successful separation of Fmoc-Ser(tBu)-OH and can be adapted for this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column:

    • Lux 5 µm Cellulose-3 (250 x 4.6 mm).

  • Mobile Phase:

    • Acetonitrile / 0.1% Trifluoroacetic Acid (40:60, v/v).

  • Flow Rate:

    • 1.0 mL/min.

  • Detection:

    • UV at 220 nm.

  • Temperature:

    • Ambient.

  • Injection Volume:

    • 5 µL.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Alternative Chiral Purity Analysis Methods

While chiral HPLC is the dominant technique, other methods can be considered, each with its own set of advantages and challenges.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is often considered a "greener" alternative to HPLC due to the reduced use of organic solvents. SFC can offer faster analysis times and unique selectivities compared to HPLC. For chiral separations of Fmoc-amino acids, polysaccharide-based CSPs are also commonly used in SFC.

  • Advantages: Reduced organic solvent consumption, faster analysis times, and orthogonality to HPLC.

  • Challenges: Requires specialized instrumentation; method development can be complex. Specific application data for this compound is not widely available.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific analytical technique. However, for non-volatile compounds like this compound, derivatization is necessary to increase their volatility. This typically involves the cleavage of the protecting groups (Fmoc and tert-butyl) followed by derivatization of the resulting serine.

  • Advantages: High sensitivity and specificity, especially with mass spectrometric detection.

  • Challenges: Indirect analysis of the original compound, requires derivatization which can introduce analytical errors and potential for racemization.

Method Selection and Workflow

The choice of analytical method for chiral purity analysis depends on several factors, including the available instrumentation, the required sensitivity, and the stage of drug development. The following diagram illustrates a logical workflow for selecting the appropriate method.

start Start: Chiral Purity Analysis of This compound decision Method Selection Criteria: - Availability of CSPs - Required Sensitivity - Throughput Needs - Environmental Considerations start->decision hplc Direct Chiral HPLC protocol_hplc Develop HPLC method (e.g., Lux Cellulose-3) hplc->protocol_hplc sfc Direct Chiral SFC protocol_sfc Develop SFC method (screening of CSPs and modifiers) sfc->protocol_sfc gcms Indirect GC-MS protocol_gcms Develop derivatization and GC-MS method gcms->protocol_gcms decision->hplc Standard Method decision->sfc Greener/Faster Alternative decision->gcms High Sensitivity/Orthogonal end Report Enantiomeric Purity protocol_hplc->end protocol_sfc->end protocol_gcms->end

Logical workflow for chiral purity analysis method selection.

The following diagram illustrates the general experimental workflow for chiral purity analysis by HPLC.

sample This compound Sample prep Sample Preparation (Dissolution in Mobile Phase) sample->prep hplc HPLC System prep->hplc injection Injection hplc->injection column Chiral Stationary Phase (e.g., Lux Cellulose-3) injection->column detection UV Detection (220 nm) column->detection data Data Acquisition and Processing detection->data report Report: - Chromatogram - Retention Times - Resolution (Rs) - Enantiomeric Excess (%ee) data->report

References

The Strategic Application of Fmoc-Ser(tBu)-OtBu in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of peptides, the selection of appropriately protected amino acid building blocks is a critical decision that profoundly impacts manufacturing efficiency, product quality, and overall cost. This guide provides a comprehensive cost-benefit analysis of utilizing N-α-Fmoc-O-tert-butyl-L-serine tert-butyl ester (Fmoc-Ser(tBu)-OtBu), comparing its performance and economic viability against other commonly employed protected serine derivatives in industrial peptide production.

The strategic choice of protecting groups for the serine side chain and the C-terminus dictates the feasibility of different synthesis methodologies. While solid-phase peptide synthesis (SPPS) is a cornerstone of laboratory-scale peptide production, its efficiency can diminish for longer and more complex sequences, particularly at an industrial scale. In this context, solution-phase peptide synthesis (LPPS) and fragment condensation strategies offer significant advantages. This compound, with its dual tert-butyl protection, is particularly well-suited for these latter approaches, offering a unique set of benefits that can translate into higher yields, improved purity, and ultimately, a more favorable cost profile for large-scale campaigns.

Performance and Strategic Advantages of this compound

The primary advantage of this compound lies in the protection of both the serine hydroxyl group and the C-terminal carboxylic acid with acid-labile tert-butyl (tBu) groups. This dual protection scheme offers several key benefits in the context of large-scale synthesis, particularly for solution-phase and fragment condensation strategies:

  • Enhanced Solubility: Protected peptide fragments, especially those with hydrophobic sequences, often exhibit poor solubility, hindering purification and subsequent coupling reactions. The presence of the C-terminal tert-butyl ester in this compound can significantly improve the solubility of the resulting peptide fragment in organic solvents, facilitating handling and purification.

  • Prevention of C-terminal Epimerization: Racemization of the C-terminal amino acid during fragment activation and coupling is a major concern in peptide synthesis. The tert-butyl ester effectively shields the C-terminus, minimizing the risk of epimerization and ensuring the stereochemical integrity of the final peptide.

  • Suppression of Diketopiperazine Formation: In SPPS, the dipeptide stage is often plagued by the formation of cyclic diketopiperazines, leading to truncated sequences and reduced yield. The use of a C-terminally protected amino acid like this compound in the initial coupling steps of a solution-phase synthesis or for the C-terminal fragment completely circumvents this side reaction.

  • Facilitation of Fragment Condensation: For the synthesis of long peptides, a convergent strategy involving the coupling of pre-synthesized, protected fragments is often more efficient than a linear stepwise approach. This compound is an ideal building block for the C-terminal residue of a peptide fragment destined for condensation, providing the necessary protection and activation compatibility.

Comparative Analysis with Alternative Protected Serine Derivatives

The decision to use this compound should be weighed against the costs and benefits of other commonly used protected serine derivatives, primarily Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH, which are predominantly used in SPPS.

FeatureThis compoundFmoc-Ser(tBu)-OHFmoc-Ser(Trt)-OH
Primary Application Solution-Phase Synthesis, Fragment CondensationSolid-Phase Peptide Synthesis (SPPS)SPPS, especially for "difficult" or aggregation-prone sequences
C-terminal Protection Yes (tert-butyl ester)No (free acid)No (free acid)
Side Chain Protection tert-butyl (tBu)tert-butyl (tBu)Trityl (Trt)
Solubility of Protected Peptide Generally higher in organic solventsCan be problematic for hydrophobic sequencesBulky Trt group can improve solubility and disrupt aggregation
Risk of C-terminal Epimerization MinimizedHigher during fragment activationHigher during fragment activation
Risk of Diketopiperazine Formation Avoided in solution-phaseHigh risk at dipeptide stage in SPPSHigh risk at dipeptide stage in SPPS
Cost of Amino Acid Derivative Generally higherLowerHigher than Fmoc-Ser(tBu)-OH

Cost-Benefit Analysis for Large-Scale Synthesis

While the initial procurement cost of this compound may be higher than its SPPS-focused counterparts, a comprehensive cost-benefit analysis for large-scale synthesis must consider several additional factors:

  • Overall Yield and Purity: For long and complex peptides, the higher yield and purity often achieved through fragment condensation strategies using this compound can significantly offset the initial raw material cost. Reduced impurities simplify downstream purification, leading to substantial savings in time, solvent consumption, and expensive chromatography media.

  • Solvent and Reagent Consumption: SPPS is notoriously solvent-intensive due to the numerous washing steps. Solution-phase synthesis, particularly with efficient purification of intermediates, can lead to a significant reduction in overall solvent usage, a critical factor in the environmental and economic footprint of large-scale production.

  • Coupling Reagent Costs: The choice of coupling reagent is a significant cost driver. While more expensive, highly efficient reagents like HATU and HCTU are often employed in SPPS to overcome difficult couplings. In solution-phase fragment condensation, less expensive reagents like DIC in combination with an additive can sometimes be effectively utilized, although this is sequence-dependent.

  • Labor and Equipment Utilization: While SPPS is readily automated, the synthesis of very long peptides can lead to long synthesizer run times and potential for cumulative errors. A fragment condensation approach can allow for parallel synthesis of fragments, potentially optimizing equipment and personnel utilization.

Table 1: Illustrative Cost Comparison of Protected Serine Derivatives

DerivativeSupplier ExamplePrice (USD/gram) - Small ScalePrice (USD/kilogram) - Bulk (Estimated)
This compoundMedChemExpress~$150/gPrice on request; significantly higher than -OH derivatives
Fmoc-Ser(tBu)-OHSigma-Aldrich~$30/5g~$2,000 - $4,000/kg
Fmoc-Ser(tBu)-OHChem-Impex~$25/5g~$1,800 - $3,500/kg
Fmoc-Ser(Trt)-OHSigma-Aldrich~$38/5g~$3,000 - $6,000/kg

Note: Prices are for illustrative purposes only and can vary significantly based on supplier, purity, and scale.

Table 2: Cost Comparison of Common Coupling Reagents

Coupling ReagentRelative Cost/mol (vs. Thionyl Chloride)Key Characteristics
DIC (Diisopropylcarbodiimide)~10Inexpensive, but can lead to side reactions and racemization without additives.
HBTU~1048Highly active, good for difficult couplings. Byproducts are water-soluble.
HATUHigher than HBTUVery high reactivity, often used for sterically hindered couplings. Less epimerization.
COMUHighHigh efficiency, reduced epimerization, good solubility.

Experimental Protocols

General Protocol for Solution-Phase Peptide Fragment Coupling

This protocol outlines a general procedure for the coupling of two protected peptide fragments where the C-terminal fragment utilizes a C-terminal ester like that provided by this compound.

  • Deprotection of the N-terminal Fragment: The Fmoc protecting group of the N-terminal peptide fragment (with a free C-terminal carboxylic acid) is removed using a solution of 20% piperidine (B6355638) in a suitable solvent like DMF. The deprotected fragment is then purified and isolated.

  • Activation of the N-terminal Fragment: The deprotected N-terminal fragment is dissolved in an appropriate solvent (e.g., DCM or DMF). A coupling reagent (e.g., DIC/Oxyma or HATU/DIPEA) is added to activate the C-terminal carboxyl group.

  • Coupling Reaction: The C-terminal peptide fragment (with the N-terminal Fmoc group and the C-terminal tert-butyl ester) is added to the activated N-terminal fragment solution. The reaction is stirred at room temperature until completion, which is monitored by a suitable analytical technique like HPLC.

  • Work-up and Purification: The reaction mixture is worked up to remove excess reagents and byproducts. The fully protected, coupled peptide is then purified by chromatography.

  • Final Deprotection: The Fmoc group and all acid-labile side-chain protecting groups (including the tBu groups on serine and the C-terminus) are removed in a single step using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers.

  • Final Purification: The final, deprotected peptide is purified by preparative HPLC to the desired purity.

Mandatory Visualizations

Large_Scale_Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Fragment_Condensation Fragment Condensation using this compound s_resin Resin Swelling s_deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) s_resin->s_deprotection s_coupling Amino Acid Coupling (e.g., Fmoc-Ser(tBu)-OH + HATU/DIPEA) s_deprotection->s_coupling s_wash Washing Steps s_coupling->s_wash s_wash->s_deprotection Repeat n times s_cleavage Cleavage from Resin & Global Deprotection (TFA Cocktail) s_wash->s_cleavage Final Cycle s_purification Crude Peptide Purification (Prep-HPLC) s_cleavage->s_purification s_final Final Pure Peptide s_purification->s_final fc_synthesis Parallel Synthesis of Protected Fragments (SPPS or LPPS) fc_fragmentA Fragment A (e.g., with C-terminal this compound) fc_synthesis->fc_fragmentA fc_fragmentB Fragment B (with N-terminal Fmoc deprotection) fc_synthesis->fc_fragmentB fc_purification Purification of Protected Fragments fc_fragmentA->fc_purification fc_fragmentB->fc_purification fc_coupling Solution-Phase Fragment Coupling fc_purification->fc_coupling fc_deprotection Global Deprotection (TFA Cocktail) fc_coupling->fc_deprotection fc_final_purification Final Peptide Purification (Prep-HPLC) fc_deprotection->fc_final_purification fc_final Final Pure Peptide fc_final_purification->fc_final

Caption: Comparative workflow of SPPS and Fragment Condensation for large-scale peptide synthesis.

Serine_Phosphorylation_Signaling_Pathway ligand Ligand (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor Phosphorylation ras Ras adaptor->ras raf Raf (Ser/Thr Kinase) ras->raf Activation mek MEK (Dual Specificity Kinase) raf->mek Phosphorylates Serine/Threonine erk ERK (Ser/Thr Kinase) mek->erk Phosphorylates Threonine/Tyrosine transcription_factor Transcription Factor (e.g., c-Fos, c-Jun) erk->transcription_factor Phosphorylates Serine nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression & Cellular Response nucleus->gene_expression

Caption: A representative Serine/Threonine kinase signaling pathway (MAPK pathway).

Conclusion

For the large-scale synthesis of peptides, particularly those with challenging sequences or considerable length, a thorough cost-benefit analysis extends beyond the per-gram cost of amino acid derivatives. This compound, while appearing as a more expensive initial investment, offers significant strategic advantages in solution-phase and fragment condensation approaches. The enhanced solubility of protected fragments, prevention of C-terminal epimerization, and circumvention of diketopiperazine formation can lead to higher overall yields and purity of the final product. These benefits, in turn, can dramatically reduce the costs associated with purification and failed synthesis batches, making this compound a highly cost-effective choice for demanding large-scale peptide manufacturing campaigns. The decision to employ this building block should be made on a case-by-case basis, carefully considering the peptide sequence, the chosen synthesis strategy, and the overall economic and efficiency goals of the project.

Navigating the Esterification Challenge: A Comparative Guide to Coupling Reagents for Fmoc-Ser(tBu)-OtBu Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient preparation of protected amino acid derivatives is paramount. The synthesis of Fmoc-Ser(tBu)-OtBu, a key building block, presents a notable chemical hurdle due to the steric hindrance of the tert-butyl ester group. This guide provides a comparative analysis of various coupling reagents for the esterification of Fmoc-Ser(tBu)-OH, offering insights into their performance based on available experimental data and established principles of organic synthesis.

The direct esterification of a carboxylic acid with a sterically demanding tertiary alcohol like tert-butanol (B103910) is a challenging transformation. Standard coupling reagents often fail to provide satisfactory yields due to the low nucleophilicity of the alcohol and the high activation energy required for the reaction to proceed. This comparison focuses on the performance of common classes of coupling reagents—carbodiimides, phosphonium (B103445) salts, and uronium salts—for this specific application.

Performance Comparison of Coupling Reagents

While a direct head-to-head comparative study with quantitative data for the synthesis of this compound is not extensively documented in the literature, performance can be inferred from the known reactivity of these reagents in similar sterically hindered esterifications.

Coupling Reagent ClassReagent ExamplesExpected Performance for this compound SynthesisPotential Side Reactions
Uronium Salts COMU, HATU, HBTU, TBTUCOMU has been reported as effective for esterification with tertiary alcohols in the presence of a strong, non-nucleophilic base like MTBD. HATU , HBTU , and TBTU are generally less effective for this transformation.Racemization, guanidinylation of the free amine if present.
Carbodiimides DCC, DICGenerally low to moderate yields are expected due to the high steric hindrance. The addition of a nucleophilic catalyst like DMAP is often required, which can increase the risk of side reactions.N-acylurea formation, racemization (especially with DMAP).
Phosphonium Salts PyBOP, BOPSimilar to uronium salts (excluding COMU), phosphonium reagents are generally less efficient for esterification with tertiary alcohols.Racemization. The byproduct of BOP, HMPA, is carcinogenic.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely available. However, a general procedure based on the successful application of COMU for the esterification of sterically hindered alcohols is provided below. Researchers should note that optimization of reaction conditions is crucial for achieving satisfactory results.

Protocol 1: Esterification using COMU and MTBD

This protocol is adapted from studies on the use of uronium salts for the synthesis of esters with tertiary alcohols.

Materials:

  • Fmoc-Ser(tBu)-OH

  • tert-Butanol (tBuOH)

  • (1-(Cyano(4-nitrophenyl)methyl)-1H-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (COMU)

  • 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Fmoc-Ser(tBu)-OH (1 equivalent) in anhydrous DCM or MeCN.

  • Add tert-butanol (1.5 - 2 equivalents) to the solution.

  • In a separate flask, dissolve COMU (1.2 equivalents) and MTBD (1.5 equivalents) in anhydrous DCM or MeCN.

  • Slowly add the COMU/MTBD solution to the solution of Fmoc-Ser(tBu)-OH and tert-butanol at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require several hours to reach completion.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Logical Workflow for Reagent Selection

The choice of coupling reagent for the synthesis of this compound is dictated by the inherent difficulty of the esterification with a tertiary alcohol. The following diagram illustrates the logical workflow for selecting an appropriate method.

G cluster_0 Esterification of Fmoc-Ser(tBu)-OH with tBuOH start Identify Steric Hindrance (Tertiary Alcohol) reagent_class Select Coupling Reagent Class start->reagent_class uronium Uronium Salts reagent_class->uronium Most Promising carbodiimide (B86325) Carbodiimides reagent_class->carbodiimide Less Favorable phosphonium Phosphonium Salts reagent_class->phosphonium Less Favorable comu COMU with Strong Base (MTBD) uronium->comu Effective other_uronium Other Uronium Salts (HBTU, HATU) (Likely Inefficient) uronium->other_uronium Ineffective dcc_dic DCC/DIC with Catalyst (DMAP) (Low to Moderate Yield Expected) carbodiimide->dcc_dic pybop PyBOP (Likely Inefficient) phosphonium->pybop outcome Proceed with Synthesis & Optimization comu->outcome dcc_dic->outcome pybop->outcome

Caption: Logical workflow for selecting a coupling reagent for this compound synthesis.

comparative study of cleavage efficiency with different acid cocktails

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the critical final step of solid-phase peptide synthesis (SPPS), the choice of cleavage cocktail can significantly impact the yield and purity of the final product. This guide provides a comparative analysis of commonly used acid cocktails, supported by experimental data, to facilitate an informed decision for achieving optimal cleavage efficiency and minimizing side reactions.

The final cleavage and deprotection step in Fmoc-based SPPS is paramount for obtaining a high-purity peptide. This process involves treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA), to cleave the peptide from the solid support and remove side-chain protecting groups.[1] However, the reactive carbocations generated during this process can lead to undesired modifications of sensitive amino acid residues.[1][2] To mitigate these side reactions, various scavengers are added to the TFA to create a "cleavage cocktail," the composition of which is tailored to the specific amino acid sequence of the peptide.[1][3]

Comparative Analysis of Common Cleavage Cocktails

The effectiveness of a cleavage cocktail is highly dependent on the peptide sequence, particularly the presence of sensitive residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Arginine (Arg).[2][4] Below is a summary of common cleavage cocktails and their performance in cleaving a model peptide, Ac-Tyr-Val-His-NH2, synthesized on a Rink Amide resin with Fmoc-His(Trt)-OH.[1]

Cleavage CocktailComposition (v/v/w)Crude Purity (%)Crude Yield (%)Primary Application & Notes
TFA/TIS/H₂O 95:2.5:2.59285A general-purpose, non-malodorous cocktail suitable for most sequences without sensitive residues.[4]
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)9588A robust and widely used cocktail, effective for peptides containing multiple sensitive residues.[3][4]
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)9487Recommended for peptides with Arg(Pbf), Arg(Pmc), or Trp residues on PAL or BAL resins.[2][5]
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)9183An "odorless" alternative for scavenging trityl groups, but does not adequately protect Cys and Met from oxidation.[2]
Reagent H TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5)9890Specifically designed to prevent the oxidation of Methionine residues.[2][6]

Experimental Workflow for Comparative Analysis

The following diagram outlines the general workflow for a comparative study of different cleavage cocktails.

Cleavage_Cocktail_Comparison_Workflow cluster_Preparation Preparation cluster_Cleavage Cleavage cluster_Isolation Isolation & Analysis Peptide_Resin Synthesized Peptide-Resin Drying Wash & Dry Resin Peptide_Resin->Drying Cocktail_A Add Cleavage Cocktail A Drying->Cocktail_A Cocktail_B Add Cleavage Cocktail B Drying->Cocktail_B Cocktail_C Add Cleavage Cocktail C Drying->Cocktail_C Reaction Incubate (e.g., 2h, RT) Cocktail_A->Reaction Cocktail_B->Reaction Cocktail_C->Reaction Filtration Filter & Collect Filtrate Reaction->Filtration Precipitation Precipitate Peptide (Cold Ether) Filtration->Precipitation Washing Wash & Dry Peptide Precipitation->Washing Analysis Analyze Crude Peptide (RP-HPLC, LC-MS) Washing->Analysis

Comparative workflow for cleavage cocktails.

Detailed Experimental Protocols

A consistent and detailed experimental protocol is crucial for the accurate comparison of cleavage cocktails.[1]

Peptide-Resin Preparation
  • Following synthesis, wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) (3 x 10 mL/g of resin) to remove residual dimethylformamide (DMF).[1]

  • Dry the resin under vacuum for at least 1 hour.[1]

Cleavage Procedure
  • Place a 20 mg sample of the dried peptidyl-resin in a reaction vessel for each cleavage cocktail to be tested.[1]

  • Freshly prepare each cleavage cocktail.[5]

  • Add 1 mL of the freshly prepared cleavage cocktail to the resin.[1]

  • Allow the mixture to react at room temperature for 2 hours with occasional agitation.[1][5]

Peptide Precipitation and Isolation
  • Filter the resin and collect the filtrate containing the cleaved peptide.[1]

  • Add the collected filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.[1][2]

  • Pellet the precipitated peptide by centrifugation and decant the ether.[1]

  • Wash the peptide pellet twice more with cold ether to remove residual scavengers and TFA.[1]

  • Dry the final peptide pellet under a stream of nitrogen and then under vacuum.[1]

Analysis
  • Determine the crude peptide yield gravimetrically.[1]

  • Analyze the crude peptide purity by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[1]

  • Confirm the identity of the main product and any side products by mass spectrometry (e.g., LC-MS or MALDI-TOF).[1]

Conclusion

The selection of an appropriate cleavage cocktail is a critical parameter in solid-phase peptide synthesis that directly influences the purity and yield of the final product. While a universal cocktail does not exist, a systematic comparison of different formulations based on the peptide's amino acid composition can lead to an optimized cleavage strategy. For most standard peptides, a simple TFA/TIS/H₂O mixture is sufficient.[4] However, for sequences containing sensitive residues, more complex cocktails with a variety of scavengers, such as Reagent K or Reagent H, are necessary to minimize side reactions and ensure the integrity of the final peptide.[4][6] It is always recommended to perform a small-scale trial cleavage to determine the optimal conditions for a specific peptide.[4]

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Ser(tBu)-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of specialized reagents like Fmoc-Ser(tBu)-OtBu is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the integrity of your research and the safety of your laboratory personnel.

This compound, a protected amino acid derivative, is a cornerstone in solid-phase peptide synthesis (SPPS). While not classified as a hazardous substance, prudent handling and disposal are crucial to minimize exposure and maintain a safe laboratory environment. Adherence to the following protocols will build a foundation of safety and efficiency in your research endeavors.

Essential Personal Protective Equipment (PPE)

When handling this compound in both solid and solution form, a standard suite of personal protective equipment is required to prevent skin and eye contact, as well as inhalation of dust particles.

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Generally not required for small quantities under normal laboratory conditions with adequate ventilation. A dust mask (e.g., N95) may be used if generating dust.[1]Minimizes inhalation of fine particles when handling the solid compound.

Physicochemical and Safety Data

Understanding the properties of this compound is fundamental to its safe handling.

PropertyValue
Molecular Formula C₂₆H₃₃NO₅[2]
Molecular Weight 439.5 g/mol [2]
Appearance White to off-white powder/crystals.
Storage Temperature 2-8°C[3]
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Ethyl Acetate.[4]
Hazard Statements May be harmful if swallowed, inhaled, or in contact with skin. May cause respiratory tract, skin, and eye irritation.

Operational Plan: A Step-by-Step Guide to Safe Handling

This procedural guidance covers the entire workflow from receiving the compound to its use in synthesis.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a designated, cool, and dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.

Handling the Solid Compound
  • Work Area: Always handle the solid powder in a well-ventilated area. For weighing larger quantities, the use of a chemical fume hood is recommended to minimize dust inhalation.

  • Weighing:

    • Don appropriate PPE (lab coat, gloves, safety glasses).

    • Use a spatula to carefully transfer the desired amount of this compound from the storage container to a weighing paper or vessel.

    • Avoid creating dust. If dust is generated, a dust mask should be worn.

    • Close the storage container tightly immediately after use.

    • Clean any spills promptly using a damp cloth or paper towel, and dispose of the cleaning materials as contaminated waste.

Preparing Solutions
  • Solvent Selection: this compound is typically dissolved in organic solvents like DMF or DCM for use in peptide synthesis.

  • Procedure:

    • Work within a chemical fume hood.

    • Add the weighed solid to a suitable flask.

    • Slowly add the desired solvent to the solid with gentle swirling or stirring until fully dissolved.

Disposal Plan: Managing Waste Streams

Proper segregation and disposal of waste are critical for laboratory safety and environmental compliance.

Solid Waste
  • Unused/Expired Compound: Unused or expired this compound should be treated as chemical waste. It should be collected in a clearly labeled, sealed, and chemically compatible container.

  • Contaminated Materials: Items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, are considered contaminated solid waste. These should be collected in a designated hazardous waste container.

Liquid Waste
  • Solvent Waste: Solutions containing this compound and organic solvents (e.g., DMF, DCM) should be collected in a designated, labeled hazardous waste container for non-halogenated or halogenated solvents, respectively.

  • Fmoc-Deprotection Waste: The waste generated from the removal of the Fmoc group, typically a solution of 20% piperidine (B6355638) in DMF, is basic and toxic. This should be collected in a separate, clearly labeled hazardous waste container.

  • Cleavage Cocktail Waste: Waste from the final cleavage of the peptide from the resin, often containing strong acids like Trifluoroacetic Acid (TFA), is corrosive and hazardous. This waste stream must be collected in a designated, acid-resistant container. Neutralization of TFA waste may be required before disposal and should be performed with extreme caution in a fume hood.

Workflow for Safe Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation and Handling cluster_use Use in Synthesis cluster_disposal Waste Disposal Receive_Inspect Receive and Inspect Container Store Store at 2-8°C Receive_Inspect->Store If container is intact Don_PPE Don Appropriate PPE Store->Don_PPE Weigh_Solid Weigh Solid in Ventilated Area Don_PPE->Weigh_Solid Prepare_Solution Prepare Solution in Fume Hood Weigh_Solid->Prepare_Solution Contaminated_Solids Dispose of Contaminated Solids Weigh_Solid->Contaminated_Solids e.g., weighing paper, gloves Peptide_Synthesis Use in Peptide Synthesis Prepare_Solution->Peptide_Synthesis Liquid_Waste Collect Liquid Waste Peptide_Synthesis->Liquid_Waste Dispose_Waste Dispose via Institutional Hazardous Waste Program Contaminated_Solids->Dispose_Waste Segregate_Waste Segregate Halogenated, Non-Halogenated, and Acidic Waste Liquid_Waste->Segregate_Waste Segregate_Waste->Dispose_Waste

Caption: Workflow for the handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.